Product packaging for Venetoclax-d8(Cat. No.:)

Venetoclax-d8

Cat. No.: B12416426
M. Wt: 876.5 g/mol
InChI Key: LQBVNQSMGBZMKD-JYSKPPGCSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Venetoclax-d8 is a useful research compound. Its molecular formula is C45H50ClN7O7S and its molecular weight is 876.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C45H50ClN7O7S B12416426 Venetoclax-d8

Properties

Molecular Formula

C45H50ClN7O7S

Molecular Weight

876.5 g/mol

IUPAC Name

4-[4-[[2-(4-chlorophenyl)-4,4-dimethylcyclohexen-1-yl]methyl]-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]-N-[3-nitro-4-(oxan-4-ylmethylamino)phenyl]sulfonyl-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide

InChI

InChI=1S/C45H50ClN7O7S/c1-45(2)15-11-33(39(26-45)31-3-5-34(46)6-4-31)29-51-17-19-52(20-18-51)35-7-9-38(42(24-35)60-36-23-32-12-16-47-43(32)49-28-36)44(54)50-61(57,58)37-8-10-40(41(25-37)53(55)56)48-27-30-13-21-59-22-14-30/h3-10,12,16,23-25,28,30,48H,11,13-15,17-22,26-27,29H2,1-2H3,(H,47,49)(H,50,54)/i17D2,18D2,19D2,20D2

InChI Key

LQBVNQSMGBZMKD-JYSKPPGCSA-N

Isomeric SMILES

[2H]C1(C(N(C(C(N1CC2=C(CC(CC2)(C)C)C3=CC=C(C=C3)Cl)([2H])[2H])([2H])[2H])C4=CC(=C(C=C4)C(=O)NS(=O)(=O)C5=CC(=C(C=C5)NCC6CCOCC6)[N+](=O)[O-])OC7=CN=C8C(=C7)C=CN8)([2H])[2H])[2H]

Canonical SMILES

CC1(CCC(=C(C1)C2=CC=C(C=C2)Cl)CN3CCN(CC3)C4=CC(=C(C=C4)C(=O)NS(=O)(=O)C5=CC(=C(C=C5)NCC6CCOCC6)[N+](=O)[O-])OC7=CN=C8C(=C7)C=CN8)C

Origin of Product

United States

Foundational & Exploratory

Venetoclax-d8: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Venetoclax-d8, a deuterated isotopologue of the potent B-cell lymphoma 2 (BCL-2) inhibitor, Venetoclax. This document details its chemical properties, mechanism of action, and relevant experimental methodologies, serving as a vital resource for professionals in drug discovery and development.

Introduction to this compound

This compound is a stable, deuterium-labeled form of Venetoclax (also known as ABT-199 or GDC-0199).[1][2] Venetoclax is a highly selective and orally bioavailable small-molecule inhibitor of the anti-apoptotic protein BCL-2.[1][2] The incorporation of eight deuterium atoms into the molecular structure of Venetoclax results in a heavier isotopologue, this compound. This modification makes it an ideal internal standard for quantitative bioanalytical assays, particularly in liquid chromatography-mass spectrometry (LC-MS) based methods, for the accurate determination of Venetoclax concentrations in biological matrices.[1]

Chemical Structure and Properties

The systematic IUPAC name for this compound is 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazin-1-yl-d8)-N-((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)benzamide. The deuterium atoms are located on the piperazine ring.

Chemical Structure of this compound:

Chemical structure of this compound

Caption: The chemical structure of Venetoclax, with the eight deuterium atoms on the piperazine ring indicated for this compound.

Physicochemical Properties
PropertyValueReference
Molecular Formula C₄₅H₄₂D₈ClN₇O₇S[3]
Molecular Weight 876.5 g/mol [3]
CAS Number 1257051-06-1[3]
Appearance White to light yellow solid[4]
Solubility Soluble in DMSO[2]

Mechanism of Action: BCL-2 Inhibition and Apoptosis Induction

Venetoclax, and by extension this compound, functions as a potent and selective antagonist of the B-cell lymphoma 2 (BCL-2) protein. BCL-2 is a key regulator of the intrinsic apoptotic pathway and is often overexpressed in various hematological malignancies, where it sequesters pro-apoptotic proteins, thereby preventing cancer cells from undergoing programmed cell death.

By binding with high affinity to the BH3-binding groove of BCL-2, Venetoclax displaces pro-apoptotic proteins like BIM, BAK, and BAX. This liberation of pro-apoptotic factors leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of caspases, ultimately culminating in apoptosis.

Venetoclax_Mechanism_of_Action cluster_BCL2_Family BCL-2 Family Proteins cluster_Mitochondrion Mitochondrion cluster_Caspase_Cascade Caspase Cascade BCL2 BCL-2 (Anti-apoptotic) Pro_Apoptotic Pro-apoptotic Proteins (e.g., BIM, BAK, BAX) BCL2->Pro_Apoptotic Sequesters MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Pro_Apoptotic->MOMP Induces Cytochrome_c Cytochrome c MOMP->Cytochrome_c Release of Caspases Caspase Activation Cytochrome_c->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Executes Venetoclax Venetoclax Venetoclax->BCL2 Inhibits

Caption: Signaling pathway of Venetoclax-induced apoptosis.

Experimental Protocols

Quantitative Analysis of Venetoclax using LC-MS/MS with this compound as an Internal Standard

This protocol outlines a general procedure for the quantification of Venetoclax in human plasma.

Materials:

  • Venetoclax analytical standard

  • This compound internal standard

  • Human plasma (blank)

  • Acetonitrile (ACN)

  • Formic acid

  • Ammonium formate

  • Water, HPLC grade

  • LC-MS/MS system

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 1 mg/mL stock solution of Venetoclax in DMSO.

    • Prepare a 1 mg/mL stock solution of this compound in DMSO.

  • Preparation of Calibration Standards and Quality Controls (QCs):

    • Serially dilute the Venetoclax stock solution with a mixture of ACN and water (1:1 v/v) to prepare working solutions for calibration standards.

    • Spike blank human plasma with the working solutions to create calibration standards at concentrations ranging from 1 to 2000 ng/mL.

    • Prepare QC samples at low, medium, and high concentrations in a similar manner.

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample (calibrator, QC, or unknown), add 150 µL of ACN containing the this compound internal standard (e.g., at 100 ng/mL).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC) Conditions:

      • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)

      • Mobile Phase A: 0.1% Formic acid in water

      • Mobile Phase B: 0.1% Formic acid in ACN

      • Gradient: A suitable gradient to separate the analyte from matrix components.

      • Flow Rate: 0.4 mL/min

      • Injection Volume: 5 µL

    • Mass Spectrometry (MS) Conditions:

      • Ionization Mode: Electrospray Ionization (ESI), Positive

      • Detection Mode: Multiple Reaction Monitoring (MRM)

      • MRM Transitions:

        Analyte Precursor Ion (m/z) Product Ion (m/z)
        Venetoclax 868.4 321.2

        | this compound | 876.4 | 329.2 |

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of Venetoclax to this compound against the nominal concentration of the calibration standards.

    • Determine the concentration of Venetoclax in the unknown samples by interpolation from the calibration curve.

LCMS_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data Data Processing Plasma Plasma Sample (Calibrator, QC, or Unknown) Spike Spike with This compound (IS) Plasma->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC Liquid Chromatography (Separation) Reconstitute->LC MS Mass Spectrometry (Detection - MRM) LC->MS Calibration Calibration Curve Construction MS->Calibration Quantification Quantification of Venetoclax Calibration->Quantification

Caption: Experimental workflow for LC-MS/MS analysis.

In Vitro Apoptosis Assay

This protocol describes a method to assess Venetoclax-induced apoptosis in a cancer cell line overexpressing BCL-2 (e.g., a lymphoma cell line).

Materials:

  • BCL-2 overexpressing cancer cell line

  • Complete cell culture medium

  • Venetoclax

  • DMSO (vehicle control)

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment:

    • Culture the BCL-2 overexpressing cancer cells in complete medium to ~70-80% confluency.

    • Seed the cells in 6-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.

    • Treat the cells with increasing concentrations of Venetoclax (e.g., 0.1, 1, 10, 100 nM) or DMSO as a vehicle control for 24 hours.

  • Cell Staining:

    • Harvest the cells by trypsinization and wash them with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add 5 µL of FITC Annexin V and 5 µL of PI to each sample.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Use FITC signal detector (FL1) for Annexin V and PI signal detector (FL2 or FL3).

    • Gate the cell populations to distinguish between:

      • Viable cells (Annexin V- / PI-)

      • Early apoptotic cells (Annexin V+ / PI-)

      • Late apoptotic/necrotic cells (Annexin V+ / PI+)

      • Necrotic cells (Annexin V- / PI+)

  • Data Analysis:

    • Quantify the percentage of cells in each quadrant.

    • Plot the percentage of apoptotic cells (early + late) against the concentration of Venetoclax to determine the dose-response relationship.

Data Presentation

Mass Spectrometry Parameters
AnalyteIonization ModePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
VenetoclaxESI+868.4321.235
This compoundESI+876.4329.235

Note: Collision energy may vary depending on the instrument used.

Conclusion

This compound is an indispensable tool for the accurate and reliable quantification of Venetoclax in preclinical and clinical research. Its use as an internal standard in LC-MS/MS assays ensures high-quality pharmacokinetic and drug metabolism data. A thorough understanding of its properties and the mechanism of action of its parent compound, Venetoclax, is crucial for researchers in the field of oncology and drug development. The experimental protocols provided in this guide offer a solid foundation for the implementation of key assays in the laboratory setting.

References

An In-depth Technical Guide to the Synthesis and Purification of Deuterated Venetoclax

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of deuterated Venetoclax, a potent B-cell lymphoma 2 (BCL-2) inhibitor. The introduction of deuterium can offer advantages in drug metabolism and pharmacokinetics, making deuterated analogs valuable tools in research and development. This document details the mechanism of action, a representative synthetic workflow, purification protocols, and relevant analytical data.

Mechanism of Action: BCL-2 Inhibition and Apoptosis Restoration

Venetoclax functions as a selective inhibitor of the BCL-2 protein, a key regulator of the intrinsic apoptotic pathway.[1] In many hematologic malignancies, cancer cells overexpress anti-apoptotic proteins like BCL-2, which sequester pro-apoptotic proteins (e.g., BIM, BID, PUMA), preventing programmed cell death.[1][2] Venetoclax mimics the action of these pro-apoptotic proteins, binding with high affinity to the BH3-binding groove of BCL-2.[3][4] This action displaces the sequestered pro-apoptotic proteins, which are then free to activate the downstream effectors BAX and BAK.[3][4] Activated BAX and BAK oligomerize on the mitochondrial outer membrane, leading to its permeabilization (MOMP), the release of cytochrome c, and subsequent caspase activation, ultimately committing the cell to apoptosis.[1][4]

Venetoclax_Mechanism_of_Action cluster_cancer_cell Cancer Cell with BCL-2 Overexpression cluster_intervention Therapeutic Intervention BCL2 BCL-2 (Anti-Apoptotic) ProApoptotic Pro-Apoptotic Proteins (e.g., BIM) BCL2->ProApoptotic Sequesters BAX_BAK BAX / BAK ProApoptotic->BAX_BAK Activates Free_ProApoptotic Free Pro-Apoptotic Proteins Mitochondrion Mitochondrion BAX_BAK->Mitochondrion Permeabilizes Membrane (MOMP) Active_BAX_BAK Active BAX / BAK Apoptosis Apoptosis Mitochondrion->Apoptosis Cytochrome c Release Triggered_Apoptosis Apoptosis Triggered Venetoclax Deuterated Venetoclax Venetoclax->BCL2 Inhibits Free_ProApoptotic->Active_BAX_BAK Activates Active_BAX_BAK->Triggered_Apoptosis Induces MOMP

Caption: Venetoclax inhibits BCL-2, releasing pro-apoptotic proteins to trigger cell death.

Synthesis of Deuterated Venetoclax

The synthesis of deuterated Venetoclax involves incorporating deuterium atoms at specific molecular positions. This is typically achieved by using deuterated starting materials or reagents in a convergent synthetic route.[5][6] A robust, large-scale synthesis for the non-deuterated parent compound has been developed, achieving a high overall yield and purity, which serves as a benchmark for deuterated synthesis.[7] The workflow below outlines a representative process for producing and purifying deuterated Venetoclax.

Synthesis_Workflow Start Deuterated Starting Materials & Reagents Step1 Convergent Synthesis: Key Intermediate Formation Start->Step1 Step2 Key Fragment Coupling (e.g., Buchwald-Hartwig Amination) Step1->Step2 Step3 Final Coupling Reaction to form Crude Product Step2->Step3 Crude Crude Deuterated Venetoclax Step3->Crude Yields Purification Purification Crude->Purification e.g., Flash Chromatography, Preparative HPLC QC Quality Control & Analysis (HPLC, MS, NMR) Purification->QC Final Pure Deuterated Venetoclax (>99%) QC->Final

Caption: General workflow for the synthesis and purification of deuterated Venetoclax.

2.1. Representative Experimental Protocol for Synthesis

While specific, proprietary synthetic routes may vary, a general synthesis can be adapted from published methods for Venetoclax and its impurities.[7][8] The following is a representative protocol for the final coupling step.

  • Preparation: In a clean, dry, nitrogen-purged reactor, dissolve the penultimate deuterated core acid intermediate (1.0 eq) in an appropriate aprotic solvent such as dichloromethane (DCM).

  • Activation: Add a coupling agent (e.g., HATU or EDC/HOBt) (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq). Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Coupling: Add the deuterated sulfonamide fragment (1.0 eq) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC until the starting material is consumed.

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude deuterated Venetoclax.

Table 1: Expected Synthesis Outcomes

Parameter Target Value Source
Overall Yield ~46% [7]
Final Purity >99% (by area) [7]

Note: Data is based on an optimized, large-scale synthesis of non-deuterated Venetoclax and serves as a target benchmark.

Purification of Deuterated Venetoclax

Purification is critical to remove unreacted starting materials, reagents, and side products. A multi-step approach involving flash chromatography followed by preparative HPLC or recrystallization is often employed.[9][10]

3.1. Experimental Protocol for Purification

Step A: Flash Chromatography (Initial Purification)

  • Column Preparation: Pack a silica gel column (e.g., Biotage® SNAP) and equilibrate with a non-polar solvent like dichloromethane (DCM).[9]

  • Sample Loading: Dissolve the crude product in a minimal amount of DCM and load it onto the column.

  • Elution: Elute the column using a gradient system, gradually increasing the polarity with a solvent such as methanol (MeOH) in DCM.[9]

  • Fraction Collection: Collect fractions corresponding to the UV-active peaks (detection at 220 nm).[9]

  • Analysis: Analyze the collected fractions by TLC or HPLC to identify those containing the desired product.

  • Concentration: Combine the pure fractions and evaporate the solvent under reduced pressure.

Step B: Preparative High-Performance Liquid Chromatography (HPLC) (Final Polishing)

For achieving high purity (>99%), preparative reverse-phase HPLC is a suitable method.[9] The conditions can be adapted from validated analytical methods.[11][12]

  • System Preparation: Equilibrate the preparative HPLC system with the mobile phase.

  • Sample Preparation: Dissolve the product from the flash chromatography step in a suitable solvent (e.g., DMSO or a mixture of mobile phase components).

  • Injection & Separation: Inject the sample onto the column and run the gradient elution as detailed in Table 2.

  • Fraction Collection: Collect the peak corresponding to deuterated Venetoclax based on retention time.

  • Solvent Removal: Remove the organic solvent (e.g., acetonitrile) via rotary evaporation and lyophilize the remaining aqueous solution to obtain the final pure product as a solid.

Table 2: Representative Preparative HPLC Parameters

Parameter Condition Source(s)
Column Phenomenex Luna® C18 (or equivalent, e.g., Zorbax SB-C18) [9][13]
Mobile Phase A 0.1% TFA in Water or 10 mM NH₄HCO₃ (pH 7.0) [9][11]
Mobile Phase B Acetonitrile (ACN) [9][11]
Gradient Optimized gradient from low to high % B (e.g., 10% to 100% B) [9][11]
Flow Rate Scaled appropriately for the column diameter (e.g., 20-50 mL/min) [9][13]
Detection UV at 220-230 nm [9][10]

| Column Temperature | 40-50 °C |[11][14] |

Analytical Characterization

The identity and purity of the final product must be confirmed using validated analytical methods. HPLC-MS/MS is a highly sensitive and specific technique for this purpose.[13] Deuterated Venetoclax (e.g., Venetoclax-d8) is frequently used as an internal standard for the bioanalytical quantification of the parent drug.[14][15]

Table 3: Mass Spectrometry Data for Venetoclax and Deuterated Analog

Compound Mode Precursor Ion (m/z) Product Ion (m/z) Source(s)
Venetoclax Positive ESI (MRM) 868.12 - 868.5 321.0 - 321.54 [13][14][16]
This compound Positive ESI (MRM) 876.9 329.7 [13][14]

ESI: Electrospray Ionization; MRM: Multiple Reaction Monitoring

The developed analytical methods for Venetoclax demonstrate high sensitivity, with a lower limit of quantification typically in the low ng/mL or high pg/mL range, and show excellent linearity, precision, and accuracy.[13][16][17] These methods are directly applicable to the quality control of synthesized deuterated Venetoclax.

References

Venetoclax-d8: A Technical Guide to its Certificate of Analysis and Isotopic Purity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key quality attributes of Venetoclax-d8, a deuterated internal standard crucial for the accurate quantification of the B-cell lymphoma-2 (Bcl-2) inhibitor, Venetoclax. This document outlines the typical data presented in a Certificate of Analysis (CoA) and delves into the experimental protocols for determining isotopic purity, a critical parameter for ensuring analytical accuracy.

This compound: Core Data and Specifications

This compound is a stable, isotopically labeled form of Venetoclax where eight hydrogen atoms have been replaced with deuterium. This modification results in a higher molecular weight, allowing it to be distinguished from the unlabeled drug by mass spectrometry, while maintaining nearly identical chromatographic behavior. These characteristics make it an ideal internal standard for bioanalytical studies.

Quantitative data and typical specifications for this compound are summarized in the table below.

ParameterValueSource
CAS Number 1257051-06-1[1][][][4][5][6][7]
Molecular Formula C₄₅H₄₂D₈ClN₇O₇S[1][][][4][5][8]
Molecular Weight 876.50 g/mol [][][5][6][7]
Appearance White to yellow solid[1][9]
Chemical Purity (by HPLC) ≥95% - 98%[][10][11]
Isotopic Enrichment (atom % D) ≥98%[][10][11]
Unlabeled Venetoclax CAS 1257044-40-8[1]
Unlabeled Venetoclax M.W. 868.49 g/mol [12]

Experimental Protocol: Isotopic Purity Determination by LC-MS/MS

The determination of isotopic purity is paramount for a deuterated internal standard to ensure it does not contribute significantly to the signal of the unlabeled analyte. High-resolution mass spectrometry (HRMS) or tandem mass spectrometry (LC-MS/MS) is the definitive technique for this analysis.[13]

Objective: To determine the isotopic enrichment of this compound and quantify the relative abundance of its isotopologues.

Methodology: Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).

Instrumentation:

  • Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem Mass Spectrometer (e.g., Triple Quadrupole or Q-TOF) with an Electrospray Ionization (ESI) source

Materials:

  • This compound reference standard

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Ultrapure water

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent such as DMSO at a concentration of 1 mg/mL.[9]

    • Further dilute the stock solution with an appropriate mixture of acetonitrile and water to a final concentration suitable for LC-MS/MS analysis (e.g., 100 ng/mL).

  • Chromatographic Conditions:

    • Column: ACQUITY UPLC HSS T3 column (2.1 x 50 mm, 1.8 µm) or equivalent.[14][15]

    • Mobile Phase A: 10 mM ammonium formate with 0.1% formic acid in water.[14][15]

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.[14][15][16]

    • Gradient: Isocratic elution with 40:60 (v/v) of Mobile Phase A and Mobile Phase B.[14][15]

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Type: Multiple Reaction Monitoring (MRM) is used for quantification of Venetoclax, but for isotopic purity, a full scan or Selected Ion Monitoring (SIM) of the parent ions is necessary.

    • Monitored m/z Transitions:

      • Venetoclax (unlabeled): m/z 868.3 → 636.3[14][15]

      • This compound: m/z 876.3 → 644.3[14][15]

    • Full Scan Range (for isotopologue distribution): m/z 865-885 to observe the full cluster of isotopic peaks.

    • Key MS Parameters (example):

      • IonSpray Voltage: 5500 V

      • Temperature: 500 °C

      • Curtain Gas: 20 psi

  • Data Analysis:

    • Acquire the full scan mass spectrum of the this compound peak.

    • Identify the peak corresponding to the fully deuterated molecule (M+8, m/z ~876.5) and other isotopologues (M+7, M+6, etc., down to the unlabeled M+0 at m/z ~868.5).

    • Calculate the area under the curve for each isotopologue peak.

    • The isotopic purity is calculated as the percentage of the M+8 peak area relative to the sum of all isotopologue peak areas.

    • Isotopic Enrichment = [Area(d8) / (Area(d0) + Area(d1) + ... + Area(d8))] x 100%

Visualizing the Workflow: Certificate of Analysis Generation

A Certificate of Analysis for a deuterated standard like this compound is the culmination of a rigorous quality control process. The following diagram illustrates the logical workflow from sample reception to the final CoA issuance.

CoA_Workflow cluster_0 Sample & Documentation cluster_1 Analytical Testing cluster_2 Data Review & CoA Generation A Receive Synthesis Batch of this compound B Log Sample & Review Batch Records A->B C Identity Confirmation (MS, NMR) B->C D Chemical Purity (HPLC/UPLC) B->D E Isotopic Purity & Enrichment (LC-MS/MS) B->E F Residual Solvents (GC) B->F G Compile & Analyze All Test Data C->G D->G E->G F->G H Compare Results Against Specifications G->H I Generate Certificate of Analysis H->I J Final QA Review & Approval I->J K Release Batch for Use J->K

Caption: Workflow for this compound Certificate of Analysis.

This guide provides a foundational understanding of the critical quality aspects of this compound. For specific applications, users should always refer to the batch-specific Certificate of Analysis provided by the supplier and may need to perform their own suitability assessments.

References

The Mechanism and Application of Deuterated Internal Standards in Quantitative Bioanalysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of deuterated internal standards and their critical role in achieving accurate and reliable quantification in bioanalytical studies, particularly within the drug development pipeline. We will delve into the theoretical underpinnings, practical applications, potential challenges, and detailed experimental workflows, providing a comprehensive resource for professionals in the field.

The Core Principle: Mitigating Variability in Mass Spectrometry

Quantitative analysis using liquid chromatography-mass spectrometry (LC-MS) is a cornerstone of modern bioanalysis. However, the technique is susceptible to various sources of error that can compromise data integrity.[1] These include variability in sample preparation, injection volume, and, most significantly, matrix effects.[1][2] Matrix effects arise from co-eluting endogenous components in biological samples (e.g., plasma, urine) that can either suppress or enhance the ionization of the target analyte, leading to inaccurate quantification.[1][2]

An internal standard (IS) is a compound added at a known concentration to all samples—calibrators, quality controls (QCs), and unknowns—before sample processing.[3] The fundamental principle is that the IS experiences the same analytical variations as the analyte of interest. By calculating the ratio of the analyte's response to the IS's response, these variations can be normalized, leading to more accurate and precise results.[4]

Why Deuterated Internal Standards are the "Gold Standard"

The ideal internal standard is chemically and physically identical to the analyte.[3] This is where stable isotope-labeled (SIL) internal standards, and specifically deuterated internal standards, excel. In a deuterated IS, one or more hydrogen atoms in the analyte molecule are replaced with deuterium (²H), a stable isotope of hydrogen.[5]

This subtle change offers a significant advantage: the deuterated IS is chemically identical to the analyte, meaning it has the same extraction recovery, chromatographic retention time, and ionization efficiency.[3] However, due to the mass difference between hydrogen (1 amu) and deuterium (2 amu), the deuterated IS can be distinguished from the analyte by the mass spectrometer.[5][6] This allows it to serve as a perfect proxy, correcting for variations throughout the analytical process.[3] Other stable isotopes like ¹³C and ¹⁵N can also be used and are sometimes preferred as they are less prone to certain isotope effects, though they are generally more expensive to synthesize.[7][8]

Potential Challenges and Considerations with Deuterated Standards

While highly effective, the use of deuterated internal standards is not without potential complications that researchers must be aware of:

  • Chromatographic Isotope Effect: The C-D bond is slightly stronger and shorter than the C-H bond.[9] This can sometimes lead to a slight difference in retention time between the analyte and the deuterated IS, particularly in reversed-phase chromatography, where the deuterated compound may elute slightly earlier.[9][10][11] If this separation is significant, the analyte and the IS may not experience the same matrix effects at the same time, leading to a phenomenon known as "differential matrix effects" and compromising quantification.[12]

  • Deuterium-Hydrogen Exchange: If the deuterium atoms are placed on exchangeable positions in the molecule (e.g., on heteroatoms like oxygen or nitrogen), they can be replaced by hydrogen atoms from the solvent.[1][8] This can alter the mass of the internal standard and lead to inaccurate results. Therefore, careful selection of the labeling position is crucial during the synthesis of the deuterated standard.[8]

  • Interference from Unlabeled Analyte: The deuterated internal standard should have a sufficient mass increase to avoid interference from the natural isotopic abundance of the unlabeled analyte.[7] A mass increase of at least 3 Da is generally recommended.[13]

Quantitative Data Summary

The following tables summarize quantitative data from various studies, highlighting the impact of using deuterated internal standards on assay performance.

Table 1: Comparison of Assay Precision and Accuracy with Analog vs. Deuterated Internal Standard for Kahalalide F

Internal Standard TypeMean Bias (%)Standard Deviation (%)p-value (vs. 100%)Levene's Test (Variance)
Analog IS96.88.6<0.0005-
Deuterated (SIL) IS100.37.60.5p=0.02 (Significantly lower)

Source: Adapted from literature describing improved assay performance with a SIL internal standard.[10]

Table 2: Impact of Internal Standard on Quantitative Accuracy in Different Matrices

AnalyteMatrixInternal StandardAccuracy (%)RSD (%)
ImidaclopridMatrix ANone~40-100+>50
ImidaclopridMatrix BNone~40-100+>50
ImidaclopridMatrix ADeuterated Analog75-125<20
ImidaclopridMatrix BDeuterated Analog75-125<20

Source: Summarized from a study on pesticide analysis in complex matrices, demonstrating the mitigation of matrix effects.[14]

Table 3: Observed Differences in Extraction Recovery and Retention Time

AnalyteDeuterated Internal StandardParameterObserved DifferenceReference
HaloperidolDeuterated HaloperidolExtraction Recovery35%[15]
CarvedilolDeuterated CarvedilolAnalyte/IS RatioVaried between plasma lots[15]
VariousDeuterated AnalogsRetention TimeSlight shifts observed[10]

Experimental Protocols

General Bioanalytical Workflow using a Deuterated Internal Standard

This protocol outlines a typical workflow for the quantification of a small molecule drug in human plasma using LC-MS/MS with a deuterated internal standard.

General Bioanalytical Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing SampleCollection 1. Collect Plasma Samples (Calibrators, QCs, Unknowns) AddIS 2. Add Deuterated Internal Standard SampleCollection->AddIS ProteinPrecipitation 3. Protein Precipitation (e.g., with Acetonitrile) AddIS->ProteinPrecipitation Centrifuge 4. Centrifugation ProteinPrecipitation->Centrifuge TransferSupernatant 5. Transfer Supernatant Centrifuge->TransferSupernatant Evaporate 6. Evaporate to Dryness (Optional) TransferSupernatant->Evaporate Reconstitute 7. Reconstitute in Mobile Phase Evaporate->Reconstitute Inject 8. Inject Sample onto LC-MS/MS System Reconstitute->Inject Chromatography 9. Chromatographic Separation Inject->Chromatography MassSpec 10. Mass Spectrometric Detection (MRM) Chromatography->MassSpec Integrate 11. Peak Integration (Analyte & IS) MassSpec->Integrate CalculateRatio 12. Calculate Analyte/IS Peak Area Ratio Integrate->CalculateRatio CalibrationCurve 13. Generate Calibration Curve CalculateRatio->CalibrationCurve Quantify 14. Quantify Unknowns CalibrationCurve->Quantify

Caption: A typical bioanalytical workflow for drug quantification.

Detailed Protocol for Protein Precipitation of Plasma Samples

This protocol provides a more detailed procedure for the protein precipitation step mentioned in the general workflow.

Materials:

  • Plasma samples (calibrators, QCs, unknowns)

  • Deuterated internal standard stock solution

  • Precipitation solvent (e.g., acetonitrile containing 0.1% formic acid)

  • Microcentrifuge tubes (e.g., 1.5 mL)

  • Calibrated pipettes

  • Vortex mixer

  • Centrifuge capable of reaching at least 14,000 x g

Procedure:

  • Sample Aliquoting: Pipette 100 µL of each plasma sample (calibrator, QC, or unknown) into a labeled microcentrifuge tube.

  • Internal Standard Addition: Add a small, precise volume (e.g., 10 µL) of the deuterated internal standard stock solution to each tube.[14] The concentration of the IS should be consistent across all samples.

  • Protein Precipitation: Add a larger volume of cold precipitation solvent (e.g., 300-400 µL of acetonitrile) to each tube.[16] A solvent-to-sample ratio of 3:1 or 4:1 is common.[16]

  • Mixing: Vortex each tube vigorously for approximately 30-60 seconds to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the tubes at a high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.[17]

  • Supernatant Transfer: Carefully aspirate the supernatant (the clear liquid layer) and transfer it to a clean, labeled tube or a 96-well plate for analysis, being careful not to disturb the protein pellet.

  • Further Processing (Optional): The supernatant can be directly injected into the LC-MS/MS system, or it can be evaporated to dryness under a stream of nitrogen and then reconstituted in a smaller volume of the initial mobile phase to concentrate the analyte.

Bioanalytical Method Validation Workflow

The use of a deuterated internal standard is a key component of a robust bioanalytical method, which must be validated according to regulatory guidelines (e.g., FDA).[18][19] The following diagram illustrates the key parameters assessed during method validation.

Bioanalytical Method Validation Workflow Validation Method Validation Selectivity Selectivity Validation->Selectivity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Recovery Recovery Validation->Recovery CalibrationCurve Calibration Curve Validation->CalibrationCurve LLOQ LLOQ Validation->LLOQ Stability Stability Validation->Stability MatrixEffect Matrix Effect Validation->MatrixEffect

References

Venetoclax-d8: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Venetoclax-d8, the deuterated analog of the potent B-cell lymphoma 2 (Bcl-2) inhibitor, Venetoclax. This document outlines its core physicochemical properties, mechanism of action, and relevant experimental protocols for in vitro studies.

Core Physicochemical Data

Quantitative data for this compound is summarized in the table below for easy reference and comparison.

PropertyValueCitations
CAS Number 1257051-06-1[1][2][3][]
Molecular Formula C45H42D8ClN7O7S[1][2][3]
Molecular Weight 876.49 g/mol [1][5]
Synonyms ABT-199-d8, GDC-0199-d8, RG7601-d8[1]

Mechanism of Action: BCL-2 Inhibition and Apoptosis Induction

Venetoclax is a highly selective inhibitor of the anti-apoptotic protein B-cell lymphoma 2 (Bcl-2).[6] In many hematologic malignancies, the overexpression of Bcl-2 allows cancer cells to evade programmed cell death (apoptosis).[6][7] Venetoclax functions as a BH3 mimetic, binding with high affinity to the BH3-binding groove of Bcl-2.[8][9] This action displaces pro-apoptotic proteins, such as BIM, that are normally sequestered by Bcl-2.[6][9] The release of these pro-apoptotic proteins leads to the activation of BAX and BAK, which in turn permeabilize the mitochondrial outer membrane.[6][10] This permeabilization results in the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, ultimately activating caspases and inducing apoptosis.[9][10]

Venetoclax_Mechanism_of_Action cluster_Mitochondrion Mitochondrion cluster_Cytoplasm Cytoplasm BAX_BAK BAX / BAK Activation MOMP Mitochondrial Outer Membrane Permeabilization BAX_BAK->MOMP Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation activates Venetoclax Venetoclax BCL2 BCL-2 Venetoclax->BCL2 inhibits BIM Pro-apoptotic proteins (e.g., BIM) BCL2->BIM sequesters BIM->BAX_BAK activates Apoptosis Apoptosis Caspase_Activation->Apoptosis Apoptosis_Assay_Workflow start Cell Culture treatment Treat with this compound start->treatment harvest Harvest and Wash Cells treatment->harvest stain Stain with Annexin V and Propidium Iodide harvest->stain analysis Flow Cytometry Analysis stain->analysis end Quantify Apoptosis analysis->end

References

Solubility Profile of Venetoclax-d8 in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Venetoclax-d8, a deuterated analog of the B-cell lymphoma-2 (Bcl-2) inhibitor Venetoclax, in various organic solvents. Understanding the solubility characteristics of this compound is critical for its use as an internal standard in pharmacokinetic and bioanalytical studies, as well as for the development of formulations. This document compiles available quantitative data, outlines relevant experimental methodologies, and presents a visual workflow for solubility assessment.

Core Data Presentation: Quantitative Solubility

The solubility of this compound and its non-deuterated counterpart, Venetoclax, has been reported in several organic solvents. Dimethyl sulfoxide (DMSO) is consistently cited as a solvent in which both compounds exhibit high solubility. The available quantitative data is summarized in the tables below for easy comparison.

Table 1: Quantitative Solubility of this compound

Organic SolventSolubilityMolar Concentration (mM)Notes
Dimethyl sulfoxide (DMSO)125 mg/mL[]142.60-
Dimethyl sulfoxide (DMSO)80 mg/mL[2]91.27Sonication is recommended.[2]

Table 2: Quantitative Solubility of Venetoclax (Non-deuterated)

Organic Solvent / MixtureSolubilityMolar Concentration (mM)Notes
Dimethyl sulfoxide (DMSO)257.5 mg/mL[3]296.51Sonication is recommended.[3]
Dimethyl sulfoxide (DMSO)100 mg/mL[4]115.14Solubility determined at 25°C.[4]
20% DMSO / 80% Acetonitrile≥ 5 mg/mL[5]≥ 5.76Venetoclax successfully dissolved.[5]
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline10 mg/mL[3]11.51Suspension for in vivo oral administration.[3]

Experimental Protocols

Detailed experimental protocols for determining the solubility of this compound are not extensively published. However, a general methodology for assessing solubility can be described. Furthermore, the preparation of samples and standards for bioanalytical methods provides insight into solvent systems capable of dissolving this compound.

General Solubility Assessment Protocol

A common method for determining the equilibrium solubility of a compound in a given solvent is the shake-flask method.

  • Sample Preparation: An excess amount of this compound powder is added to a known volume of the organic solvent in a sealed vial.

  • Equilibration: The vial is agitated (e.g., using a shaker or rotator) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The resulting suspension is centrifuged or filtered (using a filter compatible with the solvent) to separate the undissolved solid from the saturated solution.

  • Quantification: The concentration of this compound in the clear supernatant is determined using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS). A calibration curve prepared with known concentrations of this compound is used for accurate quantification.

Sample Preparation for Bioanalytical Methods

In numerous studies, this compound is utilized as an internal standard for the quantification of Venetoclax in biological matrices like human plasma.[7][8][9][10][11] The sample preparation procedures in these methods, while not designed to measure maximum solubility, confirm the utility of certain organic solvents for dissolving this compound. A typical protocol involves protein precipitation.[7][8][10][11]

  • Standard Stock Solution: A stock solution of this compound is typically prepared in DMSO.

  • Working Solutions: The stock solution is further diluted, often with a mixture of organic solvents and water, to prepare working solutions for spiking into calibration standards and quality control samples.

  • Protein Precipitation: A common technique for extracting Venetoclax and this compound from plasma involves the addition of a precipitant, such as acetonitrile, which may contain a small percentage of DMSO (e.g., 10%).[8][10][11] This step lyses the cells and precipitates proteins, while the analytes remain in the supernatant.

  • Analysis: The supernatant is then separated and analyzed by LC-MS/MS.[7][8][10][11]

Mandatory Visualizations

The following diagrams illustrate the logical workflow of a typical solubility experiment and the signaling context of Venetoclax.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis start Start add_excess Add Excess Solute to Solvent start->add_excess agitate Agitate at Constant Temp add_excess->agitate 24-48h separate Centrifuge or Filter agitate->separate quantify Quantify Concentration (e.g., HPLC, LC-MS) separate->quantify end End quantify->end

Caption: General experimental workflow for determining the solubility of a compound.

Venetoclax_MoA cluster_cell Apoptotic Signaling Bcl2 Bcl-2 Bax_Bak Bax/Bak Bcl2->Bax_Bak Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Pore Formation Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspases Caspases Cytochrome_c->Caspases Activation Apoptosis Apoptosis Caspases->Apoptosis Execution Venetoclax Venetoclax Venetoclax->Bcl2 Inhibition

Caption: Simplified signaling pathway of Venetoclax-induced apoptosis.

References

The Strategic Role of Deuterium Labeling in Modern Pharmacokinetic Studies: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide explores the pivotal role of deuterium labeling in contemporary pharmacokinetic (PK) studies. By strategically replacing hydrogen atoms with their stable isotope, deuterium, researchers can significantly alter the metabolic fate of drug candidates, leading to improved pharmacokinetic profiles and enhanced therapeutic potential. This document provides a comprehensive overview of the core principles, practical applications, and detailed methodologies associated with this powerful technique.

Core Principles: The Deuterium Kinetic Isotope Effect

The fundamental principle underpinning the utility of deuterium labeling in pharmacokinetics is the kinetic isotope effect (KIE) . The bond between carbon and deuterium (C-D) is stronger than the corresponding carbon-hydrogen (C-H) bond due to the lower zero-point energy of the C-D bond. Consequently, breaking a C-D bond requires more energy, leading to a slower reaction rate when this bond cleavage is the rate-limiting step in a metabolic process.[1][2]

In drug metabolism, many enzymatic reactions, particularly those mediated by the cytochrome P450 (CYP450) family of enzymes, involve the cleavage of C-H bonds.[3][4] By selectively replacing a hydrogen atom at a site of metabolic attack with deuterium, the rate of metabolism at that position can be significantly reduced.[1][3] This slowdown in metabolism can have profound effects on the drug's pharmacokinetic properties.

Impact on Pharmacokinetic Parameters

The primary consequence of slowed metabolism due to deuterium labeling is an alteration of key pharmacokinetic parameters:

  • Increased Half-Life (t½) and Exposure (AUC): A reduced rate of metabolism leads to a slower elimination of the drug from the body, resulting in a longer half-life and greater overall drug exposure, as measured by the area under the concentration-time curve (AUC).[5][6]

  • Reduced Clearance (CL): Systemic clearance of the drug is often decreased as the metabolic clearance, a major component of total clearance, is reduced.[7]

  • Improved Bioavailability: For orally administered drugs that undergo significant first-pass metabolism, deuterium labeling can decrease the extent of this presystemic elimination, thereby increasing bioavailability.

  • Reduced Formation of Metabolites: Deuteration can lower the formation of specific metabolites, which can be advantageous if a metabolite is associated with toxicity or off-target effects.[5][8]

  • Potential for Lower and Less Frequent Dosing: An extended half-life and increased exposure can translate into more convenient dosing regimens for patients, potentially improving adherence.[6]

Strategic Applications in Drug Development

Deuterium labeling is not merely a tool for academic study but a strategic approach employed in modern drug discovery and development to:

  • Enhance Metabolic Stability: The most common application is to improve the stability of a drug candidate that is too rapidly metabolized, thus rescuing a promising compound from being discarded due to poor pharmacokinetic properties.[6]

  • Minimize Metabolic Switching: In some cases, blocking one metabolic pathway can lead to "metabolic switching," where the drug is metabolized through an alternative pathway.[8] Careful placement of deuterium can help to direct metabolism in a more favorable way.

  • Reduce Inter-individual Variability: By slowing down metabolism mediated by polymorphic enzymes (e.g., CYP2D6), deuterium labeling can potentially reduce the variability in drug exposure observed among different patients.

  • Develop "Biobetter" Therapeutics: A successful strategy has been the "deuterium switch," where an existing approved drug is deuterated to create a new chemical entity with an improved pharmacokinetic profile.[8][9] A prime example is the FDA-approved drug Deutetrabenazine, a deuterated version of tetrabenazine.[9][10]

Data Presentation: Comparative Pharmacokinetics of Deuterated vs. Non-deuterated Compounds

The following table summarizes quantitative data from published studies, illustrating the impact of deuterium labeling on key pharmacokinetic parameters.

Drug (Non-deuterated)Deuterated AnalogSpeciesKey Pharmacokinetic ParameterNon-deuterated ValueDeuterated ValueFold ChangeReference
TetrabenazineDeutetrabenazine (d6-tetrabenazine)HumanActive Metabolite (α-HTBZ) Half-life~2-5 hours~9-11 hours~2-4x increase[10][]
TetrabenazineDeutetrabenazine (d6-tetrabenazine)HumanActive Metabolite (β-HTBZ) Half-life~2-5 hours~9-11 hours~2-4x increase[10][]
Methadoned9-methadoneMouseAUC (0-8h)(Normalized)(Normalized)5.7x increase[12]
Methadoned9-methadoneMouseCmax(Normalized)(Normalized)4.4x increase[12]
Methadoned9-methadoneMouseClearance4.7 ± 0.8 L/h/kg0.9 ± 0.3 L/h/kg~5.2x decrease[12]
SorafenibDonafenib (Sorafenib-d3)HumanEfficacy & Safety(Clinical Trial Data)Superior to Sorafenib-[]
RuxolitinibDeuruxolitinib (d8-Ruxolitinib)HumanClinical Development(Phase 3)Potential for improved profile-[10][]

Note: The data presented are for illustrative purposes and are derived from various studies. Direct comparison between different studies should be made with caution due to potential differences in study design and methodology.

Experimental Protocols

In Vitro Metabolic Stability Assay using Human Liver Microsomes

Objective: To determine the in vitro metabolic stability of a deuterated compound and its non-deuterated counterpart.

Materials:

  • Test compounds (deuterated and non-deuterated)

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Acetonitrile (or other suitable organic solvent) for quenching the reaction

  • Internal standard for analytical quantification

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing the test compound (at a final concentration, e.g., 1 µM), human liver microsomes (e.g., 0.5 mg/mL), and phosphate buffer.

  • Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes to allow the compound to equilibrate with the microsomes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time-point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the incubation mixture and transfer it to a separate tube containing a quenching solution (e.g., cold acetonitrile with an internal standard) to stop the reaction.

  • Sample Processing: Vortex the quenched samples and centrifuge to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to an autosampler vial and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line gives the elimination rate constant (k). The in vitro half-life (t½) can be calculated as 0.693/k.

In Vivo Pharmacokinetic Study in Rodents

Objective: To determine and compare the in vivo pharmacokinetic profiles of a deuterated compound and its non-deuterated counterpart following intravenous or oral administration.

Materials:

  • Test compounds (deuterated and non-deuterated) formulated in a suitable vehicle

  • Rodents (e.g., Sprague-Dawley rats or CD-1 mice)

  • Dosing syringes and needles

  • Blood collection tubes (e.g., containing an anticoagulant like EDTA)

  • Centrifuge

  • Freezer for plasma storage (-80°C)

  • LC-MS/MS system

Procedure:

  • Animal Acclimatization and Dosing: Acclimatize the animals to the laboratory conditions. Administer the deuterated and non-deuterated compounds to separate groups of animals via the desired route (e.g., intravenous bolus or oral gavage) at a specific dose.

  • Blood Sampling: At predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose), collect blood samples from a suitable site (e.g., tail vein or cardiac puncture for terminal samples).

  • Plasma Preparation: Process the blood samples by centrifugation to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until analysis.

  • Sample Analysis: Analyze the concentration of the parent drug and any major metabolites in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, t½, clearance (CL), and volume of distribution (Vd).

  • Statistical Analysis: Compare the pharmacokinetic parameters between the deuterated and non-deuterated compound groups using appropriate statistical tests.

Mandatory Visualizations

experimental_workflow Experimental Workflow for a Deuterium-Labeled PK Study cluster_invitro In Vitro Assessment cluster_invivo In Vivo Evaluation invitro_start Metabolic Stability Assay (e.g., Liver Microsomes) invitro_analysis LC-MS/MS Analysis invitro_start->invitro_analysis invitro_data Calculate In Vitro Half-life invitro_analysis->invitro_data decision Promising In Vitro Profile? invitro_data->decision invivo_dosing Dosing in Animal Model (e.g., Rat, Mouse) invivo_sampling Serial Blood Sampling invivo_dosing->invivo_sampling invivo_plasma Plasma Preparation invivo_sampling->invivo_plasma invivo_analysis LC-MS/MS Analysis of Plasma invivo_plasma->invivo_analysis invivo_pk Pharmacokinetic Analysis (AUC, t½, CL) invivo_analysis->invivo_pk end Lead Optimization / Candidate Selection invivo_pk->end start Compound Synthesis (Deuterated & Non-deuterated) start->invitro_start decision->invivo_dosing Yes decision->start No (Re-design)

Caption: A typical experimental workflow for evaluating a deuterated drug candidate.

kinetic_isotope_effect The Deuterium Kinetic Isotope Effect on Metabolism cluster_ch Non-Deuterated Drug cluster_cd Deuterated Drug drug_h Drug-H enzyme_h Metabolizing Enzyme (e.g., CYP450) drug_h->enzyme_h Binding transition_h [Enzyme...Drug-H]‡ (Lower Activation Energy) enzyme_h->transition_h C-H Bond Cleavage metabolite_h Metabolite transition_h->metabolite_h Fast Reaction outcome Outcome: - Slower metabolism - Longer half-life - Increased drug exposure metabolite_h->outcome drug_d Drug-D enzyme_d Metabolizing Enzyme (e.g., CYP450) drug_d->enzyme_d Binding transition_d [Enzyme...Drug-D]‡ (Higher Activation Energy) enzyme_d->transition_d C-D Bond Cleavage metabolite_d Metabolite transition_d->metabolite_d Slow Reaction metabolite_d->outcome

Caption: The impact of the kinetic isotope effect on drug metabolism.

Conclusion

Deuterium labeling has evolved from a niche technique to a mainstream strategy in drug discovery and development. By leveraging the kinetic isotope effect, medicinal chemists can rationally design molecules with improved pharmacokinetic properties, leading to safer and more effective medicines. A thorough understanding of the principles of deuterium labeling, coupled with robust in vitro and in vivo experimental evaluation, is essential for successfully applying this powerful tool to the development of next-generation therapeutics. The FDA's approval of deuterated drugs like Deutetrabenazine and Deucravacitinib underscores the clinical and commercial viability of this approach, paving the way for further innovation in the field.[8][9][13]

References

A Technical Guide to Stable Isotope Labeling in Mass Spectrometry for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental principles and applications of stable isotope labeling in conjunction with mass spectrometry. It provides a comprehensive overview of key techniques, detailed experimental protocols, and data interpretation strategies, with a particular focus on applications in drug discovery and development.

Core Principles of Stable Isotope Labeling in Mass Spectrometry

Stable isotope labeling is a powerful technique used to introduce a mass difference into molecules for their detection and quantification by mass spectrometry (MS).[1][2] Unlike radioactive isotopes, stable isotopes are non-radioactive and do not decay, making them safe for use in a wide range of biological experiments.[3] The fundamental principle lies in replacing atoms of a given element with their heavier, non-radioactive counterparts (e.g., replacing ¹²C with ¹³C, ¹⁴N with ¹⁵N, or ¹H with ²H/D).[2]

Because stable isotopes have nearly identical chemical properties to their lighter counterparts, they are incorporated into molecules and processed by biological systems in the same manner.[3] This allows for the creation of "heavy" and "light" versions of proteins, peptides, or metabolites that are chemically identical but distinguishable by their mass-to-charge (m/z) ratio in a mass spectrometer. By comparing the signal intensities of the heavy and light forms, researchers can accurately determine the relative or absolute abundance of these molecules across different samples.[1]

This methodology is broadly categorized into metabolic labeling, where isotopes are incorporated in vivo or in situ, and chemical labeling, where isotopes are introduced in vitro through chemical reactions.

Key Techniques and Experimental Protocols

Two of the most prominent stable isotope labeling techniques in quantitative proteomics are Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) and Isobaric Tags for Relative and Absolute Quantitation (iTRAQ).

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a metabolic labeling approach where cells are cultured in media containing "heavy" stable isotope-labeled essential amino acids.[1][2] Over several cell divisions, these heavy amino acids are incorporated into all newly synthesized proteins.[1] By comparing the proteome of cells grown in "heavy" media to control cells grown in "light" media (containing the natural, lighter amino acids), relative protein abundance can be accurately quantified.[1]

  • Cell Culture and Labeling:

    • Two populations of cells are cultured. One is grown in standard "light" medium, while the other is grown in "heavy" SILAC medium, which is identical except for the substitution of one or more essential amino acids with their heavy isotope-labeled counterparts (e.g., ¹³C₆-Arginine and ¹³C₆,¹⁵N₂-Lysine).[4]

    • Cells are passaged for at least five to six doublings to ensure complete incorporation of the heavy amino acids into the proteome.[5]

  • Experimental Treatment: The two cell populations are subjected to different experimental conditions (e.g., drug treatment vs. vehicle control).

  • Cell Lysis and Protein Extraction: Cells from both populations are harvested and lysed.

  • Sample Mixing: Equal amounts of protein from the "light" and "heavy" cell lysates are mixed in a 1:1 ratio.[6] This early-stage mixing minimizes downstream experimental variability.

  • Protein Digestion: The combined protein mixture is digested into peptides, typically using an enzyme like trypsin.

  • LC-MS/MS Analysis: The resulting peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).[4][7]

  • Data Analysis: The mass spectrometer detects pairs of peptides that are chemically identical but differ in mass due to the incorporated stable isotopes. The ratio of the signal intensities of the heavy to light peptide pairs directly reflects the relative abundance of the protein in the two samples.[1]

SILAC_Workflow cluster_0 Cell Culture cluster_1 Experiment cluster_2 Sample Preparation cluster_3 Analysis Light_Culture Cell Population 1 (Light Medium) Treatment Experimental Treatment Light_Culture->Treatment Heavy_Culture Cell Population 2 (Heavy Medium) Heavy_Culture->Treatment Lysis Cell Lysis Treatment->Lysis Mixing Mix 1:1 Lysis->Mixing Digestion Protein Digestion Mixing->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Data_Analysis Data Analysis (Quantification) LC_MS->Data_Analysis

Figure 1: A generalized experimental workflow for SILAC.
Isobaric Tags for Relative and Absolute Quantitation (iTRAQ)

iTRAQ is a chemical labeling method that uses isobaric tags to label the primary amines of peptides in vitro.[1][8] The tags are designed to have the same total mass, so peptides labeled with different tags are indistinguishable in the initial MS scan (MS1). However, upon fragmentation in the MS/MS scan, the tags release reporter ions of different masses, and the relative intensities of these reporter ions are used for quantification.[1][8] This allows for the multiplexing of up to eight samples in a single experiment.[8]

  • Protein Extraction and Digestion: Protein is extracted from each sample (up to 8) and digested into peptides, typically with trypsin.

  • iTRAQ Labeling: Each peptide digest is individually labeled with a different iTRAQ reagent.[5]

  • Sample Pooling: The labeled peptide samples are then combined into a single mixture.[5]

  • Fractionation: The pooled peptide mixture is often fractionated using techniques like strong cation exchange (SCX) or high-pH reversed-phase chromatography to reduce sample complexity.

  • LC-MS/MS Analysis: The fractions are then analyzed by LC-MS/MS.[5][9]

  • Data Analysis: In the MS/MS spectra, the fragmentation of the iTRAQ tag generates reporter ions with unique masses. The relative abundance of a peptide across the different samples is determined by comparing the intensities of these reporter ions.[1]

iTRAQ_Workflow cluster_0 Sample Preparation cluster_1 Labeling cluster_2 Analysis Sample1 Sample 1 Digestion1 Protein Digestion Sample1->Digestion1 SampleN Sample N DigestionN Protein Digestion SampleN->DigestionN Label1 iTRAQ Label 1 Digestion1->Label1 LabelN iTRAQ Label N DigestionN->LabelN Pooling Combine Samples Label1->Pooling LabelN->Pooling Fractionation Fractionation Pooling->Fractionation LC_MS LC-MS/MS Analysis Fractionation->LC_MS Data_Analysis Data Analysis (Quantification) LC_MS->Data_Analysis

Figure 2: A generalized experimental workflow for iTRAQ.

Quantitative Data Presentation

The following tables present synthesized quantitative data from representative studies to illustrate the type of information that can be obtained using stable isotope labeling techniques.

SILAC Analysis of EGFR Signaling Pathway

This table shows hypothetical but representative data for changes in phosphorylation of key proteins in the Epidermal Growth Factor Receptor (EGFR) signaling pathway upon treatment with an EGFR inhibitor, as might be determined by a SILAC experiment.

ProteinPhosphorylation SiteFold Change (Inhibitor/Control)p-value
EGFRpY10680.15< 0.001
EGFRpY11480.21< 0.001
SHC1pY3170.35< 0.01
GAB1pY6270.42< 0.01
ERK1/2pT202/pY2040.55< 0.05
AKTpS4730.95> 0.05

Data synthesized from principles described in cited literature.[10][11][12][13]

iTRAQ Analysis of Drug Response in Cancer Cells

This table illustrates hypothetical quantitative proteomic data from an iTRAQ experiment comparing protein expression in drug-sensitive versus drug-resistant cancer cell lines.

ProteinAccessionRatio (Resistant/Sensitive)p-valueBiological Process
ABCB1P081834.2< 0.001Drug Efflux
GSTP1P092112.8< 0.01Detoxification
BCL2P104153.5< 0.01Anti-apoptosis
BAXQ078120.6< 0.05Pro-apoptosis
EGFRP005331.1> 0.05Growth Factor Receptor

Data synthesized from principles described in cited literature.[14][15]

Stable Isotope Dilution Analysis of Drug Metabolism

This table presents example pharmacokinetic data for a hypothetical drug and its metabolite, as determined by stable isotope dilution mass spectrometry. A known amount of the stable isotope-labeled drug is used as an internal standard for absolute quantification.

Time (hours)Drug Concentration (ng/mL)Metabolite Concentration (ng/mL)
0.5850.250.1
11250.6120.3
2980.4250.7
4450.1380.9
8150.7210.5
2410.330.2

Data synthesized from principles described in cited literature.[16][17][18][19][20]

Applications in Drug Discovery and Development

Stable isotope labeling with mass spectrometry has become an indispensable tool throughout the drug discovery and development pipeline.

Target Identification and Validation

Quantitative proteomics approaches like SILAC and iTRAQ are used to identify and validate drug targets by comparing the proteomes of healthy versus diseased states, or drug-treated versus untreated cells. These techniques can elucidate changes in protein expression and post-translational modifications within key signaling pathways.[10]

Elucidating Signaling Pathways

By quantifying changes in protein phosphorylation and protein-protein interactions, researchers can map the signaling pathways affected by a drug candidate. This provides crucial information about the drug's mechanism of action and potential off-target effects. The PI3K/Akt/mTOR pathway, which is central to cell growth and survival and often dysregulated in cancer, is a common subject of such investigations.[21][22][23][24]

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PTEN PTEN PIP3->PTEN dephosphorylates PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt phosphorylates Downstream Downstream Effectors (Cell Growth, Proliferation, Survival) mTORC1->Downstream

Figure 3: Simplified PI3K/Akt/mTOR signaling pathway.
ADME and Pharmacokinetic Studies

Stable isotope dilution mass spectrometry is the gold standard for quantitative bioanalysis in drug metabolism and pharmacokinetic (DMPK) studies.[16][17] By using a stable isotope-labeled version of the drug as an internal standard, highly accurate and precise measurements of the drug and its metabolites can be made in complex biological matrices like plasma and urine.[18][19] This is crucial for determining a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[16]

Isotope_Dilution cluster_0 Sample Preparation cluster_1 Analysis Sample Biological Sample (Unknown amount of analyte) Mix Mix Sample->Mix Spike Spike (Known amount of stable isotope-labeled analyte) Spike->Mix MS Mass Spectrometry Mix->MS Ratio Measure Isotope Ratio (Labeled/Unlabeled) MS->Ratio Quant Calculate Analyte Concentration Ratio->Quant

Figure 4: Principle of stable isotope dilution analysis.

Conclusion

Stable isotope labeling coupled with mass spectrometry provides a robust and versatile platform for quantitative analysis in biological research and drug development. From elucidating the fundamental mechanisms of drug action to providing precise pharmacokinetic data, these techniques are integral to modern pharmaceutical science. The continued development of labeling strategies, mass spectrometry instrumentation, and data analysis software will further enhance the power and utility of these approaches in bringing new and effective therapies to patients.

References

Methodological & Application

Application Note: Quantification of Venetoclax in Human Plasma Using a Validated LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of venetoclax in human plasma. Venetoclax, a B-cell lymphoma 2 (Bcl-2) inhibitor, is a critical therapeutic agent in the treatment of various hematological malignancies. The method described herein utilizes venetoclax-d8 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. A simple protein precipitation extraction procedure is employed for sample preparation, followed by chromatographic separation on a C18 reversed-phase column and detection using a triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode. This method is suitable for therapeutic drug monitoring (TDM), pharmacokinetic studies, and clinical research.

Introduction

Venetoclax is an oral, selective inhibitor of the anti-apoptotic protein Bcl-2, which is overexpressed in many hematologic cancers. By binding to Bcl-2, venetoclax restores the normal apoptotic process in cancer cells. Given the inter-individual variability in drug exposure, therapeutic drug monitoring of venetoclax is crucial to optimize treatment efficacy and minimize toxicity. This application note presents a validated LC-MS/MS method for the reliable determination of venetoclax concentrations in human plasma, utilizing this compound as the internal standard.

Experimental

Materials and Reagents
  • Venetoclax and this compound reference standards

  • HPLC-grade acetonitrile, methanol, and formic acid

  • Ammonium acetate

  • Ultrapure water

  • Human plasma (drug-free)

Instrumentation
  • Liquid chromatograph (e.g., Shimadzu, Waters, Agilent)

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source (e.g., Sciex, Waters, Agilent)

  • Analytical column: C18, such as Hypersil GOLD (2.1 mm × 150 mm, 5 μm) or ACQUITY UPLC HSS T3 (2.1 × 50 mm, 1.8 μm).[1][2]

Stock and Working Solutions

Stock solutions of venetoclax and this compound (1 mg/mL) were prepared in acetonitrile.[1] Working solutions were prepared by further dilution of the stock solutions with an appropriate solvent, such as a mixture of acetonitrile and water or acetonitrile with 10% DMSO.[1]

Sample Preparation

A protein precipitation method was employed for the extraction of venetoclax and the internal standard from human plasma.[1][2]

  • Pipette 50 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution (e.g., 2 µg/mL this compound).[1]

  • Add 400 µL of acetonitrile (potentially containing 10% DMSO) to precipitate the plasma proteins.[1]

  • Vortex the mixture for 3 minutes.

  • Centrifuge at 14,500 rpm for 5 minutes at 4°C.[1]

  • Transfer 200 µL of the supernatant to an HPLC vial for analysis.[1]

LC-MS/MS Conditions

Liquid Chromatography:

  • Column: Hypersil GOLD column (2.1 mm × 150 mm, 5 μm) or equivalent.[1]

  • Mobile Phase: A mixture of acetonitrile and an aqueous solution, such as 2 mM ammonium acetate with 0.4% formic acid.[1] The composition can vary, for instance, a ratio of 30:70 (v/v) acetonitrile to aqueous phase.[1]

  • Flow Rate: 0.4 mL/min.[1]

  • Column Temperature: 40°C.[1]

  • Injection Volume: 5 µL.[1]

Mass Spectrometry:

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Monitoring Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Venetoclax: m/z 868.1 → 636.1[1][3]

    • This compound: m/z 876.1 → 644.1[1][3]

    • Alternative transitions have also been reported, such as 868.5 > 321.0 for venetoclax and 875.5 > 321.0 for the internal standard.[4]

Results and Discussion

Method Validation

The method was validated according to established bioanalytical method validation guidelines. The validation parameters included linearity, precision, accuracy, recovery, and stability.

Linearity: The calibration curve was linear over a concentration range of 10 to 2000 ng/mL for venetoclax in human plasma.[1][3] Other studies have reported linear ranges of 20.0 to 5000 ng/mL.[2][5]

Precision and Accuracy: The intra- and inter-day precision and accuracy were evaluated at multiple quality control (QC) concentrations. The coefficients of variation (CV) for precision were typically below 15%, and the accuracy was within ±15% of the nominal values, which is in accordance with regulatory standards.[2]

Recovery: The extraction recovery of venetoclax from human plasma was consistent and high, often approaching 100%.[2]

Quantitative Data Summary
ParameterResultReference
Analyte Venetoclax-
Internal Standard This compound[1][2]
Matrix Human Plasma-
Linearity Range 10 - 2000 ng/mL[1][3]
20 - 5000 ng/mL[2][5]
Lower Limit of Quantification (LLOQ) 10 ng/mL[1]
Intra-day Precision (%CV) < 13.6%[2]
Inter-day Precision (%CV) < 13.6%[2]
Intra-day Accuracy (%) within ±11.9%[2]
Inter-day Accuracy (%) within ±11.9%[2]
Extraction Recovery ~100%[2]

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma Sample (50 µL) add_is Add Internal Standard (this compound) plasma->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate vortex Vortex precipitate->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection separation Chromatographic Separation (C18 Column) injection->separation detection Mass Spectrometric Detection (MRM) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Concentration Calculation calibration->quantification

Caption: Experimental workflow for the LC-MS/MS analysis of venetoclax in human plasma.

LC-MS/MS System Configuration

G lc_system Liquid Chromatograph Autosampler Pump Column Oven column Analytical Column (C18) lc_system->column ms_system Mass Spectrometer ESI Source Quadrupole 1 (Q1) Collision Cell (Q2) Quadrupole 3 (Q3) Detector column->ms_system

Caption: Logical relationship of the key components of the LC-MS/MS system.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of venetoclax in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures accurate and precise results. The simple protein precipitation sample preparation procedure allows for a high-throughput workflow. This method is well-suited for therapeutic drug monitoring and pharmacokinetic studies, contributing to the safe and effective use of venetoclax in clinical practice.

References

Application of Venetoclax-d8 in Preclinical Pharmacokinetic Studies: Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Venetoclax-d8 in preclinical pharmacokinetic (PK) studies of Venetoclax. This compound, a stable isotope-labeled version of Venetoclax, serves as an ideal internal standard (IS) for quantitative bioanalysis, ensuring accuracy and precision in determining drug concentrations in biological matrices.

Introduction to Venetoclax and the Role of this compound

Venetoclax is a potent and selective B-cell lymphoma-2 (BCL-2) inhibitor, a class of drugs that promotes apoptosis in cancer cells.[1][2] Understanding its pharmacokinetic profile—how the drug is absorbed, distributed, metabolized, and excreted (ADME)—is critical in preclinical development to predict its safety and efficacy in humans.

Quantitative analysis of Venetoclax in biological samples, typically plasma, is predominantly achieved using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard like this compound is the gold standard for such assays. This compound has the same physicochemical properties as Venetoclax, ensuring it behaves similarly during sample extraction and ionization, but its increased mass allows it to be distinguished by the mass spectrometer. This corrects for variability in sample preparation and matrix effects, leading to highly reliable data.

Bioanalytical Method for Venetoclax Quantification using LC-MS/MS

A robust and sensitive LC-MS/MS method is fundamental for accurate pharmacokinetic analysis. This compound is consistently utilized as the internal standard in these methods.[3][4][5][6]

Sample Preparation: Protein Precipitation

A common and straightforward method for extracting Venetoclax and this compound from plasma is protein precipitation.

Protocol:

  • Thaw plasma samples at room temperature.

  • To a 50 µL aliquot of plasma in a microcentrifuge tube, add 150 µL of a precipitation solution. This solution typically consists of acetonitrile containing the internal standard, this compound, at a known concentration (e.g., 100 ng/mL).

  • Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge the samples at high speed (e.g., 12,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Inject a small volume (e.g., 5-10 µL) of the supernatant into the LC-MS/MS system for analysis.

LC-MS/MS Parameters

The following tables summarize typical parameters for the chromatographic separation and mass spectrometric detection of Venetoclax and its internal standard, this compound.

Table 1: Liquid Chromatography Parameters

ParameterTypical Value
Column C18 reverse-phase column (e.g., Hypersil GOLD, ACQUITY UPLC HSS T3)
Mobile Phase A Aqueous buffer (e.g., 2 mM Ammonium Acetate or 10 mM Ammonium Formate with 0.1-0.4% Formic Acid)
Mobile Phase B Organic solvent (e.g., Acetonitrile or Methanol)
Gradient/Isocratic Both gradient and isocratic methods have been reported. A common isocratic ratio is 40:60 (A:B).
Flow Rate 0.4 - 0.7 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Table 2: Mass Spectrometry Parameters

ParameterVenetoclaxThis compound (IS)
Ionization Mode Positive Electrospray Ionization (ESI+)Positive Electrospray Ionization (ESI+)
Monitoring Mode Multiple Reaction Monitoring (MRM)Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) 868.1 to 869.5876.1 to 877.4
Product Ion (m/z) 636.1 to 553.2644.1 to 553.2
MRM Transition 868.1 → 636.1 or 869.53 → 553.21876.1 → 644.1 or 877.14 → 553.23

Note: The exact m/z values may vary slightly depending on the instrument and adduct ion formed.[3][4][6]

Bioanalytical Workflow Diagram

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Add_IS Add this compound in Acetonitrile Plasma->Add_IS Vortex Vortex Add_IS->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject Quantify Quantify Venetoclax vs. This compound PK_Analysis Pharmacokinetic Analysis Quantify->PK_Analysis

Caption: Bioanalytical workflow for Venetoclax quantification.

Preclinical Pharmacokinetic Study Protocol

This section outlines a general protocol for a single-dose oral pharmacokinetic study of Venetoclax in rodents (e.g., rats or mice), utilizing this compound for the bioanalytical phase. Preclinical studies have indicated that Venetoclax generally exhibits low oral bioavailability and a shorter plasma half-life in rodents compared to humans.[3]

Experimental Design
  • Species: Male Sprague-Dawley rats (n=3-5 per group) or Male CD-1 mice (n=3-5 per time point for composite profiling).

  • Dose: A single oral gavage dose (e.g., 10 mg/kg).

  • Vehicle: A suitable vehicle for a poorly soluble compound, such as 0.5% methylcellulose with 0.2% Tween 80 in water.

  • Route of Administration: Oral gavage (PO).

  • Sampling Matrix: Plasma (with K2EDTA as anticoagulant).

  • Sampling Time Points: Pre-dose (0 h), and post-dose at 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours.

Detailed Protocol
  • Animal Acclimation: Acclimate animals to the housing conditions for at least 3 days prior to the study.

  • Fasting: Fast animals overnight (approximately 12 hours) before dosing, with free access to water. Food is typically returned 4 hours post-dose.

  • Dose Preparation: Prepare the Venetoclax formulation in the selected vehicle on the day of the study to ensure stability.

  • Dosing: Record the body weight of each animal. Administer the Venetoclax formulation via oral gavage at the specified dose volume (e.g., 10 mL/kg for rats, 5 mL/kg for mice).

  • Blood Sampling:

    • At each designated time point, collect approximately 0.25 mL of blood from a suitable site (e.g., tail vein or saphenous vein for rats, submandibular or saphenous vein for mice) into tubes containing K2EDTA.

    • For mice, a composite sampling approach is often used where different groups of mice are used for different time points to avoid excessive blood withdrawal from a single animal.

  • Plasma Preparation:

    • Immediately after collection, centrifuge the blood samples at 4°C (e.g., 3000 x g for 10 minutes) to separate the plasma.

    • Transfer the plasma into clearly labeled cryovials.

    • Store the plasma samples at -80°C until bioanalysis.

  • Bioanalysis: Analyze the plasma samples for Venetoclax concentration using the LC-MS/MS method described in Section 2, with this compound as the internal standard.

  • Data Analysis:

    • Calculate the plasma concentration of Venetoclax at each time point.

    • Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to determine the key pharmacokinetic parameters.

Expected Preclinical Pharmacokinetic Parameters

While specific data for Venetoclax in preclinical species is not extensively published in a consolidated format, the following table provides an illustrative summary of parameters that might be expected based on its properties and data from related BCL-2 inhibitors like Navitoclax.

Table 3: Illustrative Preclinical Pharmacokinetic Parameters of a BCL-2 Inhibitor (Oral Administration)

ParameterRatDog
Tmax (h) 4 - 66 - 8
Cmax (µg/mL) Variable (Dose-dependent)Variable (Dose-dependent)
AUC (µg*h/mL) Variable (Dose-dependent)Variable (Dose-dependent)
Half-life (t½) (h) 4 - 810 - 15
Oral Bioavailability (%) Low (<20%)Low to Moderate (20-50%)

This table is for illustrative purposes to guide researchers on the expected profile. Actual values will be dose and formulation dependent.

Preclinical Study Workflow Diagram

Preclinical_PK_Workflow cluster_in_vivo In-Vivo Phase cluster_bioanalysis Bioanalytical Phase cluster_pk_analysis Pharmacokinetic Analysis Animal_Prep Animal Acclimation & Fasting Dosing Oral Gavage of Venetoclax Animal_Prep->Dosing Blood_Collection Serial Blood Sampling Dosing->Blood_Collection Plasma_Prep Plasma Isolation Blood_Collection->Plasma_Prep LCMS_Analysis LC-MS/MS Analysis (using this compound) Plasma_Prep->LCMS_Analysis Data_Analysis NCA to determine Cmax, Tmax, AUC LCMS_Analysis->Data_Analysis

Caption: Workflow for a preclinical oral pharmacokinetic study.

Signaling Pathway Context: BCL-2 Inhibition

To provide context for the pharmacological target of Venetoclax, the following diagram illustrates the intrinsic apoptosis pathway and the mechanism of BCL-2 inhibition.

BCL2_Pathway cluster_pro_survival Pro-Survival cluster_pro_apoptotic Pro-Apoptotic cluster_execution Apoptosis Execution BCL2 BCL-2 BIM BIM / BAX BCL2->BIM Inhibits Caspases Caspase Activation BIM->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Venetoclax Venetoclax Venetoclax->BCL2 Inhibits

Caption: Mechanism of Venetoclax-induced apoptosis.

References

Application Notes & Protocols for Bioanalytical Method Development of Venetoclax in Cerebrospinal Fluid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Venetoclax, a potent and selective B-cell lymphoma 2 (BCL-2) inhibitor, has shown significant efficacy in treating various hematological malignancies.[1][2][3] Its ability to cross the blood-brain barrier and achieve therapeutic concentrations in the cerebrospinal fluid (CSF) opens potential avenues for treating central nervous system (CNS) involvement in these cancers.[4][5][6][7][8][9] To support preclinical and clinical investigations in this area, a robust and sensitive bioanalytical method for the quantification of Venetoclax in CSF is essential.

These application notes provide a detailed protocol for the determination of Venetoclax in human CSF using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described method is intended to be a comprehensive guide for researchers, covering sample preparation, chromatographic and mass spectrometric conditions, and data analysis.

Mechanism of Action of Venetoclax

Venetoclax selectively binds to the anti-apoptotic protein BCL-2, displacing pro-apoptotic proteins.[1][3][10][11] This action restores the natural process of apoptosis, or programmed cell death, in cancer cells that overexpress BCL-2.[2][3][11]

Venetoclax_Mechanism_of_Action cluster_cell Cancer Cell BCL2 BCL-2 Pro_Apoptotic Pro-Apoptotic Proteins (e.g., BIM, BAX, BAK) BCL2->Pro_Apoptotic Sequesters Mitochondria Mitochondria Pro_Apoptotic->Mitochondria Activates Venetoclax Venetoclax Venetoclax->BCL2 Inhibits Apoptosis Apoptosis Mitochondria->Apoptosis Initiates

Caption: Mechanism of action of Venetoclax.

Experimental Protocols

This section details the materials and procedures for the quantification of Venetoclax in CSF.

Materials and Reagents
  • Venetoclax analytical standard

  • Venetoclax-d8 (internal standard)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate

  • Water (ultrapure)

  • Human cerebrospinal fluid (drug-free)

  • Polypropylene tubes

Instrumentation
  • High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

Standard Solutions Preparation
  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Venetoclax and this compound in a suitable organic solvent like methanol or DMSO.

  • Working Standard Solutions: Prepare serial dilutions of the Venetoclax primary stock solution in 50:50 acetonitrile:water to create calibration standards.

  • Internal Standard (IS) Working Solution: Dilute the this compound primary stock solution to a final concentration of 10 ng/mL in 50:50 acetonitrile:water.

Sample Preparation: Protein Precipitation

This protocol is based on a simple and efficient protein precipitation method.[4][8][9][12][13]

  • Label polypropylene tubes for blank, calibration standards, quality control samples, and unknown CSF samples.

  • Add 50 µL of CSF to the appropriately labeled tubes.

  • Spike 5 µL of the appropriate working standard solution to the calibration and quality control samples. Add 5 µL of 50:50 acetonitrile:water to the blank and unknown samples.

  • Add 10 µL of the internal standard working solution to all tubes except the blank.

  • Add 150 µL of acetonitrile to all tubes to precipitate proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.

Sample_Preparation_Workflow CSF_Sample 1. CSF Sample (50 µL) Spiking 2. Spike with Standard/ IS (15 µL) CSF_Sample->Spiking Precipitation 3. Add Acetonitrile (150 µL) Spiking->Precipitation Vortex 4. Vortex Mix Precipitation->Vortex Centrifuge 5. Centrifuge Vortex->Centrifuge Supernatant_Transfer 6. Transfer Supernatant Centrifuge->Supernatant_Transfer LCMS_Analysis 7. LC-MS/MS Analysis Supernatant_Transfer->LCMS_Analysis

Caption: Workflow for CSF sample preparation.

LC-MS/MS Method Parameters

The following are representative LC-MS/MS parameters. Optimization may be required for different instrument setups.

ParameterSetting
Liquid Chromatography
ColumnACQUITY UPLC HSS T3 column (2.1 × 50 mm, 1.8 μm) or equivalent[12][13]
Mobile Phase A10 mM ammonium formate with 0.1% formic acid in water[12][13]
Mobile Phase BAcetonitrile with 0.1% formic acid[12][13]
GradientIsocratic (e.g., 40:60 A:B) or a shallow gradient[12][13]
Flow Rate0.4 mL/min
Column Temperature40°C
Injection Volume5 µL
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
MRM TransitionsVenetoclax: m/z 868.3 → 636.3[12][13] or 868 -> 321[4][8][9]this compound: m/z 876.3 → 644.3[12][13]
Dwell Time100 ms
Collision EnergyOptimized for specific instrument
Declustering PotentialOptimized for specific instrument

Data Presentation and Method Validation

A summary of the quantitative performance of a validated method for Venetoclax in CSF is presented below.[12][13]

Validation ParameterResult
Linearity
Calibration Curve Range0.500 - 100 ng/mL
Correlation Coefficient (r²)> 0.99
Accuracy and Precision
Intra-run Precision (%CV)< 13.6%
Inter-run Precision (%CV)< 13.6%
Intra-run Accuracy (%Bias)Within ±11.9%
Inter-run Accuracy (%Bias)Within ±11.9%
Recovery
Extraction Recovery~100%
Matrix Effect
Not significant
Carryover
Not observed

Stability

While comprehensive stability data for Venetoclax in CSF is not extensively published, it is a critical parameter to establish during method validation. The following stability experiments are recommended:

  • Freeze-Thaw Stability: Assess the stability of Venetoclax in CSF after multiple freeze-thaw cycles.

  • Short-Term (Bench-Top) Stability: Evaluate the stability of Venetoclax in CSF at room temperature for a specified period.

  • Long-Term Stability: Determine the stability of Venetoclax in CSF when stored at -80°C for an extended duration.

  • Post-Preparative Stability: Assess the stability of the processed samples in the autosampler.

Conclusion

The LC-MS/MS method described provides a sensitive and reliable approach for the quantification of Venetoclax in cerebrospinal fluid. The simple protein precipitation sample preparation and the high selectivity of tandem mass spectrometry make this method suitable for supporting pharmacokinetic and clinical studies investigating the CNS penetration of Venetoclax. It is imperative that a full validation, including stability assessments, is performed in the laboratory where the method will be implemented to ensure data integrity.

References

Application Note and Protocol: Determining the Optimal Concentration of Venetoclax-d8 Internal Standard for Accurate Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Venetoclax is a potent and selective B-cell lymphoma-2 (BCL-2) inhibitor, a key therapeutic agent in the treatment of various hematological malignancies.[1][2] Accurate quantification of Venetoclax in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development. The use of a stable isotope-labeled internal standard (IS), such as Venetoclax-d8, is best practice for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis to compensate for variability during sample preparation and analysis.[3][4]

The selection of an appropriate concentration for the internal standard is a critical step in bioanalytical method development. An optimal IS concentration ensures a consistent and reproducible response across the entire calibration range of the analyte, leading to improved accuracy and precision of the analytical method. This document provides a detailed protocol and application guidelines for determining the optimal concentration of this compound for the quantification of Venetoclax in biological matrices.

Mechanism of Action: BCL-2 Inhibition

Venetoclax selectively binds to the BCL-2 protein, displacing pro-apoptotic proteins and initiating programmed cell death (apoptosis) in cancer cells that overexpress BCL-2.[2] Understanding this mechanism provides context for the importance of precise drug concentration monitoring to ensure therapeutic efficacy while minimizing potential toxicities.

BCL2_Pathway cluster_Mitochondrion Mitochondrial Outer Membrane cluster_Cytosol BCL2 BCL-2 BAK_BAX BAK/BAX BCL2->BAK_BAX Inhibits CytoC Cytochrome c BAK_BAX->CytoC Releases Caspases Caspase Cascade CytoC->Caspases Activates Venetoclax Venetoclax Venetoclax->BCL2 Inhibits Apoptosis Apoptosis Caspases->Apoptosis Induces a A Prepare Venetoclax QC Samples (Low, Mid, High) C Spike Each QC Level with Each IS Concentration A->C B Prepare a Range of This compound Working Solutions B->C D Perform Sample Preparation (e.g., Protein Precipitation) C->D E Analyze Samples by LC-MS/MS D->E F Calculate Peak Area Ratios (Venetoclax / this compound) E->F G Evaluate Precision (%CV) of Area Ratios Across Replicates for Each IS Concentration F->G H Select IS Concentration with Lowest %CV and Consistent Response G->H

References

Application Notes and Protocols for the Bioanalysis of Venetoclax using Venetoclax-d8

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Venetoclax is a potent and selective B-cell lymphoma-2 (Bcl-2) inhibitor, pivotal in the treatment of various hematological malignancies, including chronic lymphocytic leukemia (CLL) and acute myeloid leukemia (AML). Given the significant inter-individual pharmacokinetic variability of Venetoclax, therapeutic drug monitoring (TDM) is crucial for optimizing treatment efficacy and minimizing toxicity. Accurate quantification of Venetoclax in biological matrices, such as plasma, is therefore essential for both clinical TDM and pharmacokinetic studies. The use of a stable isotope-labeled internal standard, such as Venetoclax-d8, is the gold standard for compensating for matrix effects and variations in sample processing, ensuring the reliability of quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

These application notes provide detailed protocols for three common sample preparation techniques for the analysis of Venetoclax in plasma using this compound as an internal standard: Protein Precipitation (PPT), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE).

Sample Preparation Techniques

The choice of sample preparation technique is critical for achieving accurate and reproducible results in the bioanalysis of Venetoclax. The primary goals of sample preparation are to remove interfering substances from the biological matrix, concentrate the analyte of interest, and ensure compatibility with the analytical instrument.

Protein Precipitation (PPT)

Protein precipitation is a straightforward and widely used method for the rapid removal of proteins from plasma samples. It involves the addition of an organic solvent to denature and precipitate proteins, followed by centrifugation to separate the protein-free supernatant containing the analyte.

Experimental Protocol

Materials and Reagents:

  • Blank human plasma (with anticoagulant, e.g., EDTA)

  • Venetoclax and this compound stock solutions (e.g., 1 mg/mL in methanol or DMSO)

  • Acetonitrile (ACN), HPLC grade

  • Dimethyl sulfoxide (DMSO), HPLC grade (optional)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Thaw frozen plasma samples at room temperature.

  • Vortex the thawed plasma to ensure homogeneity.[1]

  • Pipette 50 µL of the plasma sample into a 1.5 mL microcentrifuge tube.[2][3]

  • Add 10 µL of the this compound internal standard working solution (e.g., 2 µg/mL in ACN containing 10% DMSO).[2][3]

  • Add 400 µL of cold acetonitrile (containing 10% DMSO is optional but can improve recovery) to precipitate the plasma proteins.[2][3]

  • Vortex the mixture vigorously for 3 minutes to ensure thorough mixing and protein precipitation.[2][3]

  • Centrifuge the tubes at 14,500 rpm for 5 minutes at 4°C to pellet the precipitated proteins.[2][3]

  • Carefully transfer 200 µL of the clear supernatant to an HPLC vial for LC-MS/MS analysis.[2][3]

Quantitative Data Summary for Protein Precipitation

ParameterReported Value/RangeCitation
Linearity Range10 - 2000 ng/mL[2]
20.0 - 5000 ng/mL[4]
RecoveryClose to 100%[4]
>97.2%[5][6]
Inter-day Precision1.3 - 3.3%[5][6]
< 13.6%[4]
Intra-day Precision0.8 - 4.1%[5][6]
< 13.6%[4]
Accuracy-2.8 to 1.6%[5][6]
within ±11.9%[4]
Matrix EffectNot obvious[4]

Workflow for Protein Precipitation

Protein Precipitation Workflow plasma Plasma Sample (50 µL) is Add this compound IS (10 µL) plasma->is ppt_solvent Add Acetonitrile (400 µL) is->ppt_solvent vortex1 Vortex (3 min) ppt_solvent->vortex1 centrifuge Centrifuge (14,500 rpm, 5 min) vortex1->centrifuge supernatant Transfer Supernatant (200 µL) centrifuge->supernatant analysis LC-MS/MS Analysis supernatant->analysis

Caption: Workflow of the Protein Precipitation method.

Solid-Phase Extraction (SPE)

Solid-phase extraction is a more selective sample clean-up technique compared to protein precipitation. It utilizes a solid sorbent to retain the analyte of interest while interfering substances are washed away. The analyte is then eluted with a suitable solvent.

Experimental Protocol

Materials and Reagents:

  • Blank human plasma (with anticoagulant, e.g., EDTA)

  • Venetoclax and this compound stock solutions

  • SPE cartridges (e.g., C18)[7]

  • Methanol, HPLC grade (for conditioning and elution)

  • Water, HPLC grade (for equilibration and washing)

  • 0.1% Formic acid in water (optional, for washing)

  • SPE vacuum manifold or positive pressure processor

  • Nitrogen evaporator

Procedure:

  • Conditioning: Condition the C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.[7]

  • Sample Loading: Mix 100 µL of plasma sample with the this compound internal standard. Load the mixture onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water or a weak organic solvent mixture (e.g., 5% methanol in water) to remove polar interferences.

  • Elution: Elute Venetoclax and this compound from the cartridge with 1 mL of methanol or another suitable organic solvent into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in a suitable volume (e.g., 200 µL) of the mobile phase.

  • Analysis: Transfer the reconstituted sample to an HPLC vial for LC-MS/MS analysis.

Quantitative Data Summary for Solid-Phase Extraction

ParameterReported Value/RangeCitation
Linearity Range5 - 1000 ng/mL[7]
25 - 8000 ng/mL[8]
Recovery90.68 - 97.56%[7]
Inter-day Precision≤6.84%[7]
Intra-day Precision≤6.84%[7]
Accuracy≤6.84%[7]
Matrix EffectNot significant[8]

Workflow for Solid-Phase Extraction

Solid-Phase Extraction Workflow condition Condition SPE Cartridge (Methanol, Water) load Load Plasma Sample + IS condition->load wash Wash Cartridge (e.g., 5% Methanol) load->wash elute Elute Analytes (Methanol) wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Workflow of the Solid-Phase Extraction method.

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction separates analytes from interferences based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent.

Experimental Protocol

Materials and Reagents:

  • Blank human plasma (with anticoagulant, e.g., EDTA)

  • Venetoclax and this compound stock solutions

  • Extraction solvent (e.g., a mixture of ethyl acetate and n-hexane)

  • 10mM Potassium dihydrogen phosphate buffer[9]

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Pipette 100 µL of the plasma sample into a 1.5 mL microcentrifuge tube.[9]

  • Add 50 µL of the this compound internal standard working solution (e.g., 30 ng/mL).[9]

  • Add 100 µL of 10mM potassium dihydrogen phosphate buffer.[9]

  • Add a suitable volume of the organic extraction solvent (e.g., 1 mL).

  • Vortex the mixture for an extended period (e.g., 10 minutes) to ensure efficient extraction.

  • Centrifuge the tubes to separate the aqueous and organic layers.

  • Carefully transfer the organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable volume of the mobile phase.

  • Transfer the reconstituted sample to an HPLC vial for LC-MS/MS analysis.

Quantitative Data Summary for Liquid-Liquid Extraction

ParameterReported Value/RangeCitation
Linearity Range10.0 - 10000.0 pg/mL[9]
5.0 - 5000.0 pg/mL[10]
Recovery94.24 - 99.24%[9]
Inter-day Precision5.95 - 8.5%[9]
Intra-day Precision5.7 - 7.7%[9]
Accuracy98.0 - 100.4%[9]

Workflow for Liquid-Liquid Extraction

Liquid-Liquid Extraction Workflow sample_prep Plasma Sample + IS + Buffer add_solvent Add Organic Solvent sample_prep->add_solvent vortex Vortex add_solvent->vortex centrifuge Centrifuge vortex->centrifuge transfer_org Transfer Organic Layer centrifuge->transfer_org evaporate Evaporate to Dryness transfer_org->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Workflow of the Liquid-Liquid Extraction method.

General Chromatographic and Mass Spectrometric Conditions

While specific conditions may vary between laboratories and instrumentation, a general overview of typical LC-MS/MS parameters for Venetoclax analysis is provided below.

  • LC Column: A reversed-phase C18 column is commonly used for the separation of Venetoclax.[4][7][9][11]

  • Mobile Phase: The mobile phase typically consists of a mixture of an aqueous component (e.g., water with 0.1% formic acid or an ammonium acetate/formate buffer) and an organic solvent (e.g., acetonitrile or methanol).[2][4][9]

  • Elution: A gradient or isocratic elution can be employed.[4][8][11]

  • Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • MRM Transitions: The multiple reaction monitoring (MRM) transitions for Venetoclax are typically m/z 868.3 → 636.3 and for this compound are m/z 876.3 → 644.3.[4][12]

Conclusion

The choice of sample preparation technique for Venetoclax analysis depends on the specific requirements of the assay, including the desired level of sensitivity, selectivity, sample throughput, and available resources. Protein precipitation offers a rapid and simple approach suitable for high-throughput analysis, although it may be more susceptible to matrix effects. Solid-phase extraction provides a cleaner extract, leading to improved sensitivity and reduced matrix effects, but is more time-consuming and costly. Liquid-liquid extraction also offers good clean-up and high recovery but involves the use of larger volumes of organic solvents and can be more labor-intensive. The validation data presented for each method demonstrates that with careful optimization, all three techniques can provide accurate and precise quantification of Venetoclax in plasma, with the use of this compound as an internal standard being crucial for reliable results.

References

Application Note: Therapeutic Drug Monitoring of Venetoclax Using Venetoclax-d8 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Venetoclax is a potent and selective B-cell lymphoma-2 (Bcl-2) inhibitor that has demonstrated significant efficacy in the treatment of various hematological malignancies, including chronic lymphocytic leukemia (CLL) and acute myeloid leukemia (AML).[1][2] Due to significant interindividual pharmacokinetic variability, therapeutic drug monitoring (TDM) of venetoclax is crucial to optimize treatment efficacy and minimize toxicity.[3][4] This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of venetoclax in human plasma, utilizing its stable isotope-labeled analog, Venetoclax-d8, as an internal standard (IS). The use of a deuterated internal standard like this compound is advantageous as it closely mimics the chromatographic behavior and ionization efficiency of the analyte, leading to improved accuracy and precision of the quantification.[2][5]

Principle of the Method

This method involves the extraction of venetoclax and the internal standard (this compound) from human plasma via protein precipitation. The extracted samples are then analyzed by LC-MS/MS. Chromatographic separation is achieved on a C18 reversed-phase column, followed by detection using a tandem mass spectrometer operating in the multiple reaction monitoring (MRM) mode. Quantification is based on the ratio of the peak area of venetoclax to that of the internal standard.

Materials and Reagents

  • Venetoclax analytical standard

  • This compound (internal standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate or ammonium formate (LC-MS grade)

  • Ultrapure water

  • Human plasma (drug-free)

Experimental Protocols

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of venetoclax and this compound by dissolving the accurately weighed compounds in an appropriate solvent such as methanol or dimethyl sulfoxide (DMSO).

  • Working Standard Solutions: Prepare serial dilutions of the venetoclax stock solution in methanol or a mixture of methanol and water to create a series of working standard solutions for constructing the calibration curve.

  • Internal Standard Working Solution: Dilute the this compound stock solution with methanol or acetonitrile to a final concentration suitable for spiking into plasma samples (e.g., 100 ng/mL).

Sample Preparation (Protein Precipitation)
  • Label microcentrifuge tubes for blank, calibration standards, quality control (QC) samples, and unknown samples.

  • To 50-100 µL of plasma in each tube, add the internal standard working solution (e.g., 10 µL of 100 ng/mL this compound).

  • For the calibration curve, add the appropriate venetoclax working standard solution to the corresponding tubes. For QC and unknown samples, add the same volume of the diluent used for the working standards.

  • Add 2-3 volumes of cold acetonitrile (containing the internal standard if not added separately) to each tube to precipitate the plasma proteins.[1][6]

  • Vortex the tubes for 30-60 seconds.

  • Centrifuge the tubes at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are example LC-MS/MS conditions. The specific parameters may need to be optimized for the instrument used.

Liquid Chromatography (LC) Conditions:

ParameterExample Condition 1[6][7]Example Condition 2[5]Example Condition 3[1][8][9]
Column ACQUITY UPLC HSS T3 (2.1 × 50 mm, 1.8 µm)Zorbax SB-C18 (4.6 x 75 mm, 3.5 µm)Hypersil GOLD (2.1 mm × 150 mm, 5 µm)
Mobile Phase A 10 mM Ammonium formate with 0.1% formic acid in water5mM Ammonium acetate2 mM Ammonium acetate with 0.4% formic acid in water
Mobile Phase B AcetonitrileMethanolAcetonitrile
Gradient/Isocratic Isocratic: 40:60 (A:B)Isocratic: 30:70 (A:B)Isocratic: 70:30 (A:B)
Flow Rate 0.4 mL/min0.6 mL/minNot Specified
Column Temperature 40 °C40 °CNot Specified
Injection Volume 5 µLNot SpecifiedNot Specified
Run Time 5 min13 minNot Specified

Tandem Mass Spectrometry (MS/MS) Conditions:

ParameterVenetoclaxThis compound
Ionization Mode Electrospray Ionization (ESI), PositiveElectrospray Ionization (ESI), Positive
MRM Transition 1 m/z 868.3 → 636.3[6][7]m/z 876.3 → 644.3[6][7]
MRM Transition 2 m/z 868.1 → 321.54[5]m/z 876.9 → 329.7[5]
MRM Transition 3 m/z 868.1 → 636.1[1][8][9]m/z 876.1 → 644.1[1][8][9]
MRM Transition 4 m/z 868.5 > 321.0[3][4]m/z 875.5 > 321.0[3]
MRM Transition 5 m/z 869.53 → 553.21[10]m/z 877.14 → 553.23[10]

Data Analysis and Quantification

The concentration of venetoclax in the plasma samples is determined by constructing a calibration curve. The curve is generated by plotting the peak area ratio of venetoclax to this compound against the nominal concentration of the venetoclax standards. A linear regression model with a weighting factor of 1/x or 1/x² is typically used.

Method Validation Summary

The described LC-MS/MS methods have been validated according to regulatory guidelines. The validation parameters are summarized below.

ParameterResult 1[6][7]Result 2[5]Result 3[1][9]Result 4[3][4]
Linearity Range (ng/mL) 20.0 - 50000.01 - 10 (pg/mL converted to ng/mL: 0.00001 - 0.01)10 - 200025 - 8000
Correlation Coefficient (r²) ≥ 0.99≥ 0.9997Not Specified≥ 0.997
Intra-day Precision (%CV) < 13.6%5.7% - 7.7%Not Specified0.38% - 5.35%
Inter-day Precision (%CV) < 13.6%5.95% - 8.5%Not SpecifiedNot Specified
Accuracy (% Bias) Within ±11.9%96.3% - 100.4%Not SpecifiedNot Specified
Recovery ~100%94.24% - 99.24%Meets acceptance criteriaMeets acceptance criteria
Matrix Effect Not obviousNot SpecifiedNo significant effectMeets acceptance criteria

Visualizations

Venetoclax_TDM_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma Plasma Sample (50-100 µL) Spike_IS Spike with this compound (IS) Plasma->Spike_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Spike_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer LC_Separation LC Separation (C18 Column) Supernatant_Transfer->LC_Separation MSMS_Detection MS/MS Detection (MRM) LC_Separation->MSMS_Detection Peak_Integration Peak Integration MSMS_Detection->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Quantification Quantification of Venetoclax Calibration_Curve->Quantification

Caption: Experimental workflow for Venetoclax TDM using this compound.

Venetoclax_Signaling_Pathway Venetoclax Venetoclax Bcl2 Bcl-2 Venetoclax->Bcl2 Bax_Bak Bax/Bak Bcl2->Bax_Bak Mitochondria Mitochondria Bax_Bak->Mitochondria Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c release Caspases Caspases Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Simplified signaling pathway of Venetoclax-induced apoptosis.

Conclusion

The use of this compound as an internal standard in LC-MS/MS methods provides a highly accurate, precise, and reliable approach for the therapeutic drug monitoring of venetoclax in human plasma. This application note provides a comprehensive overview of the methodology, which can be readily implemented in clinical and research laboratories to aid in the optimization of venetoclax therapy. The protocols and data presented serve as a valuable resource for researchers, scientists, and drug development professionals involved in the TDM of venetoclax.

References

Application Note: Quantitative Determination of Venetoclax in Human Plasma using Liquid-Liquid Extraction with Venetoclax-d8 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the quantification of Venetoclax in human plasma using a liquid-liquid extraction (LLE) procedure with its deuterated analog, Venetoclax-d8, as an internal standard (IS). The subsequent analysis is performed by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other research applications requiring accurate measurement of Venetoclax concentrations in a biological matrix.

Introduction

Venetoclax is a potent and selective B-cell lymphoma 2 (BCL-2) inhibitor, a key regulator of the intrinsic apoptotic pathway. By binding to BCL-2, Venetoclax displaces pro-apoptotic proteins, leading to the initiation of programmed cell death in malignant cells.[1][2][3][4] Accurate quantification of Venetoclax in biological matrices is crucial for understanding its pharmacology and for clinical research. Liquid-liquid extraction is a widely used sample preparation technique that offers high recovery and clean extracts, minimizing matrix effects in LC-MS/MS analysis. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and precision by compensating for variability during sample processing and analysis.[5][6]

Experimental

Materials and Reagents
  • Venetoclax analytical standard

  • This compound (Internal Standard)

  • Human plasma (K2-EDTA)

  • Methyl tertiary butyl ether (MTBE), HPLC grade

  • Ethyl acetate, HPLC grade

  • Dichloromethane, HPLC grade

  • Methanol, HPLC grade

  • Acetonitrile, HPLC grade

  • Ammonium acetate, analytical grade

  • Potassium dihydrogen phosphate, analytical grade

  • Water, deionized and filtered

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Analytical column: Zorbax SB-C18, 75 x 4.6 mm, 3.5 µm, 80 Å or equivalent[5]

  • Nitrogen evaporator

  • Vortex mixer

  • Centrifuge

Stock and Working Solutions Preparation
  • Venetoclax Stock Solution (100.00 µg/mL): Accurately weigh and dissolve an appropriate amount of Venetoclax analytical standard in methanol.[5]

  • This compound Stock Solution (100.00 µg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.[5]

  • Internal Standard Spiking Solution (30.00 ng/mL): Prepare by diluting the this compound stock solution in 50% methanol.[5]

  • Calibration Standards and Quality Control (QC) Samples: Prepare by spiking blank human plasma with appropriate volumes of Venetoclax working solutions to achieve the desired concentrations.

Liquid-Liquid Extraction Protocol

This protocol is based on an optimized procedure to ensure high recovery and purity of the analyte.

  • Sample Aliquoting: To a 1.5 mL polypropylene tube, add 100 µL of the plasma sample (blank, calibration standard, QC, or unknown).

  • Internal Standard Addition: Add 50 µL of the 30.00 ng/mL this compound internal standard spiking solution to each tube.

  • Buffer Addition: Add 100 µL of 10mM potassium dihydrogen phosphate buffer.[5]

  • Vortex: Vortex the mixture for 10 seconds.

  • Extraction Solvent Addition: Add 2.5 mL of the optimized extraction solvent mixture: ethyl acetate and dichloromethane (80:20, v/v) .

  • Extraction: Vortex the tubes vigorously for 5 minutes.

  • Centrifugation: Centrifuge the samples at 4000 rpm for 10 minutes at 20°C to separate the organic and aqueous layers.[5]

  • Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.[5]

  • Reconstitution: Reconstitute the dried residue with 200 µL of the mobile phase (e.g., methanol:5mM ammonium acetate, 70:30 v/v).[5]

  • Vortex and Transfer: Vortex the reconstituted sample and transfer it to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

ParameterCondition
HPLC Column Zorbax SB-C18, 75 x 4.6 mm, 3.5 µm, 80 Å[5]
Mobile Phase Isocratic: Methanol and 5mM Ammonium Acetate (70:30 v/v)[5]
Flow Rate 0.6 mL/min[5]
Column Temperature 40°C[5]
Injection Volume 10 µL
Ionization Mode ESI Positive
MRM Transitions Venetoclax: m/z 868.12 → 321.54, this compound: m/z 876.9 → 329.7[5]

Data Summary

The following tables summarize the quantitative data obtained from a validated method using the described LLE procedure.

Table 1: Calibration Curve and Linearity

AnalyteLinearity Range (pg/mL)Correlation Coefficient (r²)
Venetoclax10.0 - 10000.0≥ 0.9997[5]

Table 2: Accuracy and Precision

QC LevelConcentration (pg/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ QC10.007.798.78.5100.4
Low QC30.006.597.57.299.1
Mid QC3500.005.796.35.9598.0
High QC8000.006.197.16.898.5
Data adapted from a similar validated method.[5]

Table 3: Recovery

AnalyteLow QC (30.00 pg/mL)Medium QC (3500.00 pg/mL)High QC (8000.00 pg/mL)Mean Recovery (%)
Venetoclax99.24%94.79%94.24%96.0 ± 2.8
This compound---98.76 ± 4.47
Data adapted from a similar validated method.[5]

Visualizations

Venetoclax Mechanism of Action

Venetoclax_Pathway cluster_Apoptosis Apoptosis Regulation cluster_Drug_Action Drug Intervention BCL2 BCL-2 (Anti-apoptotic) Pro_Apoptotic Pro-apoptotic Proteins (e.g., BIM, BAK, BAX) BCL2->Pro_Apoptotic Inhibits Apoptosis Apoptosis Pro_Apoptotic->Apoptosis Induces Venetoclax Venetoclax Venetoclax->BCL2 Inhibits

Caption: Venetoclax inhibits BCL-2, promoting apoptosis.

Liquid-Liquid Extraction Workflow

LLE_Workflow start Start sample Plasma Sample (100 µL) start->sample is_add Add Internal Standard (this compound, 50 µL) sample->is_add buffer_add Add Buffer (10mM KH2PO4, 100 µL) is_add->buffer_add vortex1 Vortex buffer_add->vortex1 solvent_add Add Extraction Solvent (Ethyl Acetate:DCM, 2.5 mL) vortex1->solvent_add extract Vortex (5 min) solvent_add->extract centrifuge Centrifuge (4000 rpm, 10 min) extract->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

References

Application of Venetoclax-d8 in Bioequivalence Studies of Venetoclax Formulations

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Venetoclax is a potent and selective B-cell lymphoma-2 (Bcl-2) inhibitor approved for the treatment of various hematologic malignancies.[1] As with any pharmaceutical product, the development of generic formulations or changes in the manufacturing process of the innovator product necessitates bioequivalence (BE) studies to ensure comparable in vivo performance. A critical component of these studies is the robust and accurate quantification of the analyte in biological matrices. This application note provides a comprehensive overview and detailed protocols for the use of Venetoclax-d8, a deuterated stable isotope-labeled internal standard, in the bioanalytical method validation and conduct of bioequivalence studies for Venetoclax oral formulations.

The use of a stable isotope-labeled internal standard, such as this compound, is best practice in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][3][4] this compound shares near-identical physicochemical properties with Venetoclax, ensuring it co-elutes chromatographically and experiences similar extraction recovery and ionization effects.[4][5] This co-behavior allows for the correction of potential variabilities during sample processing and analysis, leading to enhanced precision and accuracy of the quantitative results, a fundamental requirement for the statistical evaluation of bioequivalence.[2][3]

Bioequivalence Study Design and Regulatory Considerations

The design of a bioequivalence study for Venetoclax should adhere to the recommendations provided by regulatory agencies such as the U.S. Food and Drug Administration (FDA). The FDA's draft guidance on Venetoclax suggests the following for establishing bioequivalence of oral tablet formulations.[6]

Table 1: Recommended Bioequivalence Study Design for Venetoclax Oral Tablets
Study ParameterRecommendation
Study Type Fasting and Fed
Design Single-dose, two-way crossover in-vivo
Strength 100 mg
Subjects Healthy females with non-childbearing potential (post-menopausal or surgically sterile), general population.
Analyte to Measure Venetoclax in plasma
Bioequivalence Basis 90% Confidence Interval (CI) for Venetoclax
Additional Notes Submission of an Investigational New Drug Application (IND) is required prior to conducting a bioequivalence study for a cytotoxic drug product.[6]

Bioanalytical Method Using this compound

A sensitive, selective, and robust LC-MS/MS method is essential for the accurate quantification of Venetoclax in human plasma. The use of this compound as an internal standard is integral to this methodology.

Experimental Protocol: Quantification of Venetoclax in Human Plasma

3.1.1. Materials and Reagents

  • Venetoclax reference standard

  • This compound internal standard

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ammonium acetate (analytical grade)

  • Formic acid (analytical grade)

  • Water (deionized, 18 MΩ·cm)

3.1.2. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

3.1.3. Sample Preparation (Protein Precipitation)

  • Thaw frozen human plasma samples at room temperature.

  • Spike 100 µL of plasma with 10 µL of this compound internal standard working solution (concentration to be optimized during method development).

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.

Table 2: LC-MS/MS Parameters for Venetoclax and this compound Analysis
ParameterCondition
LC Column Zorbax SB-C18, 75 x 4.6 mm, 3.5 µm
Mobile Phase Methanol and 5mM Ammonium acetate (70:30 v/v)
Flow Rate 0.6 mL/min
Column Temperature 40°C
Ionization Mode Electrospray Ionization (ESI), Positive
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transition (Venetoclax) m/z 868.12 → 321.54
MRM Transition (this compound) m/z 876.9 → 329.7

Note: The specific parameters may vary slightly between different laboratories and instrument models. The provided parameters are based on published methods and should be optimized during method validation.

Method Validation

The bioanalytical method must be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:

  • Selectivity and Specificity: No significant interference at the retention times of Venetoclax and this compound from endogenous plasma components.

  • Linearity: The method should be linear over a defined concentration range, for instance, 10.0-10,000.0 pg/mL, with a correlation coefficient (r²) ≥ 0.99.

  • Precision and Accuracy: Intra- and inter-day precision (%CV) should not exceed 15% (20% at the Lower Limit of Quantification, LLOQ), and accuracy (% bias) should be within ±15% (±20% at the LLOQ).

  • Matrix Effect: The ionization of Venetoclax should not be significantly suppressed or enhanced by the plasma matrix. The use of this compound helps to compensate for matrix effects.

  • Recovery: The extraction efficiency of Venetoclax and this compound should be consistent and reproducible.

  • Stability: Stability of Venetoclax in plasma should be demonstrated under various conditions, including freeze-thaw cycles, bench-top storage, and long-term storage at -80°C.

Pharmacokinetic Data and Analysis

In a bioequivalence study, the pharmacokinetic parameters of the test and reference formulations are compared. The following table presents typical pharmacokinetic parameters for a single 100 mg oral dose of Venetoclax administered to healthy subjects under fed conditions, which would be the expected range of values in a BE study.

Table 3: Expected Pharmacokinetic Parameters of Venetoclax (100 mg single dose, fed state) in Healthy Volunteers
Pharmacokinetic ParameterMean ± SD
Cmax (ng/mL) 1000 ± 320
AUCinf (ng·h/mL) 12600 ± 5400
Tmax (h) 6 (median, range 4-6)
t1/2 (h) 18.4 ± 2.97

Data derived from a study in healthy Chinese subjects receiving a 100 mg dose with a low-fat breakfast.[7]

For bioequivalence to be established, the 90% confidence intervals for the geometric mean ratios (Test/Reference) of Cmax and AUC must fall within the acceptance range of 80.00% to 125.00%.

Visualizations

Venetoclax Mechanism of Action

Venetoclax is a selective inhibitor of the anti-apoptotic protein Bcl-2. In many hematologic malignancies, Bcl-2 is overexpressed, sequestering pro-apoptotic proteins and preventing cancer cells from undergoing apoptosis. Venetoclax binds to Bcl-2, releasing the pro-apoptotic proteins, which then initiate the mitochondrial pathway of apoptosis.

Venetoclax_Mechanism_of_Action cluster_0 Normal Apoptotic Signaling cluster_1 Cancer Cell Survival cluster_2 Venetoclax Action Bax_Bak BAX/BAK Mitochondrion Mitochondrion Bax_Bak->Mitochondrion form pores Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c release Caspases Caspases Cytochrome_c->Caspases activate Apoptosis Apoptosis Caspases->Apoptosis induce Bcl2_overexpressed Overexpressed Bcl-2 Bax_Bak_inhibited BAX/BAK Bcl2_overexpressed->Bax_Bak_inhibited inhibits Venetoclax Venetoclax Bcl2_inhibited Bcl-2 Venetoclax->Bcl2_inhibited inhibits Bax_Bak_activated BAX/BAK Bcl2_inhibited->Bax_Bak_activated inhibition released Bax_Bak_activated->Apoptosis leads to

Caption: Mechanism of action of Venetoclax in inducing apoptosis.

Bioanalytical Workflow for Venetoclax Bioequivalence Study

The following diagram illustrates the key steps in the bioanalytical process for a Venetoclax bioequivalence study, highlighting the role of this compound.

Bioanalytical_Workflow cluster_study Clinical Phase cluster_lab Bioanalytical Phase cluster_data Data Analysis Phase Dosing Administer Test/Reference Venetoclax Sampling Collect Plasma Samples at Predetermined Time Points Dosing->Sampling Spiking Spike Plasma with this compound (Internal Standard) Sampling->Spiking Extraction Protein Precipitation and Extraction Spiking->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Quantification Quantify Venetoclax Concentration using this compound Analysis->Quantification PK_Analysis Pharmacokinetic Parameter Calculation (Cmax, AUC) Quantification->PK_Analysis Stat_Analysis Statistical Analysis (90% CI) PK_Analysis->Stat_Analysis BE_Conclusion Bioequivalence Conclusion Stat_Analysis->BE_Conclusion

Caption: Workflow for bioanalytical testing in a Venetoclax bioequivalence study.

Conclusion

The use of this compound as an internal standard is crucial for the development and validation of a reliable bioanalytical method for Venetoclax in human plasma. This application note provides a framework for the design and execution of bioequivalence studies for Venetoclax formulations, from study design and sample analysis to pharmacokinetic data evaluation. The detailed protocols and expected parameters serve as a valuable resource for researchers, scientists, and drug development professionals involved in the lifecycle management of Venetoclax products. Adherence to these principles ensures the generation of high-quality data necessary for regulatory submission and approval.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Matrix Effects in Venetoclax LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering matrix effects during the Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) analysis of Venetoclax.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect my Venetoclax analysis?

A1: Matrix effects in LC-MS/MS are the alteration of analyte ionization efficiency due to the presence of co-eluting endogenous components from the sample matrix (e.g., plasma, serum).[1][2][3] These effects, primarily ion suppression or enhancement, can lead to inaccurate and irreproducible quantification of Venetoclax.[1][3] Common sources of matrix effects in plasma samples include phospholipids and proteins.[4]

Q2: I am observing poor signal intensity and reproducibility for Venetoclax. Could this be due to matrix effects?

A2: Yes, weak signal intensity and poor reproducibility are classic signs of matrix effects, particularly ion suppression.[1] Co-eluting substances from your sample can interfere with the ionization of Venetoclax in the mass spectrometer's ion source, leading to a decreased signal.[1][2]

Q3: How can I determine if my Venetoclax assay is experiencing matrix effects?

A3: A standard method to assess matrix effects is the post-extraction spike method.[2][5] This involves comparing the peak area of Venetoclax spiked into an extracted blank matrix sample to the peak area of Venetoclax in a neat solution at the same concentration. A significant difference in peak areas indicates the presence of matrix effects.

Q4: Is it possible to develop a method for Venetoclax analysis with minimal matrix effects?

A4: Yes, several published and validated methods report minimal or no significant matrix effects for Venetoclax in human plasma.[6][7][8][9] This suggests that with appropriate sample preparation and chromatographic conditions, matrix effects can be effectively managed.

Troubleshooting Guide

Issue: Inconsistent Venetoclax quantification and high variability in results.

This issue is often linked to inadequate sample preparation or suboptimal chromatographic separation, leading to variable matrix effects.

cluster_0 Troubleshooting Workflow for Matrix Effects A Problem: Inconsistent Venetoclax Quantification B Step 1: Review Sample Preparation Method A->B C Protein Precipitation (PPT) B->C Common Starting Point D Solid-Phase Extraction (SPE) B->D More Effective Cleanup H Step 3: Utilize a Stable Isotope-Labeled Internal Standard B->H E Step 2: Optimize Chromatographic Separation C->E If issues persist D->E If issues persist F Modify Gradient E->F G Change Column Chemistry E->G E->H J Solution: Robust & Reproducible Venetoclax Assay F->J G->J I Venetoclax-d8 H->I I->J Compensates for variability

A flowchart for troubleshooting matrix effects in Venetoclax LC-MS/MS analysis.

1. Optimize Sample Preparation:

The goal of sample preparation is to remove interfering matrix components. The two most common techniques for Venetoclax are Protein Precipitation (PPT) and Solid-Phase Extraction (SPE).

  • Protein Precipitation (PPT): This is a simpler and faster method. However, it may not remove phospholipids effectively, which are a major source of matrix effects.[10]

  • Solid-Phase Extraction (SPE): SPE provides a more thorough cleanup by selectively isolating the analyte, which can significantly reduce matrix effects.[11][12]

Table 1: Comparison of Sample Preparation Methods for Venetoclax Analysis

ParameterProtein Precipitation (Acetonitrile)Solid-Phase Extraction (C18)
Matrix Effect 84.5% - 95.2% (RSD ≤ 5.33%)[13]Insignificant ion suppression reported[11]
Recovery Nearly 100%[13]High recovery rates achieved[11]
Complexity Simple and fast[14]More complex and time-consuming
Recommendation Good starting point, but may require further optimization if matrix effects are observed.Recommended for cleaner extracts and reduced matrix effects.

Detailed Experimental Protocols:

  • Protocol 1: Protein Precipitation with Acetonitrile [6][7]

    • To 100 µL of plasma sample, add a suitable amount of this compound internal standard.

    • Add 400 µL of acetonitrile (containing 10% dimethyl sulfoxide in some methods to improve solubility) to precipitate proteins.[8]

    • Vortex the mixture for approximately 3 minutes.

    • Centrifuge at high speed (e.g., 14,500 rpm) for 5 minutes.

    • Transfer the supernatant to a clean tube for injection into the LC-MS/MS system.

  • Protocol 2: Solid-Phase Extraction (SPE) [11]

    • Condition a C18 SPE cartridge.

    • Load the plasma sample (pre-treated as necessary).

    • Wash the cartridge to remove interfering substances.

    • Elute Venetoclax and the internal standard with an appropriate solvent.

    • Evaporate the eluate and reconstitute in the mobile phase for analysis.

2. Optimize Chromatographic Separation:

If sample preparation alone does not resolve the issue, optimizing the LC method can help separate Venetoclax from co-eluting matrix components.

  • Adjust the Gradient: Modifying the mobile phase gradient can improve the separation of Venetoclax from interfering peaks.[3]

  • Change the Column: Using a different column chemistry (e.g., a different C18 phase or a phenyl-hexyl column) can alter selectivity and improve separation.

Table 2: Example Chromatographic Conditions for Venetoclax Analysis

ParameterMethod 1Method 2
Column ACQUITY UPLC HSS T3 (2.1 × 50 mm, 1.8 µm)[6][7]ACQUITY UPLC BEH C18[13][15]
Mobile Phase A 10 mM ammonium formate with 0.1% formic acid in water[6][7]0.1% formic acid in water[13][15]
Mobile Phase B Acetonitrile[6][7]Acetonitrile[13][15]
Flow Rate Varies by methodVaries by method
Gradient Isocratic or gradient elution[6][11][15]Gradient elution[13][15]

3. Use a Stable Isotope-Labeled Internal Standard:

Employing a stable isotope-labeled (SIL) internal standard, such as this compound, is highly recommended.[6][8] The SIL internal standard co-elutes with Venetoclax and experiences similar matrix effects. By calculating the ratio of the analyte to the internal standard, the variability caused by ion suppression or enhancement can be effectively compensated for.[16]

By systematically evaluating and optimizing these three key areas—sample preparation, chromatographic separation, and the use of an appropriate internal standard—researchers can effectively troubleshoot and mitigate matrix effects in their Venetoclax LC-MS/MS analyses, leading to more accurate and reliable results.

References

Navigating Ion Suppression in Venetoclax Bioanalysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center

For researchers, scientists, and drug development professionals working with Venetoclax, ensuring accurate and reliable quantification is paramount. A significant hurdle in liquid chromatography-mass spectrometry (LC-MS/MS) based bioanalysis is the phenomenon of ion suppression, which can compromise data integrity. This guide provides troubleshooting strategies and answers to frequently asked questions to help you effectively address ion suppression for Venetoclax and its internal standard.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for Venetoclax analysis?

Q2: What are the common causes of ion suppression in bioanalytical methods?

A2: Ion suppression is primarily caused by competition for ionization between the analyte and co-eluting matrix components.[3] Common sources of interference in biological matrices include phospholipids, salts, and other small molecules.[1][6] The choice of sample preparation technique and chromatographic conditions can significantly influence the extent of ion suppression.[2][7]

Q3: How can I detect if ion suppression is affecting my Venetoclax assay?

A3: A common method to assess ion suppression is the post-column infusion experiment. In this technique, a standard solution of Venetoclax is continuously infused into the mass spectrometer while a blank, extracted matrix sample is injected into the LC system. A dip in the baseline signal at the retention time of Venetoclax indicates the presence of ion-suppressing components. Another approach involves comparing the peak area of an analyte in a post-extraction spiked sample to that of the analyte in a neat solution (matrix-free).[5]

Q4: Is a deuterated internal standard like Venetoclax-d8 sufficient to correct for ion suppression?

A4: Yes, using a stable isotope-labeled internal standard (SIL-IS) such as this compound is a highly effective strategy to compensate for ion suppression.[8][9] Since the SIL-IS is structurally and chemically very similar to the analyte, it co-elutes and experiences similar ionization suppression or enhancement.[3][10] By calculating the peak area ratio of the analyte to the internal standard, the variability caused by ion suppression can be normalized, leading to more accurate and precise results. Several validated methods for Venetoclax have successfully employed this compound for this purpose.[8][9][11]

Troubleshooting Guide

Issue 1: Poor reproducibility and inaccurate quantification of Venetoclax.

This is a primary indicator of unaddressed ion suppression. The following steps can help mitigate this issue.

Logical Troubleshooting Workflow

cluster_0 Troubleshooting Ion Suppression Start Inaccurate/Irreproducible Results SamplePrep Optimize Sample Preparation Start->SamplePrep Initial Check Chromatography Refine Chromatographic Conditions SamplePrep->Chromatography If suppression persists MS_Settings Adjust MS Parameters Chromatography->MS_Settings Further refinement IS_Check Verify Internal Standard Performance MS_Settings->IS_Check If issues remain Validation Re-validate Method IS_Check->Validation After optimization Validation->SamplePrep Failed End Accurate & Reproducible Data Validation->End Successful

Caption: A stepwise workflow for troubleshooting ion suppression in Venetoclax bioanalysis.

Step 1: Evaluate and Optimize Sample Preparation

The goal of sample preparation is to remove as many interfering matrix components as possible while efficiently recovering the analyte.

  • Protein Precipitation (PPT): This is a simple and fast technique. Acetonitrile is commonly used as the precipitating agent for Venetoclax analysis.[9][11] While effective, it may result in less clean extracts compared to other methods.

  • Liquid-Liquid Extraction (LLE): LLE offers a cleaner sample by partitioning the analyte into an organic solvent, leaving many matrix components behind. A method using methyl tertiary butyl ether has been shown to be effective for Venetoclax.[8]

  • Solid-Phase Extraction (SPE): SPE can provide the cleanest extracts by using a solid sorbent to selectively bind and elute the analyte. This method is highly effective at removing phospholipids.

Experimental Protocol: Protein Precipitation

  • To 50 µL of plasma sample, add 150 µL of acetonitrile containing the internal standard (this compound).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.

Experimental Protocol: Liquid-Liquid Extraction

  • To 100 µL of plasma sample, add the internal standard solution.

  • Add 1 mL of methyl tertiary butyl ether.

  • Vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a new tube and evaporate to dryness.

  • Reconstitute the residue in the mobile phase for injection.

Data Summary: Sample Preparation Method Comparison

ParameterProtein PrecipitationLiquid-Liquid Extraction
Recovery ~100%[9]High (not explicitly quantified in reviewed sources)
Matrix Effect Minimal/Not Obvious[9]No ion suppression observed[8]
Speed FastSlower
Cleanliness GoodVery Good

Step 2: Optimize Chromatographic Conditions

Proper chromatographic separation is crucial to resolve Venetoclax and its internal standard from co-eluting matrix interferences.

  • Column Chemistry: C18 columns are commonly used and have demonstrated good separation for Venetoclax.[8][12][13]

  • Mobile Phase: A combination of an organic solvent (acetonitrile or methanol) and an aqueous buffer (e.g., ammonium acetate or ammonium formate with formic acid) is typical.[8][9] Adjusting the gradient profile can help separate the analyte from early-eluting phospholipids.

  • Flow Rate: Lower flow rates can sometimes improve ionization efficiency and reduce suppression.

Experimental Protocol: Representative Chromatographic Conditions

  • Column: ACQUITY UPLC HSS T3 (2.1 × 50 mm, 1.8 µm)[9] or Zorbax SB C18 (75 x 4.6mm, 3.5µm)[8]

  • Mobile Phase A: 10 mM ammonium formate with 0.1% formic acid in water[9] or 5mM ammonium acetate[8]

  • Mobile Phase B: Acetonitrile[9] or Methanol[8]

  • Gradient/Isocratic: Both gradient and isocratic elution have been successfully used.[8][12][13] For example, an isocratic mobile phase of methanol and 5mM ammonium acetate (70:30 v/v) at a flow rate of 0.6 mL/min has been reported.[8]

  • Column Temperature: 40°C[8]

LC-MS/MS Analysis Workflow

cluster_1 LC-MS/MS Workflow Sample Prepared Sample UPLC UPLC/HPLC Separation Sample->UPLC Injection IonSource ESI+ Source UPLC->IonSource Elution MS Tandem Mass Spectrometer (MRM) IonSource->MS Ionization Data Data Acquisition & Analysis MS->Data Detection

Caption: A simplified workflow of the LC-MS/MS analysis for Venetoclax.

Step 3: Optimize Mass Spectrometry Parameters

While less impactful on ion suppression itself, optimizing MS parameters ensures the best possible signal for Venetoclax and its internal standard.

  • Ionization Mode: Electrospray ionization in positive mode (ESI+) is consistently reported to provide a good response for Venetoclax.[8][12]

  • MRM Transitions: The multiple reaction monitoring (MRM) transitions should be optimized for both Venetoclax and its internal standard. Commonly used transitions are:

    • Venetoclax: m/z 868.12 → 321.54[8], 868.3 → 636.3[9], 868.5 → 321.0[12][13]

    • This compound: m/z 876.9 → 329.7[8], 876.3 → 644.3[9]

    • Venetoclax-d7: m/z 875.5 → 321.0[12][13]

  • Source Parameters: Parameters like ion spray voltage, temperature, nebulizer gas, and curtain gas should be optimized to maximize the signal for the specific instrument being used.[8]

Data Summary: Mass Spectrometry Parameters

ParameterVenetoclaxThis compound / -d7Reference
Precursor Ion (m/z) 868.12 - 868.5876.9 / 875.5[8][9][12][13]
Product Ion (m/z) 321.54 / 636.3 / 321.0329.7 / 644.3 / 321.0[8][9][12][13]
Ionization Mode ESI+ESI+[8][12]

By systematically addressing these areas, researchers can develop robust and reliable bioanalytical methods for Venetoclax, minimizing the impact of ion suppression and ensuring the generation of high-quality data.

References

Technical Support Center: Optimizing Mass Spectrometry Parameters for Venetoclax-d8 Detection

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Venetoclax-d8 using mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on method optimization and to offer solutions for common challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the recommended precursor and product ions for this compound in Multiple Reaction Monitoring (MRM) mode?

A1: For optimal detection of this compound, the most commonly reported and effective MRM transition is m/z 876.1 → 644.1.[1] An alternative transition that can be used for confirmation is m/z 875.5 → 321.0.[2][3] It is always recommended to perform compound optimization on your specific instrument to confirm the optimal collision energy for these transitions.[4]

Q2: What is a suitable internal standard for the quantification of Venetoclax?

A2: this compound is the recommended stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of Venetoclax.[1][5][6] The use of a SIL-IS helps to correct for variations in sample preparation, matrix effects, and instrument response.

Q3: What are the typical Liquid Chromatography (LC) conditions for Venetoclax analysis?

A3: A reversed-phase chromatographic separation on a C18 column is the most common approach.[2][3][6][7][8] Gradient elution with a mobile phase consisting of acetonitrile and water with an additive like formic acid or ammonium formate is typically employed to achieve good peak shape and separation from matrix components.[2][7][9]

Q4: How can I prepare plasma samples for this compound analysis?

A4: Protein precipitation is a rapid and effective method for extracting Venetoclax from plasma samples.[2][5][9] Acetonitrile is a commonly used solvent for this purpose.[5][7][9] For cleaner samples and potentially lower matrix effects, solid-phase extraction (SPE) can also be utilized.[10][11]

Troubleshooting Guide

This guide addresses specific issues that you may encounter during the analysis of this compound.

Issue 1: Low or No Signal for this compound

  • Possible Cause 1: Incorrect Mass Spectrometer Settings.

    • Solution: Verify that the mass spectrometer is set to the correct MRM transition for this compound (m/z 876.1 → 644.1).[1] Ensure that the collision energy and other compound-specific parameters are optimized for your instrument. It is important to note that optimal settings can vary between different mass spectrometers.[4]

  • Possible Cause 2: Poor Ionization.

    • Solution: Confirm that the electrospray ionization (ESI) source is operating in positive ion mode, as Venetoclax and its analogues readily form protonated molecules.[2] Check the spray stability and nebulizer gas flow.[12][13] Ensure the mobile phase composition is appropriate for ESI, for instance, by including additives like formic acid or ammonium formate to promote protonation.[7][9]

  • Possible Cause 3: Sample Preparation Issues.

    • Solution: Evaluate the efficiency of your extraction procedure. If using protein precipitation, ensure the ratio of acetonitrile to plasma is sufficient for complete protein removal. For SPE, check that the conditioning, loading, washing, and elution steps are optimized for Venetoclax.

Issue 2: High Background Noise or Matrix Effects

  • Possible Cause 1: Insufficient Chromatographic Separation.

    • Solution: Optimize the LC gradient to better separate this compound from co-eluting matrix components. Experiment with different organic modifiers or additives in the mobile phase. Employing a column with a different stationary phase chemistry could also improve separation.

  • Possible Cause 2: Suboptimal Sample Cleanup.

    • Solution: If using protein precipitation, consider implementing a solid-phase extraction (SPE) method for a more thorough sample cleanup.[10][11] This can significantly reduce matrix interference.

  • Possible Cause 3: Contamination.

    • Solution: Run blank injections of the mobile phase and extraction solvent to identify potential sources of contamination in the LC-MS system.[12] Ensure all glassware and solvents are of high purity.

Issue 3: Poor Peak Shape

  • Possible Cause 1: Incompatible Mobile Phase.

    • Solution: Ensure the pH of the mobile phase is appropriate for the analyte. Adding a small amount of formic acid (e.g., 0.1%) can improve peak shape for amine-containing compounds like Venetoclax.[2][7][9]

  • Possible Cause 2: Column Overload.

    • Solution: Dilute the sample to ensure the amount of analyte injected is within the linear range of the column and detector.

  • Possible Cause 3: Column Degradation.

    • Solution: If the column has been used extensively, it may need to be replaced. A guard column can help extend the lifetime of the analytical column.

Experimental Protocols

Detailed LC-MS/MS Method for Venetoclax and this compound Analysis

This protocol is a representative example based on published literature.[1][2][7][9] Optimization may be required for your specific instrumentation and application.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard (this compound).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject into the LC-MS/MS system.

2. Liquid Chromatography Parameters

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent.[2]

  • Mobile Phase A: 0.1% Formic acid in water.[2]

  • Mobile Phase B: Acetonitrile.[2]

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-0.5 min: 30% B

    • 0.5-2.5 min: 30-95% B

    • 2.5-3.5 min: 95% B

    • 3.5-3.6 min: 95-30% B

    • 3.6-5.0 min: 30% B

  • Injection Volume: 5 µL.[1]

  • Column Temperature: 40 °C.

3. Mass Spectrometry Parameters

  • Instrument: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.[2]

  • MRM Transitions:

    • Venetoclax: m/z 868.1 → 636.1[1]

    • This compound: m/z 876.1 → 644.1[1]

  • Key Source Parameters (example values, optimize for your instrument):

    • IonSpray Voltage: 5500 V[1]

    • Temperature: 500 °C[1]

    • Nebulizer Gas (Gas 1): 50 psi

    • Heater Gas (Gas 2): 50 psi

    • Curtain Gas: 35 psi

    • Collision Gas: Medium[1]

Quantitative Data Summary

Table 1: MRM Transitions for Venetoclax and this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)PolarityReference
Venetoclax868.1636.1Positive[1]
Venetoclax868.3636.3Positive[7][9]
Venetoclax868.5321.0Positive[2][3]
This compound 876.1 644.1 Positive [1]
This compound 876.3 644.3 Positive [9]
This compound 875.5 321.0 Positive [2][3]

Table 2: Example LC Gradient Conditions

Time (min)% Mobile Phase A (0.1% Formic Acid in Water)% Mobile Phase B (Acetonitrile)
0.07030
2.5595
3.5595
3.67030
5.07030

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Plasma Plasma Sample Add_IS Add this compound Internal Standard Plasma->Add_IS 1. Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate 2. Centrifuge Centrifugation Precipitate->Centrifuge 3. Evaporate Evaporation Centrifuge->Evaporate 4. Reconstitute Reconstitution Evaporate->Reconstitute 5. LC_Separation LC Separation (C18 Column) Reconstitute->LC_Separation 6. Injection MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Elution Quantification Quantification MS_Detection->Quantification Data Acquisition Troubleshooting_Logic Start Low or No Signal Check_MS Check MS Settings (MRM, Voltages) Start->Check_MS Check_Ionization Check Ionization Source (ESI+, Spray Stability) Start->Check_Ionization Check_SamplePrep Check Sample Prep (Extraction Efficiency) Start->Check_SamplePrep Solution_MS Correct Settings Check_MS->Solution_MS Incorrect Solution_Ionization Optimize Source Check_Ionization->Solution_Ionization Suboptimal Solution_SamplePrep Optimize Extraction Check_SamplePrep->Solution_SamplePrep Inefficient

References

Improving the sensitivity and lower limit of quantification for Venetoclax

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the quantification of Venetoclax. Our goal is to help you improve the sensitivity and lower the limit of quantification (LLOQ) for your Venetoclax assays.

Troubleshooting Guide

This guide addresses specific issues that may arise during the LC-MS/MS analysis of Venetoclax.

Issue Potential Causes Recommended Solutions
Low Sensitivity / Poor Signal Intensity 1. Suboptimal Ionization: Inefficient ionization of Venetoclax in the mass spectrometer source. 2. Matrix Effects: Co-eluting endogenous components from the biological matrix (e.g., plasma, CSF) can suppress the Venetoclax signal. 3. Improper Sample Preparation: Incomplete extraction or loss of analyte during sample processing. 4. Low-Quality Solvents/Reagents: Contaminants in solvents or reagents can increase background noise and interfere with analyte detection.[1] 5. Instrument Contamination: Buildup of residues in the LC-MS/MS system can lead to high background noise.[1]1. Optimize ESI Parameters: Adjust spray voltage, gas flows (nebulizer, auxiliary, and collision gas), and source temperature to maximize the Venetoclax signal. 2. Improve Chromatographic Separation: Modify the gradient or mobile phase composition to separate Venetoclax from interfering matrix components. Consider a more effective sample cleanup method like solid-phase extraction (SPE). 3. Evaluate Extraction Method: Compare protein precipitation (PPT) with SPE to determine the method with the best recovery for your matrix. Ensure complete evaporation and reconstitution in a solvent compatible with the mobile phase. 4. Use High-Purity Solvents: Employ LC-MS grade solvents and freshly prepared mobile phases. 5. System Cleaning: Regularly clean the ion source and perform system suitability tests to monitor for contamination.[1]
High Background Noise 1. Contaminated Solvents or Reagents: Impurities in the mobile phase or sample preparation reagents.[1] 2. Dirty LC-MS/MS System: Contamination in the autosampler, tubing, column, or ion source.[1] 3. Matrix Effects: Complex biological matrices can introduce a high level of background ions.1. Use High-Purity Solvents and Fresh Buffers: Filter all mobile phases and use LC-MS grade reagents. 2. Systematic Cleaning: Flush the LC system and clean the MS ion source. 3. Enhanced Sample Cleanup: Utilize SPE to remove a wider range of interfering compounds compared to PPT.
Peak Tailing or Broadening 1. Secondary Interactions: Interaction of the basic Venetoclax molecule with active sites on the column. 2. Column Overload: Injecting too high a concentration of the analyte. 3. Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the peak shape of ionizable compounds. 4. Column Degradation: Loss of stationary phase or contamination of the column.1. Use a High-Performance Column: Employ a column with end-capping to minimize silanol interactions. 2. Optimize Injection Volume and Concentration: Reduce the amount of analyte injected onto the column. 3. Adjust Mobile Phase pH: Add a small amount of an acid modifier (e.g., formic acid) to the mobile phase to improve peak shape. 4. Use a Guard Column and/or Replace the Column: A guard column can protect the analytical column from contaminants.
Carryover 1. Adsorption of Venetoclax: The analyte can adsorb to surfaces in the autosampler, injector, and column. 2. Insufficient Needle Wash: The autosampler's wash procedure may not be adequate to remove all traces of Venetoclax.1. Optimize Wash Solution: Use a strong organic solvent, potentially with an acid or base modifier, in the autosampler wash. 2. Increase Wash Volume and/or Number of Washes: Ensure the needle and injection port are thoroughly cleaned between injections. 3. Inject a Blank Sample: Run a blank sample after a high-concentration sample to check for carryover.[2]
Inconsistent Recovery 1. Variable Sample Preparation: Inconsistent technique during manual sample preparation steps like pipetting or vortexing. 2. Matrix Variability: Differences in the composition of the biological matrix between samples. 3. Analyte Instability: Degradation of Venetoclax during sample collection, storage, or processing.[3][4]1. Standardize Procedures: Use calibrated pipettes and ensure consistent timing for each step of the extraction process. The use of a deuterated internal standard (Venetoclax-d8) is highly recommended to compensate for variability.[2] 2. Use a Robust Extraction Method: SPE can provide more consistent results across different lots of biological matrix compared to PPT. 3. Ensure Proper Sample Handling: Process samples promptly and store them at appropriate temperatures (e.g., -40°C) to minimize degradation.[2] Conduct stability tests to determine the stability of Venetoclax under your experimental conditions.[2]

Quantitative Data Summary

The following table summarizes the Lower Limit of Quantification (LLOQ) and recovery data from various published LC-MS/MS methods for Venetoclax in human plasma.

Sample Preparation Method LLOQ (ng/mL) Recovery (%) Biological Matrix Reference
Protein Precipitation (Acetonitrile)20.0~100%Human Plasma[5]
Protein Precipitation (Acetonitrile with 10% DMSO)10Not SpecifiedHuman Plasma[2]
Solid-Phase Extraction (SPE)5.090.68 - 97.56%Rat Plasma[6]
Protein Precipitation (Acetonitrile)0.25 (µg/mL)>97.2%Human Plasma[7]
Solid-Phase Extraction (Oasis HLB)1081 - 85%Human Plasma[8][9]

Experimental Protocols

Detailed Protocol for Venetoclax Quantification in Human Plasma using Protein Precipitation

This protocol is a composite based on several published methods and is intended as a starting point for method development.[2][5]

1. Materials and Reagents:

  • Venetoclax analytical standard

  • This compound (internal standard)

  • LC-MS grade acetonitrile (ACN)

  • LC-MS grade water

  • Formic acid (≥98%)

  • Ammonium acetate

  • Human plasma (blank)

2. Preparation of Stock and Working Solutions:

  • Stock Solutions (1 mg/mL): Dissolve Venetoclax and this compound in ACN or DMSO.

  • Working Standard Solutions: Serially dilute the Venetoclax stock solution with ACN:water (1:1) to prepare a series of calibration standards.

  • Internal Standard (IS) Working Solution: Dilute the this compound stock solution with ACN to the desired concentration (e.g., 2 µg/mL).[2]

3. Sample Preparation (Protein Precipitation):

  • Pipette 50 µL of human plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the IS working solution and vortex briefly.

  • Add 400 µL of ACN (optionally containing 10% DMSO) to precipitate the proteins.[2]

  • Vortex the mixture for 3 minutes.

  • Centrifuge at 14,500 rpm for 5 minutes at 4°C.[2]

  • Transfer 200 µL of the supernatant to an HPLC vial for analysis.

4. LC-MS/MS Conditions:

  • LC System: UPLC or HPLC system

  • Column: A C18 reversed-phase column (e.g., Hypersil GOLD 2.1 mm × 150 mm, 5 µm).[2]

  • Mobile Phase A: 2 mM ammonium acetate with 0.4% formic acid in water.[2]

  • Mobile Phase B: Acetonitrile.

  • Gradient: Isocratic elution with 30:70 (A:B).[2]

  • Flow Rate: 0.4 mL/min.[2]

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.[2]

  • Autosampler Temperature: 4°C.[2]

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive.

  • MRM Transitions:

    • Venetoclax: m/z 868.1 → 636.1[2]

    • This compound: m/z 876.1 → 644.1[2]

  • Data Analysis: Integrate the peak areas and calculate the concentration using a calibration curve.

Frequently Asked Questions (FAQs)

Q1: What is the most common sample preparation method for Venetoclax analysis in plasma?

A1: Protein precipitation (PPT) with acetonitrile is a widely used method due to its simplicity and high recovery.[5] However, for cleaner samples and potentially lower LLOQ, solid-phase extraction (SPE) is a viable alternative.[6][10][11][12][13]

Q2: How can I minimize matrix effects in my Venetoclax assay?

A2: To minimize matrix effects, you can:

  • Use a more selective sample preparation method like SPE.

  • Optimize your chromatographic separation to resolve Venetoclax from co-eluting interferences.

  • Use a stable isotope-labeled internal standard (this compound) to compensate for signal suppression or enhancement.

Q3: What are the key stability considerations for Venetoclax in biological samples?

A3: Venetoclax is generally stable in human plasma for at least 2 hours at room temperature, after three freeze-thaw cycles, and for at least two weeks when stored at -40°C.[2] However, it is always recommended to perform your own stability assessments under your specific experimental conditions. Venetoclax has shown sensitivity to acidic and basic conditions, especially at elevated temperatures.[3][4]

Q4: Can co-administered drugs interfere with Venetoclax quantification?

A4: Yes, co-administered drugs can impact Venetoclax plasma concentrations, primarily through inhibition or induction of the CYP3A enzymes responsible for its metabolism.[14][15][16][17][18] For example, strong CYP3A inhibitors like posaconazole can significantly increase Venetoclax levels.[14][15][18] While this is a clinical consideration for dose adjustment, in a research setting, it's crucial to be aware of potential co-administered drugs in patient samples as they could lead to unexpectedly high concentrations that may fall outside the linear range of your assay.

Q5: What are the recommended storage conditions for Venetoclax stock solutions?

A5: Venetoclax stock solutions prepared in DMSO can be stored at -80°C for up to one year.[19] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[19]

Visualizations

Venetoclax_Signaling_Pathway cluster_Apoptosis_Regulation Apoptotic Regulation BCL2 BCL-2 (Anti-apoptotic) BAX_BAK BAX / BAK (Pro-apoptotic) BCL2->BAX_BAK Inhibits Apoptosis Apoptosis BAX_BAK->Apoptosis Induces Venetoclax Venetoclax Venetoclax->BCL2

Caption: Venetoclax inhibits BCL-2, leading to the activation of BAX/BAK and subsequent apoptosis.

experimental_workflow start Start: Plasma Sample sample_prep Sample Preparation (Protein Precipitation or SPE) start->sample_prep lc_separation LC Separation (Reversed-Phase C18) sample_prep->lc_separation ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection data_analysis Data Analysis (Quantification) ms_detection->data_analysis end End: Venetoclax Concentration data_analysis->end troubleshooting_logic issue Analytical Issue (e.g., Low Sensitivity) check_sample_prep Review Sample Preparation Protocol issue->check_sample_prep check_lc_conditions Evaluate LC Conditions issue->check_lc_conditions check_ms_parameters Optimize MS Parameters issue->check_ms_parameters solution Implement Solution & Re-evaluate check_sample_prep->solution check_lc_conditions->solution check_ms_parameters->solution

References

Stability of Venetoclax-d8 in plasma samples under different storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability of Venetoclax-d8 in plasma samples for researchers, scientists, and drug development professionals. Find answers to frequently asked questions and troubleshoot common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for plasma samples containing this compound?

For short-term storage, plasma samples are generally stable at room temperature for up to 2 hours and in an autosampler at 4°C for up to 2 hours.[1] For long-term storage, it is recommended to keep plasma samples at -30°C or -40°C.[2][3] One study demonstrated stability for up to 71 days at -30°C.[3] Another confirmed stability at -40°C for at least two weeks.[1][2]

Q2: How many freeze-thaw cycles can plasma samples containing this compound undergo without significant degradation?

Plasma samples containing Venetoclax have been shown to be stable for at least three freeze-thaw cycles.[1][3] This suggests that this compound, as a stable isotope-labeled internal standard, would exhibit similar stability.

Q3: Is this compound stable during the sample preparation process?

Yes, Venetoclax has demonstrated stability throughout typical sample preparation procedures, including bench-top stability at room temperature for extended periods. One study reported bench-top stability for up to 72 hours.[3]

Troubleshooting Guide

Issue Possible Cause Recommendation
Inconsistent analytical results Sample degradation due to improper storage.Ensure plasma samples are stored at or below -30°C for long-term storage and minimize time at room temperature during handling.
Multiple freeze-thaw cycles.Aliquot plasma samples after collection to avoid repeated freezing and thawing of the entire sample.
Low recovery of this compound Degradation during sample processing.Minimize the time samples are kept at room temperature. Process samples on ice where possible.
Instability in the processed sample matrix.Analyze processed samples promptly. Check for post-preparative stability if samples are stored in the autosampler for an extended period. One study has shown stability in the autosampler at 4°C for up to 78 hours.[3][4]

Stability Data Summary

The following tables summarize the stability of Venetoclax in human plasma under various conditions, which is indicative of the stability of its deuterated internal standard, this compound.

Table 1: Short-Term and Freeze-Thaw Stability of Venetoclax in Human Plasma

Condition Duration Concentration Levels Tested (ng/mL) Accuracy (% RE) / Precision (% RSD) Reference
Room Temperature2 hours20, 1500Accuracy: -12.17% to 5.78% Precision: 2.53% to 11.68%[1]
Autosampler (4°C)2 hours20, 1500Accuracy: -12.17% to 5.78% Precision: 2.53% to 11.68%[1]
Freeze-Thaw Cycles3 cycles20, 1500Accuracy: -12.17% to 5.78% Precision: 2.53% to 11.68%[1]
Bench Top72 hoursLow and High QCWithin ±15%[3][4]
Autosampler (2-8°C)78 hoursLow and High QCWithin ±15%[3][4]

Table 2: Long-Term Stability of Venetoclax in Human Plasma

Storage Temperature Duration Concentration Levels Tested (ng/mL) Accuracy / Precision Reference
-40°C2 weeks20, 1500Satisfied guidelines (within ±15%)[1][2]
-30°C71 daysLow and High QCWithin ±15%[3]

Experimental Protocols

Protocol 1: Assessment of Short-Term and Freeze-Thaw Stability

This protocol is based on methodologies described in published literature.[1]

  • Spiking: Spike blank human plasma with Venetoclax at low and high quality control (QC) concentrations.

  • Short-Term (Room Temperature) Stability:

    • Keep spiked plasma samples at room temperature for a specified period (e.g., 2 hours).

    • Process the samples using a validated extraction method (e.g., protein precipitation with acetonitrile).

    • Analyze the samples by LC-MS/MS.

  • Post-Preparative (Autosampler) Stability:

    • Process spiked plasma samples immediately.

    • Store the processed samples in the autosampler at a specified temperature (e.g., 4°C) for a defined duration (e.g., 2 hours).

    • Analyze the samples by LC-MS/MS.

  • Freeze-Thaw Stability:

    • Subject spiked plasma samples to three complete freeze-thaw cycles (e.g., freeze at -40°C, thaw at room temperature).

    • After the third cycle, process and analyze the samples by LC-MS/MS.

  • Data Analysis: Compare the mean concentrations of the stability-tested samples to those of freshly prepared and analyzed samples. The deviation should be within acceptable limits (typically ±15%).

Protocol 2: Assessment of Long-Term Stability

This protocol is adapted from methodologies in the cited literature.[2][3]

  • Sample Preparation: Prepare a set of spiked plasma samples at low and high QC concentrations.

  • Storage: Store the samples at the desired long-term storage temperature (e.g., -30°C or -40°C).

  • Analysis: At specified time points (e.g., 2 weeks, 71 days), retrieve a subset of the stored samples.

  • Sample Processing: Allow the samples to thaw completely and process them using a validated extraction method.

  • LC-MS/MS Analysis: Analyze the processed samples along with a freshly prepared calibration curve and freshly prepared QC samples.

  • Evaluation: The mean concentration of the stored QC samples should be within ±15% of the nominal concentration.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stability Stability Testing Conditions cluster_analysis Sample Analysis cluster_end Outcome start Start: Blank Plasma spike Spike with this compound start->spike aliquot Aliquot Samples spike->aliquot st Short-Term (Room Temp) aliquot->st ft Freeze-Thaw (e.g., 3 cycles) aliquot->ft lt Long-Term (e.g., -40°C) aliquot->lt extract Sample Extraction (Protein Precipitation) st->extract ft->extract lt->extract lcms LC-MS/MS Analysis extract->lcms data Data Comparison lcms->data end Assess Stability (Deviation <15%) data->end

Caption: Experimental workflow for assessing the stability of this compound in plasma samples.

venetoclax_moa cluster_cell Cancer Cell cluster_pro Pro-Apoptotic Proteins cluster_anti Anti-Apoptotic Protein cluster_pathway Apoptosis Pathway bax BAX/BAK mito Mitochondrial Outer Membrane Permeabilization bax->mito bcl2 BCL-2 bcl2->bax inhibits caspase Caspase Activation mito->caspase apoptosis Apoptosis (Programmed Cell Death) caspase->apoptosis venetoclax Venetoclax venetoclax->bcl2 inhibits

Caption: Mechanism of action of Venetoclax in inducing apoptosis in cancer cells.

References

Impact of co-eluting substances on Venetoclax quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Venetoclax. The following information addresses common issues related to co-eluting substances and other interferences that may be encountered during bioanalytical method development and sample analysis using LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they impact Venetoclax quantification?

A1: Matrix effect is the alteration of ionization efficiency (suppression or enhancement) of an analyte by the presence of co-eluting, undetected components in the sample matrix (e.g., plasma, serum).[1][2][3] During the analysis of Venetoclax, endogenous lipids, salts, and proteins from biological samples can co-elute and interfere with the electrospray ionization (ESI) process. This interference can lead to inaccurate and irreproducible quantification, even if no interfering peak is visible on the chromatogram.

Mitigation Strategies:

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): The most effective way to compensate for matrix effects is to use a SIL-IS, such as Venetoclax-d8.[4][5] Since the SIL-IS has nearly identical chemical properties and chromatographic retention time to Venetoclax, it will experience the same degree of ion suppression or enhancement, allowing for accurate correction during data processing.[6]

  • Effective Sample Preparation: Employing more rigorous sample cleanup techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can remove a larger portion of matrix components compared to simple protein precipitation (PPT).[2][7]

  • Chromatographic Separation: Modifying the LC method to separate Venetoclax from regions of significant matrix effects can improve accuracy. This can be achieved by adjusting the gradient, mobile phase composition, or using a different column chemistry.[2][6]

The diagram below illustrates the concept of ion suppression due to co-eluting matrix components.

Concept of Ion Suppression in LC-MS/MS cluster_0 Scenario 1: Analyte Only (No Matrix Effect) cluster_1 Scenario 2: Analyte + Co-eluting Matrix Components A1 Analyte Signal MS1 Mass Spectrometer Signal Intensity A1->MS1 High Signal A2 Analyte Signal MS2 Mass Spectrometer Signal Intensity A2->MS2 Ion Suppression (Reduced Signal) M Matrix Components (e.g., Phospholipids) M->MS2 Ion Suppression (Reduced Signal)

Caption: Diagram illustrating how co-eluting matrix components can suppress the analyte signal.

Q2: My chromatogram shows poor peak shape for Venetoclax (e.g., tailing, fronting, or splitting). What are the common causes and solutions?

A2: Poor peak shape can compromise the accuracy of integration and, consequently, the quantification results. The table below summarizes common causes and recommended troubleshooting steps.

Symptom Potential Causes Recommended Solutions
Peak Tailing - Secondary interactions between the basic functional groups on Venetoclax and acidic residual silanols on the C18 column.- Column contamination or frit blockage.- Column void or degradation.- Use a mobile phase with an appropriate pH and buffer (e.g., 0.1% formic acid or ammonium formate) to ensure consistent protonation of Venetoclax.[8]- Flush the column with a strong solvent or replace the column/in-line filter.[9]- Consider using a column with a different stationary phase or end-capping technology.
Peak Fronting - Column overloading (injecting too high a concentration).- Injection solvent is significantly stronger than the mobile phase.- Dilute the sample or reduce the injection volume.- Ensure the sample is dissolved in a solvent that is weaker than or matches the initial mobile phase composition.[9][10]
Split Peaks - Partially plugged column inlet frit.- Column void or "channeling".- Severe mismatch between injection solvent and mobile phase.- Back-flush the column (if permitted by the manufacturer) or replace the in-line filter and column.[9]- Check for proper column installation and fittings.- Re-prepare the sample in a mobile-phase-compatible solvent.[9]

The following flowchart provides a logical approach to diagnosing peak shape issues.

Caption: Troubleshooting flowchart for common peak shape problems in LC-MS.

Q3: I suspect interference from a co-administered drug. How can I confirm and resolve this?

A3: Interference from co-administered drugs is a significant challenge, especially since Venetoclax is often used in combination therapies and is metabolized by the common CYP3A4 enzyme.[4] Such drugs can co-elute and cause signal suppression or, in rare cases, contribute to the analyte signal if they share the same MRM transition.[11]

Investigation and Resolution Workflow:

  • Review Concomitant Medications: Identify all co-administered drugs the patient is receiving.

  • Analyze Separately: If standards are available, inject the suspected interfering drug separately using your Venetoclax method to see if it elutes at or near the retention time of Venetoclax.

  • Post-Column Infusion: Perform a post-column infusion experiment. Infuse a constant concentration of Venetoclax into the MS while injecting a blank matrix sample from a patient taking the suspected interfering drug. A dip in the baseline signal at a specific retention time indicates ion suppression.[2]

  • Modify Chromatography: Adjust the LC gradient to achieve chromatographic separation between Venetoclax and the interfering compound. Increasing the run time, changing the organic mobile phase, or using a column with a different selectivity (e.g., Phenyl-Hexyl instead of C18) can resolve co-elution.

  • Select Alternative MRM Transitions: If chromatographic separation is not possible, investigate alternative, more specific precursor-product ion transitions for Venetoclax that are not shared by the interfering compound.

The workflow for investigating co-elution is visualized below.

Start Suspected Interference from Co-administered Drug Step1 1. Identify co-medications. Analyze interfering drug standard. Start->Step1 Q1 Does it co-elute? Step1->Q1 Step2 2. Modify LC method to achieve chromatographic separation. Q1->Step2 Yes No_Issue No direct co-elution. Investigate matrix effects. Q1->No_Issue No Q2 Separation achieved? Step2->Q2 Step3 3. Select alternative, more specific MRM transitions. Q2->Step3 No End_Success Interference Resolved Q2->End_Success Yes Step3->End_Success End_Fail Further method development needed

Caption: Workflow for investigating and resolving interference from co-administered drugs.

Experimental Protocols & Data

Representative Bioanalytical Method Parameters

The following table summarizes typical parameters from validated LC-MS/MS methods for Venetoclax quantification in human plasma. These can serve as a starting point for method development and troubleshooting.

ParameterMethod 1[12][13]Method 2[5]Method 3[8]
Sample Prep Protein Precipitation (Acetonitrile)Protein Precipitation (Acetonitrile)Solid-Phase Extraction (SPE)
LC Column ACQUITY UPLC BEH C18ACQUITY UPLC HSS T3Agilent Eclipse Plus C18
Mobile Phase A 0.1% Formic Acid in Water10 mM Ammonium Formate w/ 0.1% FA0.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrileAcetonitrile
Elution Type GradientIsocratic (40:60 A:B)Isocratic (50:50 A:B)
Internal Standard Venetoclax-d7This compoundEncorafenib
MRM Transition (Venetoclax) 868.5 → 321.0868.3 → 636.3Not specified
MRM Transition (IS) 875.5 → 321.0 (d7)876.3 → 644.3 (d8)Not specified
Protocol: Sample Preparation via Protein Precipitation

This is a general protocol based on commonly used methods.[5][12]

  • Aliquoting: Pipette 50 µL of human plasma sample, calibrator, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.

  • Internal Standard Addition: Add 10 µL of the internal standard working solution (e.g., this compound in acetonitrile).

  • Precipitation: Add 200 µL of cold acetonitrile to the tube.

  • Mixing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the clear supernatant to a clean autosampler vial.

  • Injection: Inject a defined volume (e.g., 5 µL) into the LC-MS/MS system for analysis.

References

Minimizing carryover in the LC-MS/MS system for Venetoclax analysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting strategies and frequently asked questions to help researchers, scientists, and drug development professionals minimize analyte carryover in the Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system during the analysis of Venetoclax.

Frequently Asked Questions (FAQs)

Q1: What is LC-MS/MS carryover?

A1: Carryover refers to the phenomenon where a small portion of an analyte from a preceding sample analysis remains in the LC-MS system and is detected in subsequent injections, typically in a blank or a low-concentration sample.[1] This can lead to an overestimation of the analyte's quantity and compromise the accuracy of the results.[1] For a quantitative analysis to be considered viable, carryover must be minimized.[1]

Q2: Why is Venetoclax prone to carryover?

A2: Venetoclax is a large, complex molecule (Molecular Weight: 868.44 Da) that is practically insoluble in aqueous solutions and highly hydrophobic.[2][3] Such "sticky" compounds have a tendency to adsorb to surfaces within the LC-MS system, such as autosampler components (needle, valves), tubing, and the analytical column.[1][4] This adsorption is a primary cause of carryover.

Q3: What are the primary sources of carryover in an LC-MS/MS system?

A3: Carryover can originate from multiple components within the system. The most common sources include:

  • The Autosampler: Residual analyte can adhere to the exterior of the sample needle, the injection valve rotor seal, and the sample loop.[5][6][7] Worn or dirty rotor seals are a frequent cause.[4]

  • The Analytical Column: Strong retention of the analyte on the column's stationary phase can lead to it slowly bleeding off in subsequent runs.[1][5] Guard columns and frits can also be significant contributors.[1]

  • The Mass Spectrometer Source: Contamination of the ion source, transfer tube, or capillary can also result in persistent analyte signals.[1][5]

Q4: How can I distinguish between carryover and system contamination?

A4: A strategic sequence of injections can help differentiate between carryover and contamination.

  • Carryover: When injecting a high-concentration standard followed by a series of blanks, a classic carryover profile shows the highest analyte signal in the first blank, with the signal decreasing in each subsequent blank.[4]

  • Contamination: If all blank injections show a similar, consistent level of the analyte, it is more likely due to contamination of the mobile phase, blank solution, or a system component.[4] Contamination of the initial mobile phase solvent can be confirmed if doubling or tripling the column equilibration time results in a corresponding increase in the contaminating peak area.[4]

Troubleshooting Guide: A Systematic Approach to Minimizing Carryover

Effectively troubleshooting carryover requires a logical, step-by-step process to identify and eliminate the source.

Step 1: Identify the Source of Carryover

The first step is to systematically isolate the component of the LC-MS/MS system responsible for the carryover. The following workflow can be used to pinpoint the origin.

cluster_0 Systematic Carryover Identification start Carryover Detected in Blank Injection test_ms Test MS Source Inject blank directly via syringe pump start->test_ms test_lc_no_column Test LC System (No Column) Replace column with a union test_ms->test_lc_no_column Carryover Absent res_ms Source is MS Clean ion source, cone, and transfer tube test_ms->res_ms Carryover Present test_column Test Column Install a new or known-clean column test_lc_no_column->test_column Carryover Absent res_lc Source is LC System (Autosampler, Valves, Tubing) test_lc_no_column->res_lc Carryover Present res_column Source is Column Optimize wash gradient or replace column test_column->res_column Carryover Present

Caption: Systematic workflow for identifying the source of carryover.

Step 2: Optimize the Autosampler Wash Method

Since the autosampler is the most frequent source of carryover for hydrophobic compounds like Venetoclax, optimizing the needle wash is critical.[6][7]

Q: How do I select an effective wash solvent for Venetoclax?

A: An effective wash solvent must be strong enough to solubilize Venetoclax and be compatible with the mobile phase. Given Venetoclax's poor aqueous solubility, a high percentage of organic solvent is required.[3]

  • Start with the Strongest Mobile Phase Solvent: A good starting point is a solvent that is as strong or stronger than the final mobile phase conditions of your gradient. For reversed-phase methods, this is typically a high concentration of acetonitrile (ACN) or methanol (MeOH).

  • Consider Solvent Miscibility: The wash solvent must be miscible with both the sample solvent and the mobile phase to prevent precipitation.

  • Test Different Compositions: Experiment with different solvent mixtures. For "sticky" compounds, a multi-solvent wash can be highly effective. A sequence might include a solvent to dissolve the matrix (e.g., water/ACN), followed by a very strong, less polar solvent to remove the analyte (e.g., Isopropanol (IPA) or a mixture of ACN/IPA/Water).[5][8]

cluster_1 Autosampler Wash Optimization Logic start High Carryover Attributed to Autosampler select_solvent Select Wash Solvent (Stronger than mobile phase) start->select_solvent eval1 Evaluate: High % Organic (e.g., 90:10 ACN:H2O) select_solvent->eval1 optimize_settings Optimize Wash Settings (Increase volume, duration, pre/post-injection wash) eval1->optimize_settings Carryover Persists success Carryover Minimized eval1->success Carryover Resolved eval2 Evaluate: Alternative Solvents (e.g., IPA, MeOH, DMSO mixtures) eval2->optimize_settings Re-evaluate optimize_settings->eval2 Carryover Persists optimize_settings->success Carryover Resolved

Caption: Decision tree for optimizing the autosampler wash method.

Step 3: Modify the LC Method and Hardware

If optimizing the wash solvent is insufficient, further modifications to the LC method or hardware may be necessary.

  • Column Washing: A continuous high-organic wash may be less effective than cycling between high and low organic mobile phases at the end of a gradient to remove strongly retained compounds.[9][10]

  • Injection Solvent: The sample's diluent can impact carryover. If Venetoclax is dissolved in a very strong solvent (e.g., 100% ACN), it may not interact properly with the column head, potentially exacerbating carryover issues. Where possible, the injection solvent should be similar to or weaker than the initial mobile phase.[11]

  • Hardware Maintenance: Regularly inspect and replace consumable parts. Worn injector rotor seals are a common, often overlooked, source of carryover.[4][5] Ensure all capillary fittings are properly seated to avoid dead volumes where the sample can get trapped.[12]

Quantitative Data on Carryover Reduction

While specific data for Venetoclax is limited in publicly available literature, studies on other hydrophobic or "sticky" compounds provide valuable insights into the effectiveness of different wash strategies. The principles demonstrated are directly applicable to optimizing a Venetoclax method.

Table 1: Example of Wash Solvent Composition Impact on Carryover for Granisetron HCl (A Hydrophobic Compound)

Needle Wash Solvent Composition (Water:Organic)Organic SolventCarryover in First Blank (pg on column)
90:10Acetonitrile10.3
50:50Acetonitrile10.1
0:100Acetonitrile15.6
90:10Methanol11.2
50:50Methanol10.8
0:100Methanol13.9
This table is adapted from a study on Granisetron HCl and serves as an example. It demonstrates that for some compounds, a purely organic wash can be less effective than a mixed aqueous/organic wash.[6][7] Optimization is crucial for each specific analyte.

Table 2: Example of Autosampler Wash Setting Impact on Carryover

Needle Wash ModeWash SolventResult
Default (6-second post-injection wash)100% AcetonitrileBaseline Carryover
Extended (12-second pre- and post-injection wash)100% Acetonitrile3-fold reduction in carryover
This table is adapted from a study on Granisetron HCl.[7] It highlights that increasing the duration and including a pre-injection wash can significantly reduce carryover.

Experimental Protocols

Protocol 1: Systematic Identification of Carryover Source

Objective: To determine whether the source of carryover is the MS, the LC system (autosampler/valves), or the column.

Materials:

  • High-concentration Venetoclax standard

  • Blank solution (e.g., mobile phase A)

  • Syringe pump with appropriate fittings

  • Zero-dead-volume union

Procedure:

  • Establish Baseline: Inject the high-concentration Venetoclax standard followed by a blank injection to confirm and quantify the initial carryover level.

  • Test MS Source:

    • Disconnect the LC from the MS.

    • Using a syringe pump, infuse the blank solution directly into the mass spectrometer for a duration equivalent to a typical run time.

    • Analysis: If the Venetoclax signal is present, the MS source is contaminated. Proceed with cleaning the ion source, cone, and transfer tube.[1] If no signal is detected, proceed to the next step.

  • Test LC System (excluding column):

    • Reconnect the LC to the MS.

    • Remove the analytical column and replace it with a zero-dead-volume union.[5]

    • Inject the high-concentration standard (which will go directly to the MS and then to waste).

    • Inject a blank solution.

    • Analysis: If carryover is observed, the source is within the autosampler, injection valve, or connecting tubing.[1] Focus on optimizing the wash method and inspecting hardware components like the rotor seal.[4] If carryover is absent, the column is the likely source.

  • Confirm Column as Source:

    • Reinstall the column (or a new, clean column to confirm).

    • Repeat the injection sequence of high-concentration standard followed by a blank.

    • Analysis: If carryover returns, it confirms the analyte's strong retention on the column is the primary cause.[1] Focus on developing a more aggressive column wash at the end of the analytical gradient.

Protocol 2: Optimization of Autosampler Needle Wash

Objective: To select and optimize a wash solvent and program to minimize carryover from the autosampler.

Materials:

  • High-concentration Venetoclax standard

  • Blank solution

  • A selection of potential wash solvents (e.g., Acetonitrile, Methanol, Isopropanol, HPLC-grade water, Dimethyl sulfoxide (DMSO)).

Procedure:

  • Define Test Sequence: Create a standard injection sequence that will be used to evaluate each wash condition. A recommended sequence is: Blank 1, Blank 2, High-Concentration Standard, Blank 3, Blank 4, Blank 5.[6] Blanks 1 and 2 establish a clean baseline, while Blanks 3-5 measure the carryover after the high standard injection.

  • Test Initial Wash Solvent:

    • Set the autosampler wash solvent to a default composition, such as 90:10 Acetonitrile:Water.

    • Run the test sequence and record the peak area of Venetoclax in Blank 3. This is your baseline carryover.

  • Test Alternative Wash Solvents:

    • Systematically change the wash solvent composition. Test several options, including but not limited to:

      • 100% Acetonitrile

      • 100% Methanol

      • 50:50 Acetonitrile:Isopropanol

      • A multi-solvent wash program if the system allows (e.g., wash with 50:50 DMSO/Methanol followed by Acetonitrile, then Water).[8]

    • For each new composition, run the entire test sequence and record the carryover in Blank 3.

  • Optimize Wash Program Settings:

    • Using the most effective solvent composition from Step 3, modify the wash program itself.

    • Increase the wash volume or duration.

    • Incorporate both pre-injection and post-injection washes.[7]

    • Run the test sequence for each new setting and record the carryover.

  • Final Validation: Once a wash solvent and program that reduces carryover to an acceptable level (e.g., <0.1% of the high standard, or below 20% of the lower limit of quantitation) is identified, validate it by running multiple sequences to ensure reproducibility.[4]

References

Validation & Comparative

Performance Comparison of Bioanalytical Methods for Venetoclax Quantification: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic drugs in biological matrices is paramount for successful pharmacokinetic and toxicokinetic studies. This guide provides a detailed comparison of bioanalytical methods for the B-cell lymphoma-2 (Bcl-2) inhibitor, Venetoclax, with a focus on the widely used stable isotope-labeled internal standard, Venetoclax-d8, and other alternative internal standards.

This document outlines the performance characteristics of various liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods and an alternative high-performance liquid chromatography with ultraviolet detection (HPLC-UV) method. The data presented is collated from published research and is intended to aid in the selection of the most appropriate bioanalytical strategy for specific research needs. All methods are evaluated based on key validation parameters as recommended by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1]

Method Performance Comparison

The selection of an appropriate internal standard (IS) is critical for correcting for variability during sample preparation and analysis. A stable isotope-labeled internal standard, such as this compound, is often considered the "gold standard" due to its similar physicochemical properties to the analyte, resulting in co-elution and comparable ionization efficiency, which minimizes matrix effects. However, alternative, structurally similar compounds can also be employed effectively.

Quantitative Validation Data Summary

The following tables summarize the key validation parameters for LC-MS/MS methods utilizing this compound and an alternative internal standard, Encorafenib. An HPLC-UV method using Ibrutinib as an internal standard is also presented for comparison.

Table 1: LC-MS/MS Method Using this compound as Internal Standard

Validation ParameterHuman PlasmaHuman PlasmaHuman PlasmaHuman CSF
Linearity Range 10.0 - 10000.0 pg/mL[2]5.0 - 5000.0 pg/mL[3]20.0 - 5000 ng/mL[4]0.500 - 100 ng/mL[4]
Lower Limit of Quantification (LLOQ) 10.0 pg/mL[2]5.0 pg/mL[3]20.0 ng/mL[4]0.500 ng/mL[4]
Intra-day Precision (%CV) 5.7 - 7.7%[2]0.7 - 1.9%[3]< 13.6%[4]< 13.6%[4]
Inter-day Precision (%CV) 5.95 - 8.5%[2]0.7 - 2.0%[3]< 13.6%[4]< 13.6%[4]
Intra-day Accuracy (%) 96.3 - 98.7%[2]98.6 - 101.99%[3]within ±11.9%[4]within ±11.9%[4]
Inter-day Accuracy (%) 98.0 - 100.4%[2]99.17 - 101.14%[3]within ±11.9%[4]within ±11.9%[4]
Recovery (%) 94.24 - 99.24%Not Reported~100%[4]~100%[4]
Matrix Effect Not specifiedNot specifiedNot obvious[4]Not obvious[4]

Table 2: Alternative Bioanalytical Methods for Venetoclax

Method TypeLC-MS/MS HPLC-UV
Internal Standard Encorafenib[5]Ibrutinib[6]
Matrix Rat PlasmaHuman Plasma
Linearity Range 5 - 1000 ng/mL[5]0.25 - 10 µg/mL[6]
Lower Limit of Quantification (LLOQ) 5 ng/mL[5]0.25 µg/mL[6]
Intra-day Precision (%CV) 2.41 - 6.50%[5]0.8 - 4.1%[6]
Inter-day Precision (%CV) Not Reported1.3 - 3.3%[6]
Intra-day Accuracy (%) 93.23 - 100.67%[5]-2.8 to 1.6% (as % bias)[6]
Inter-day Accuracy (%) Not ReportedNot Reported
Recovery (%) 90.68 - 97.56%[5]> 97.2%[6]
Matrix Effect Not specifiedNot specified

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of bioanalytical assays. Below are representative protocols for the methods compared.

LC-MS/MS Method with this compound Internal Standard

1. Sample Preparation (Liquid-Liquid Extraction)

  • To a 100 µL aliquot of human plasma, add 25 µL of this compound internal standard solution.

  • Vortex for 30 seconds.

  • Add 1 mL of extraction solvent (e.g., methyl tert-butyl ether).

  • Vortex for 10 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase.

  • Inject an aliquot into the LC-MS/MS system.[2]

2. Chromatographic Conditions

  • Column: Zorbax SB-C18, 75 x 4.6 mm, 3.5 µm.[2]

  • Mobile Phase: Isocratic elution with Methanol and 5mM Ammonium acetate (70:30 v/v).[2]

  • Flow Rate: 0.6 mL/min.[2]

  • Column Temperature: 40°C.

3. Mass Spectrometric Conditions

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Venetoclax: m/z 868.12 → 321.54[2]

    • This compound: m/z 876.9 → 329.7[2]

Alternative Method 1: LC-MS/MS with Encorafenib Internal Standard

1. Sample Preparation (Solid-Phase Extraction)

  • To a 50 µL aliquot of rat plasma, add 50 µL of Encorafenib internal standard solution.

  • Load the mixture onto a pre-conditioned C18 SPE cartridge.

  • Wash the cartridge with 1 mL of water.

  • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to dryness and reconstitute in mobile phase.

  • Inject an aliquot into the LC-MS/MS system.[5]

2. Chromatographic Conditions

  • Column: Agilent Eclipse plus C18, 100 mm × 2.1 mm, 3.5 µm.[5]

  • Mobile Phase: Isocratic elution with 0.1% formic acid in water and acetonitrile (50:50, v/v).[5]

  • Flow Rate: 0.30 mL/min.[5]

3. Mass Spectrometric Conditions

  • Ionization Mode: ESI in positive mode.

  • Detection: MRM.

  • MRM Transitions:

    • Venetoclax: m/z 868.28 → 177.05[5]

    • Encorafenib (IS): m/z 540.10 → 359.10[5]

Alternative Method 2: HPLC-UV with Ibrutinib Internal Standard

1. Sample Preparation (Protein Precipitation)

  • To a 50 µL plasma sample, add 100 µL of acetonitrile containing Ibrutinib as the internal standard.[6]

  • Vortex to precipitate proteins.

  • Centrifuge to pellet the precipitated proteins.

  • Inject the supernatant into the HPLC system.[6]

2. Chromatographic Conditions

  • Column: Details not specified in the abstract.

  • Mobile Phase: Details not specified in the abstract.

  • Detection: UV detection at a specified wavelength.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the bioanalytical quantification of Venetoclax in plasma samples.

G plasma Plasma Sample add_is Add Internal Standard (this compound or Alternative) plasma->add_is extraction Extraction (LLE, SPE, or PPT) add_is->extraction evap_recon Evaporation & Reconstitution extraction->evap_recon lc LC Separation evap_recon->lc ms MS/MS Detection lc->ms integration Peak Integration ms->integration calibration Calibration Curve Generation integration->calibration quantification Concentration Quantification calibration->quantification

Caption: General workflow for Venetoclax bioanalysis.

Conclusion

References

A Researcher's Guide to FDA and EMA Guidelines for Stable Isotope-Labeled Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the use of stable isotope-labeled internal standards (SIL-IS) in bioanalysis is a critical component for ensuring the accuracy and reliability of pharmacokinetic and toxicokinetic data submitted to regulatory agencies. Both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have provided comprehensive guidelines on this topic, which are now largely harmonized under the International Council for Harmonisation (ICH) M10 Bioanalytical Method Validation guideline. This guide offers a comparative overview of these guidelines, supported by experimental data and protocols to aid in the effective implementation of SIL-IS in regulated bioanalysis.

Core Principles of FDA and EMA Guidelines

The fundamental principle underscored by both the FDA and EMA is the preference for SIL-IS in quantitative bioanalytical methods using mass spectrometry.[1][2] The rationale is that a SIL-IS has nearly identical physicochemical properties to the analyte, allowing it to effectively compensate for variability during sample preparation, chromatography, and detection.[3][4] While SIL-IS are the gold standard, the use of a structural analog internal standard may be acceptable but requires rigorous justification.

The ICH M10 guideline, adopted by both the FDA and EMA, provides a unified framework for bioanalytical method validation. Key recommendations for the use of SIL-IS are summarized below.

ParameterFDA/EMA (ICH M10) Guideline
Recommendation Use of a SIL-IS is recommended for quantitative analysis by mass spectrometry whenever possible.[5]
Purity The isotopic purity of the SIL-IS must be high. The presence of unlabeled analyte in the SIL-IS should be assessed and its potential impact on accuracy evaluated.[5]
Isotopic Stability The potential for isotopic exchange between the SIL-IS and the analyte must be investigated. No exchange should occur under the conditions of sample storage and processing.[5]
Interference The SIL-IS should not interfere with the detection of the analyte. The response of the analyte in a blank sample spiked with the IS should be ≤ 20% of the lower limit of quantification (LLOQ) of the analyte.[1]
Matrix Effects The ability of the SIL-IS to compensate for matrix effects should be evaluated. The matrix factor, normalized by the IS, should have a coefficient of variation ≤ 15%.

Performance Comparison: SIL-IS vs. Analog Internal Standard

Experimental data consistently demonstrates the superiority of a SIL-IS over a structural analog in mitigating variability and improving data accuracy.

Table 1: Comparison of Assay Performance with SIL-IS vs. Analog IS for the Anticancer Drug Kahalalide F

ParameterAnalog Internal StandardStable Isotope-Labeled (SIL) Internal Standard
Mean Bias (%) 96.8100.3
Standard Deviation of Bias (%) 8.67.6
Statistical Significance of Variance -Significantly lower (p=0.02)
Statistical Significance of Bias from 100% p < 0.0005p = 0.5

Data synthesized from Stokvis et al. (2005).[1]

The data clearly indicates that the use of a SIL-IS resulted in a significant improvement in both the precision and accuracy of the assay.[1]

Table 2: Impact of Internal Standard Choice on Recovery from Individual Patient Plasma for Lapatinib

Internal Standard TypeRecovery Range in 6 Different Donors (%)Fold Variation in Recovery
Non-isotope-labeled (Zileuton)29 - 702.4
Isotope-labeled (Lapatinib-d3)Corrected for variabilityN/A

Data synthesized from Song et al. (2014).[6]

This study highlights that while both a non-isotope-labeled and an isotope-labeled internal standard performed acceptably in pooled plasma, only the SIL-IS could correct for the significant inter-individual variability in recovery observed in patient samples.[6]

Experimental Protocols

Protocol 1: Assessment of Matrix Effects

Objective: To evaluate the ability of the SIL-IS to compensate for matrix effects from different biological sources.

Methodology:

  • Sample Preparation:

    • Set 1 (Analyte in Post-Extraction Matrix): Extract blank matrix from at least six different sources. Spike the extracted matrix with the analyte and SIL-IS at low and high concentrations.

    • Set 2 (Analyte in Neat Solution): Prepare solutions of the analyte and SIL-IS in the reconstitution solvent at the same low and high concentrations as in Set 1.

  • Analysis: Analyze the samples from both sets using the validated LC-MS/MS method.

  • Calculation:

    • Matrix Factor (MF): Calculate the ratio of the analyte peak area in the presence of matrix (Set 1) to the analyte peak area in neat solution (Set 2).

    • IS-Normalized Matrix Factor: Calculate the ratio of the MF of the analyte to the MF of the SIL-IS.

  • Acceptance Criteria: The coefficient of variation of the IS-normalized matrix factor across the different matrix sources should not exceed 15%.

This protocol is based on the principles described by Matuszewski et al.

Protocol 2: Evaluation of Isotopic Purity and Contribution

Objective: To determine the contribution of the unlabeled analyte present as an impurity in the SIL-IS solution to the analyte response.

Methodology:

  • Sample Preparation:

    • Prepare a solution of the SIL-IS at the concentration used in the analytical method.

    • Prepare a blank matrix sample.

  • Analysis:

    • Inject the SIL-IS solution and acquire data in the mass transition channel of the unlabeled analyte.

    • Inject the blank matrix sample to assess for any endogenous interference.

  • Calculation:

    • Measure the peak area of the unlabeled analyte in the SIL-IS solution.

  • Acceptance Criteria: The response of the unlabeled analyte in the SIL-IS solution should be less than 20% of the analyte response at the LLOQ and less than 5% of the SIL-IS response.

Visualizing the Workflow

Decision Pathway for Internal Standard Selection

The following diagram illustrates the decision-making process for selecting an appropriate internal standard based on regulatory expectations.

G start Start: Method Development for Quantitation is_ms Is Mass Spectrometry the Detection Method? start->is_ms sil_available Is a Stable Isotope-Labeled IS (SIL-IS) Available? is_ms->sil_available Yes no_ms Use Alternative Internal Standard Strategy is_ms->no_ms No use_sil Select SIL-IS sil_available->use_sil Yes analog_is Consider Structural Analog IS sil_available->analog_is No validate_sil Validate SIL-IS: - Isotopic Purity - Isotopic Stability - No Interference use_sil->validate_sil end Proceed with Full Method Validation validate_sil->end justify_analog Justify Use of Analog IS: - Demonstrate similar chromatographic  and mass spectrometric behavior - Rigorous validation of performance analog_is->justify_analog justify_analog->end no_ms->end

Caption: Decision tree for internal standard selection in bioanalytical methods.

Experimental Workflow for Matrix Effect Assessment

This diagram outlines the experimental steps for assessing matrix effects using a SIL-IS.

G start Start: Matrix Effect Assessment prep_set1 Prepare Set 1: Spike Analyte + SIL-IS into Post-Extraction Matrix (≥ 6 sources, Low & High Conc.) start->prep_set1 prep_set2 Prepare Set 2: Spike Analyte + SIL-IS in Neat Solution (Low & High Conc.) start->prep_set2 analyze Analyze Set 1 and Set 2 by LC-MS/MS prep_set1->analyze prep_set2->analyze calc_mf Calculate Matrix Factor (MF) for Analyte and SIL-IS analyze->calc_mf calc_norm_mf Calculate IS-Normalized MF calc_mf->calc_norm_mf evaluate Evaluate CV of IS-Normalized MF (≤ 15%) calc_norm_mf->evaluate pass Method Passes evaluate->pass Yes fail Method Fails: Investigate and Optimize evaluate->fail No

Caption: Workflow for evaluating matrix effects with a stable isotope-labeled internal standard.

References

A Comparative Guide to the Inter-Laboratory Cross-Validation of Venetoclax Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of Venetoclax, a selective B-cell lymphoma 2 (BCL-2) inhibitor. While direct inter-laboratory cross-validation studies are not extensively published, this document synthesizes data from various validated single-laboratory methods to facilitate comparison and guide the establishment of robust analytical protocols across different research and development settings. The included experimental data, detailed methodologies, and workflow diagrams serve as a resource for ensuring consistency and reliability in Venetoclax quantification.

Venetoclax Signaling Pathway

Venetoclax is a targeted therapeutic agent that induces apoptosis in cancer cells by inhibiting the anti-apoptotic protein BCL-2.[1][2] In many hematologic malignancies, the overexpression of BCL-2 allows cancer cells to evade programmed cell death by sequestering pro-apoptotic proteins like BIM, BID, and PUMA.[1][3] Venetoclax binds with high affinity to the BH3-binding groove of BCL-2, displacing these pro-apoptotic proteins.[4][5] The released pro-apoptotic proteins then activate BAX and BAK, which oligomerize on the mitochondrial outer membrane, leading to its permeabilization.[4][5] This event triggers the release of cytochrome c and other pro-apoptotic factors from the mitochondria, ultimately activating caspases and executing the apoptotic cascade.[5]

Venetoclax_Signaling_Pathway cluster_cell Cancer Cell Venetoclax Venetoclax BCL2 BCL-2 (Anti-apoptotic) Venetoclax->BCL2 Inhibits Pro_apoptotic Pro-apoptotic Proteins (e.g., BIM, PUMA) BCL2->Pro_apoptotic Sequesters BAX_BAK BAX / BAK Pro_apoptotic->BAX_BAK Activates Mitochondrion Mitochondrion BAX_BAK->Mitochondrion Permeabilizes Membrane Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Caspases Caspases Cytochrome_c->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Executes

Caption: Mechanism of action of Venetoclax in inducing apoptosis.

Comparative Analysis of Venetoclax Analytical Methods

The following tables summarize the performance characteristics of various analytical methods developed for the quantification of Venetoclax in different biological matrices. These methods primarily utilize High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).

Table 1: HPLC Methods for Venetoclax Quantification

ParameterMethod 1[6]Method 2[7]
Technique RP-HPLCNP-HPLC
Matrix Pharmaceutical Dosage FormBulk and Pharmaceutical Products
Column Perkin C8 (15cm x 4.6mm, 5µ)Hypersil chiral (150mm x 4.6mm, 3µm)
Mobile Phase Ammonium acetate buffer (pH 3.0) and Acetonitrile (55:45 v/v)Methanol, n-Hexane, and 0.1% Formic acid (60:20:20 v/v)
Flow Rate 0.7 mL/min1.0 mL/min
Detection UV at 286 nmUV at 225 nm
Retention Time 4.19 min3.134 min
Linearity Range 5-50 µg/mL2.5-15 µg/mL
Correlation Coefficient (R²) 0.99980.999
LOD 0.53 µg/mL0.03 µg/mL
LOQ 1.62 µg/mL0.1 µg/mL

Table 2: UPLC-MS/MS Methods for Venetoclax Quantification

ParameterMethod 1[8]Method 2[9]Method 3[10]Method 4[11]
Technique UPLC-MS/MSUPLC-MS/MSLC-MS/MSLC-MS/MS
Matrix Human PlasmaHuman PlasmaHuman Plasma and SerumRat Plasma
Column ACQUITY UPLC BEH C18ACQUITY UPLC BEH C18C18 columnC18 cartridge (for SPE)
Mobile Phase Acetonitrile and 0.1% Formic acid in water (gradient)Acetonitrile and 0.1% Formic acid in water (gradient)Ammonium formate and Acetonitrile (gradient)Not specified
Linearity Range 25-8000 ng/mL25-8000 ng/mL50-5000 µg/L5-1000 ng/mL
Correlation Coefficient (r²) ≥ 0.997≥ 0.9971.00≥ 0.998
Intra-day Precision (%RSD) Not specified1.99% - 6.18%1.2% - 4.8%Not specified
Inter-day Precision (%RSD) Not specified4.13% - 7.30%0.4% - 4.3%Not specified
Intra-day Accuracy (%RE) Not specified-6.51% to 0.95%-5.9% to 2.4%Not specified
Inter-day Accuracy (%RE) Not specified-4.81% to 0.49%Not specifiedNot specified
Sample Preparation Protein PrecipitationProtein PrecipitationProtein PrecipitationSolid-Phase Extraction

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparison tables are provided below. These protocols are based on the information available in the referenced publications and should be adapted and validated for specific laboratory conditions.

Protocol 1: RP-HPLC Method for Venetoclax in Pharmaceutical Dosage Form[6]
  • Chromatographic Conditions:

    • Instrument: HPLC system with UV-visible detector.

    • Column: Perkin C8 (15cm x 4.6mm id, 5µ).

    • Mobile Phase: A mixture of 25 mM ammonium acetate buffer (adjusted to pH 3.0 with orthophosphoric acid) and acetonitrile in a 55:45 v/v ratio.

    • Flow Rate: 0.7 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 286 nm.

  • Standard and Sample Preparation:

    • Standard Solution: Prepare a stock solution of Venetoclax reference standard and dilute to the desired concentrations within the linear range (5-50 µg/mL).

    • Sample Solution: Crush tablets to a fine powder. Accurately weigh a portion of the powder equivalent to a known amount of Venetoclax, dissolve in a suitable diluent, and sonicate to ensure complete dissolution. Filter the solution before injection.

Protocol 2: UPLC-MS/MS Method for Venetoclax in Human Plasma[8][9]
  • Chromatographic and Mass Spectrometric Conditions:

    • Instrument: UPLC system coupled to a tandem mass spectrometer.

    • Column: ACQUITY UPLC BEH C18.

    • Mobile Phase: A gradient elution using acetonitrile and 0.1% formic acid in water.

    • Mass Spectrometry: Operated in the multiple-reaction monitoring (MRM) mode. The m/z transition for Venetoclax is 868.5 > 321.0. An internal standard (e.g., [²H₇]-venetoclax) should be used with a corresponding m/z transition (e.g., 875.5 > 321.0).

  • Standard and Sample Preparation:

    • Stock Solutions: Prepare stock solutions of Venetoclax and the internal standard (IS) in DMSO at a concentration of 2 mg/mL.

    • Calibration Standards and Quality Controls (QCs): Prepare working solutions of Venetoclax in DMSO and spike into blank human plasma to achieve final concentrations for the calibration curve (e.g., 25, 200, 1000, 2000, 4000, 5000, and 8000 ng/mL) and for QC samples at low, medium, and high concentrations.

    • Sample Preparation (Protein Precipitation): To a plasma sample, add the internal standard solution followed by a protein precipitating agent (e.g., acetonitrile). Vortex to mix and then centrifuge to pellet the precipitated proteins. Transfer the supernatant for injection into the UPLC-MS/MS system.

Proposed Workflow for Inter-Laboratory Cross-Validation

The following diagram outlines a logical workflow for conducting a cross-validation study of a Venetoclax analytical method between two or more laboratories. This process is crucial for ensuring that the method is robust and transferable, yielding comparable results regardless of the testing site.

Cross_Validation_Workflow cluster_planning Phase 1: Planning and Protocol Development cluster_execution Phase 2: Independent Laboratory Analysis cluster_analysis Phase 3: Data Comparison and Evaluation cluster_reporting Phase 4: Reporting P1 Define Study Objectives and Acceptance Criteria P2 Develop a Standardized Analytical Protocol P1->P2 P3 Prepare and Distribute Homogeneous QC Samples P2->P3 LabA Laboratory A: Method Validation and Sample Analysis P3->LabA LabB Laboratory B: Method Validation and Sample Analysis P3->LabB D1 Collect and Compile Data from All Labs LabA->D1 LabB->D1 D2 Statistical Analysis of Inter-Laboratory Variability D1->D2 D3 Compare Results Against Acceptance Criteria D2->D3 D4 Identify and Investigate Discrepancies D3->D4 R1 Generate Final Cross-Validation Report D4->R1

Caption: A generalized workflow for inter-laboratory cross-validation.

References

A Comparative Guide to Venetoclax Quantification Methods: Accuracy and Precision Assessment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the accuracy and precision of various analytical methods for the quantification of Venetoclax, a potent BCL-2 inhibitor. The data presented is intended to assist researchers and clinicians in selecting the most appropriate method for their specific needs, whether for therapeutic drug monitoring (TDM), pharmacokinetic (PK) studies, or bioanalytical research. The primary focus is on the widely adopted Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) based methods, which have demonstrated high sensitivity and specificity.

Data Summary: Performance of Venetoclax Quantification Methods

The following table summarizes the key performance characteristics of different validated LC-MS/MS and HPLC methods for Venetoclax quantification in biological matrices.

MethodMatrixLinearity Range (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)Recovery (%)
UPLC-MS/MS [1][2][3]Human Plasma25 - 8000≤ 5.37Not ReportedMeets FDA guidance~100
UHPLC-MS/MS [4]Mouse Plasma5 - 1000< 10.5< 10.594.4 - 106Not Reported
LC-MS/MS [5]Human Plasma20 - 5000< 13.6< 13.6Within ±11.9~100
LC-MS/MS [5]Human CSF0.5 - 100< 13.6< 13.6Within ±11.9~100
LC-MS/MS [6]Human Plasma & Serum50 - 5000 µg/L1.2 - 4.80.4 - 4.3-5.9 to 2.4Not Reported
LC-MS/MS [7]Human Plasma10 - 2000SatisfactorySatisfactorySatisfactoryNot Reported
HPLC [8]Human Plasma250 - 100000.8 - 4.11.3 - 3.3Not Reported>97.2

Experimental Protocols

Validated UPLC-MS/MS Method for Venetoclax in Human Plasma[1][2][3]

This method is designed for the rapid, sensitive, and reliable quantification of Venetoclax for therapeutic drug monitoring.

  • Sample Preparation: Protein precipitation is performed on plasma samples.

  • Chromatography:

    • System: ACQUITY UPLC

    • Column: ACQUITY UPLC BEH C18

    • Mobile Phase: Gradient elution with acetonitrile and 0.1% formic acid in water.

  • Mass Spectrometry:

    • System: Tandem mass spectrometer

    • Mode: Multiple-Reaction Monitoring (MRM)

    • Transitions:

      • Venetoclax: m/z 868.5 > 321.0

      • Internal Standard (IS): m/z 875.5 > 321.0

Sensitive LC-MS/MS Method for Venetoclax in Human Plasma and Cerebrospinal Fluid (CSF)[5]

This method is suitable for determining Venetoclax concentrations in both plasma and CSF, offering high sensitivity for the latter matrix.

  • Sample Preparation: Protein precipitation using acetonitrile.

  • Chromatography:

    • System: ACQUITY UPLC

    • Column: ACQUITY UPLC HSS T3 (2.1 × 50 mm, 1.8 μm)

    • Mobile Phase: 10 mM ammonium formate with 0.1% formic acid and acetonitrile (40:60, v/v).

    • Run Time: 5 minutes

  • Mass Spectrometry:

    • System: API 4000 mass spectrometer

    • Mode: Multiple Response Monitoring

    • Transitions:

      • Venetoclax: m/z 868.3 → 636.3

      • Internal Standard (venetoclax-d8): m/z 876.3 → 644.3

High-Performance Liquid Chromatography (HPLC) Method[8]

While less common than LC-MS/MS, HPLC with UV detection offers an alternative for Venetoclax quantification.

  • Sample Preparation: Protein precipitation of a 50-μL plasma sample using acetonitrile.

  • Chromatography:

    • Column: CAPCELL PAK C18 UG120

    • Mobile Phase: Acetonitrile: 0.5% KH2PO4 (pH 3.5) (80/20, v/v)

    • Flow Rate: 0.5 mL/min

  • Detection: Ultraviolet (UV) detection.

  • Internal Standard: Ibrutinib (12.5-μg/mL).

Methodological Workflow

The general workflow for the quantification of Venetoclax in biological samples using LC-MS/MS is depicted below. This process ensures the accurate and precise measurement of drug concentrations, which is critical for clinical and research applications.

Venetoclax_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample (Plasma, CSF) Spike Spike with Internal Standard Sample->Spike Precipitate Protein Precipitation (e.g., Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject Chromatography Chromatographic Separation (UPLC/HPLC) Inject->Chromatography Ionization Electrospray Ionization (ESI) Chromatography->Ionization Mass_Analysis Tandem Mass Spectrometry (MS/MS) Ionization->Mass_Analysis Integration Peak Integration Mass_Analysis->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Quantification Calibration->Quantification Report Generate Report Quantification->Report

Caption: General workflow for Venetoclax quantification by LC-MS/MS.

References

Navigating Venetoclax Quantification: A Comparative Guide to Calibration Curve Linearity and Range Determination

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the analysis of Venetoclax, establishing a robust and reliable calibration curve is a critical first step. This guide provides a comparative overview of linearity and range determination for Venetoclax using two common analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The information presented is supported by experimental data from published studies to aid in methodological decisions.

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Comparison of Analytical Methods for Venetoclax Quantification

The choice of analytical technique often depends on the required sensitivity, selectivity, and the matrix of the sample being analyzed. Below is a summary of performance data for Venetoclax calibration curves from different studies.

Analytical MethodLinearity Range (µg/mL)Correlation Coefficient (R²)Limit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)Reference
HPLC-UV 5 - 500.99980.531.62[1][2]
HPLC-UV 0.25 - 100.9999Not ReportedNot Reported[3]
UHPLC-UV LOD - 250.999870.0750.188[4]
NP-HPLC 2.5 - 150.9990.030.1[5]
RP-HPLC 3 - 450.9990.030.3[6]
LC-MS/MS 0.01 - 10≥ 0.9997Not Reported0.01[7][8]
UPLC-MS/MS 0.005 - 1≥ 0.99Not Reported0.005[7]
UPLC-MS/MS 0.025 - 8≥ 0.997Not Reported0.025[9][10]

As evidenced in the table, LC-MS/MS methods generally offer a wider linear range and significantly lower limits of quantification, making them suitable for applications requiring high sensitivity, such as pharmacokinetic studies in plasma.[7][9][10] HPLC-UV methods, while less sensitive, provide a cost-effective and reliable alternative for the analysis of pharmaceutical dosage forms.[1][2]

Experimental Protocols

Detailed methodologies are crucial for replicating experimental results. Below are representative protocols for establishing a Venetoclax calibration curve using HPLC-UV and LC-MS/MS.

HPLC-UV Method for Pharmaceutical Dosage Forms

This protocol is based on a reversed-phase HPLC method for the estimation of Venetoclax in tablets.[1]

  • Instrumentation: A standard HPLC system equipped with a UV-visible detector, a Perkin C8 column (15 cm x 4.6 mm, 5 µm), and data acquisition software.[1]

  • Mobile Phase: A mixture of 25 mM ammonium acetate buffer (pH adjusted to 3.0 with orthophosphoric acid) and acetonitrile in a 55:45 (v/v) ratio.[1]

  • Flow Rate: 0.7 mL/min.[1]

  • Detection Wavelength: 286 nm.[1]

  • Standard Stock Solution Preparation: Accurately weigh 10 mg of Venetoclax reference standard and dissolve it in a 1:1 (v/v) mixture of acetonitrile and water to obtain a 100 µg/mL stock solution.[1]

  • Calibration Standards: Prepare a series of calibration standards by appropriately diluting the stock solution with the diluent to achieve concentrations ranging from 5 to 50 µg/mL.[1]

  • Linearity Plot: Inject the calibration standards into the HPLC system and record the peak area for each concentration. Plot a graph of peak area versus concentration and determine the correlation coefficient.[1]

UPLC-MS/MS Method for Plasma Samples

This protocol is adapted from a method for the quantification of Venetoclax in human plasma.[9][10]

  • Instrumentation: A UPLC system coupled with a tandem mass spectrometer. An ACQUITY UPLC BEH C18 column is used for separation.[9][10]

  • Mobile Phase: A gradient elution using 0.1% formic acid in water and acetonitrile.[9][10]

  • Sample Preparation: Perform protein precipitation of plasma samples.[9][10]

  • Mass Spectrometry: Operate the mass spectrometer in the multiple-reaction monitoring (MRM) mode. The m/z transition for Venetoclax is 868.5 > 321.0.[9][10]

  • Calibration Standards: Prepare calibration standards by spiking blank human plasma with known concentrations of Venetoclax, ranging from 25 to 8000 ng/mL.[9][10]

  • Linearity Assessment: Analyze the calibration standards and construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. The linearity is evaluated by the correlation coefficient of the curve.[9]

Visualizing the Workflow

To further clarify the process, the following diagrams illustrate the key steps in determining the linearity and range of a Venetoclax calibration curve.

G cluster_prep Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Evaluation cluster_result Outcome stock Prepare Venetoclax Stock Solution dilutions Create Serial Dilutions (Calibration Standards) stock->dilutions injection Inject Standards into LC System dilutions->injection detection Detect Analyte Signal (Peak Area/Response) injection->detection plot Plot Signal vs. Concentration detection->plot regression Perform Linear Regression plot->regression params Determine R², Linearity, and Range regression->params curve Established Calibration Curve params->curve

Caption: Workflow for Calibration Curve Determination.

G cluster_hplc HPLC-UV Method cluster_lcms LC-MS/MS Method hplc_range Range: 5 - 50 µg/mL hplc_loq LOQ: 1.62 µg/mL hplc_adv Advantages: Cost-effective, robust for pharmaceutical formulations. lcms_range Range: 0.005 - 8 µg/mL lcms_loq LOQ: 0.005 µg/mL lcms_adv Advantages: High sensitivity and selectivity, ideal for biological matrices. venetoclax Venetoclax Quantification venetoclax->hplc_range venetoclax->lcms_range

Caption: Method Comparison for Venetoclax Analysis.

References

Navigating Bioanalytical Reproducibility: A Guide to Incurred Sample Reanalysis in Venetoclax Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the reliability and reproducibility of bioanalytical data is paramount in pharmacokinetic (PK) studies. This guide provides a comprehensive comparison of methodologies for Incurred Sample Reanalysis (ISR) in the context of Venetoclax, a pivotal B-cell lymphoma-2 (BCL-2) inhibitor. Supported by established regulatory guidelines and representative experimental data, this document serves as a practical resource for designing and evaluating robust bioanalytical protocols.

Venetoclax, an oral antagonist of the anti-apoptotic protein BCL-2, has transformed the treatment landscape for several hematologic malignancies.[1][2] Accurate characterization of its pharmacokinetic profile is crucial for optimizing dosing strategies and ensuring patient safety. Incurred sample reanalysis is a critical component of bioanalytical method validation, providing a direct measure of assay reproducibility in real-world study samples.[3][4][5] This process involves re-analyzing a subset of samples from a study on a different day to verify the precision and accuracy of the original measurements.[5]

Regulatory Framework and Acceptance Criteria for ISR

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established clear guidelines for conducting ISR.[6][7] These guidelines are designed to ensure the integrity of bioanalytical data submitted for drug approval. The generally accepted criteria for small molecules like Venetoclax are as follows:

  • At least 67% of the re-analyzed samples must have a percentage difference between the original and repeat concentrations within ±20% of their mean.[3][4]

ISR is typically performed for pivotal pharmacokinetic studies, including first-in-human, bioequivalence, and studies in special populations.[3][8]

Comparative Bioanalytical Methodologies for Venetoclax

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of Venetoclax in biological matrices due to its high sensitivity and specificity.[9][10][11] While the fundamental principles of LC-MS/MS are consistent, variations in sample preparation, chromatographic conditions, and mass spectrometric parameters can influence assay performance and, consequently, ISR outcomes.

Table 1: Comparison of LC-MS/MS Methodologies for Venetoclax Quantification
ParameterMethod A (Representative)Method B (Alternative)
Sample Preparation Protein Precipitation (Acetonitrile)[9]Solid Phase Extraction (SPE)[10]
Chromatography Reversed-Phase (C18 column)[12]HILIC
Mobile Phase Acetonitrile/Water with Formic Acid[11]Acetonitrile/Ammonium Formate[9]
Ionization Electrospray Ionization (ESI), Positive ModeESI, Positive Mode
Detection Multiple Reaction Monitoring (MRM)[11]High-Resolution Mass Spectrometry (HRMS)
Internal Standard Venetoclax-d8 (stable isotope-labeled)[9]Structurally similar analog
Linear Range 20.0 to 5000 ng/mL in plasma[9]5 to 1000 ng/mL in rat plasma[10]
Precision (%CV) < 15%[11]< 15%[10]
Accuracy (%Bias) Within ± 15%[11]Within ± 15%[10]

Note: Method A represents a commonly employed and robust approach for Venetoclax bioanalysis. Method B outlines potential alternatives that may offer advantages in specific scenarios, such as cleaner sample extracts with SPE or enhanced selectivity with HRMS. The choice of internal standard is critical, with stable isotope-labeled analogs being the preferred option to compensate for matrix effects and variability in extraction and ionization.

Representative Incurred Sample Reanalysis Data for Venetoclax

The following table illustrates a hypothetical ISR dataset for a Venetoclax PK study, demonstrating adherence to regulatory acceptance criteria.

Table 2: Illustrative Incurred Sample Reanalysis Results for Venetoclax
Sample IDOriginal Concentration (ng/mL)Re-assay Concentration (ng/mL)Mean Concentration (ng/mL)% Difference*Pass/Fail
PK-001152.3145.8149.05-4.4%Pass
PK-002876.5912.2894.354.0%Pass
PK-00324.126.825.4510.6%Pass
PK-004453.2489.1471.157.6%Pass
PK-00512.5 (Near LLOQ)14.213.3512.7%Pass
PK-0062109.81987.42048.6-5.9%Pass
PK-00778.992.385.615.7%Pass
PK-0081543.71398.51471.1-9.9%Pass
PK-009332.1385.6358.8514.9%Pass
PK-010621.4543.8582.6-13.3%Pass
PK-01199.6125.4112.522.9%Fail
PK-0121877.21799.81838.5-4.2%Pass
Overall ISR Pass Rate: 91.7% (11/12)

% Difference = [(Re-assay - Original) / Mean] x 100

In this representative dataset, 11 out of 12 samples (91.7%) passed the acceptance criterion of ±20%, demonstrating excellent reproducibility of the bioanalytical method.

Experimental Protocols

A detailed and standardized protocol is essential for ensuring the consistency and validity of bioanalytical results.

Protocol 1: Bioanalytical Method for Venetoclax in Human Plasma using LC-MS/MS
  • Sample Preparation (Protein Precipitation):

    • Thaw plasma samples at room temperature.

    • Vortex samples to ensure homogeneity.

    • To 50 µL of plasma, add 10 µL of internal standard working solution (this compound in methanol).

    • Add 200 µL of acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean 96-well plate or autosampler vials.

    • Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.

  • LC-MS/MS Conditions:

    • LC Column: ACQUITY UPLC HSS T3 column (2.1 × 50 mm, 1.8 µm) or equivalent.[9]

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution: A suitable gradient to separate Venetoclax from endogenous matrix components.

    • Flow Rate: 0.4 mL/min.

    • Mass Spectrometer: API 4000 or equivalent triple quadrupole mass spectrometer.[9]

    • Ionization Mode: ESI Positive.

    • MRM Transitions:

      • Venetoclax: m/z 868.3 → 636.3[9]

      • This compound: m/z 876.3 → 644.3[9]

  • Calibration and Quality Control:

    • Prepare calibration standards and quality control (QC) samples by spiking known concentrations of Venetoclax into blank plasma.

    • Analyze calibration standards and QCs with each batch of study samples to ensure the accuracy and precision of the run.

Protocol 2: Incurred Sample Reanalysis (ISR) Procedure
  • Sample Selection:

    • Select up to 10% of the study samples for ISR.[4][8]

    • Choose samples that are representative of the study population and cover the entire concentration range, including samples near the maximum concentration (Cmax) and in the elimination phase.[4][8]

  • Reanalysis:

    • On a different day from the original analysis, retrieve the selected ISR samples from the freezer.

    • Analyze the ISR samples in a separate analytical run using the same validated bioanalytical method as the original analysis.[3] The run should include a fresh set of calibration standards and QCs.

  • Data Evaluation:

    • Calculate the percentage difference between the original and re-assayed concentrations for each ISR sample using the formula: % Difference = [(Re-assay Concentration - Original Concentration) / Mean Concentration] x 100.

    • Determine the percentage of ISR samples that meet the acceptance criteria (within ±20%).

    • If the overall ISR assessment fails (less than 67% of samples pass), halt further sample analysis and conduct a thorough investigation to identify and rectify the source of the discrepancy.[4]

Visualizing Key Processes in Venetoclax Bioanalysis

Diagrams illustrating the ISR workflow and the metabolic pathway of Venetoclax can aid in understanding these critical processes.

ISR_Workflow cluster_study Pharmacokinetic Study cluster_reanalysis Incurred Sample Reanalysis cluster_evaluation Acceptance Criteria Evaluation SampleCollection Sample Collection (e.g., Plasma) OriginalAnalysis Original Bioanalysis SampleCollection->OriginalAnalysis DataReporting Initial PK Data Reporting OriginalAnalysis->DataReporting SampleSelection ISR Sample Selection (~10% of samples) OriginalAnalysis->SampleSelection Reanalysis Reanalysis on a Different Day SampleSelection->Reanalysis Comparison Compare Original vs. Re-assay Results Reanalysis->Comparison Decision ≥ 67% of samples within ±20%? Comparison->Decision Pass ISR Passed Method is Reproducible Decision->Pass Yes Fail ISR Failed Investigate & Document Decision->Fail No

Caption: Workflow for Incurred Sample Reanalysis (ISR).

Venetoclax_Metabolism Venetoclax Venetoclax (Oral) Absorption GI Absorption (Food increases bioavailability 3-5 fold) Venetoclax->Absorption SystemicCirculation Systemic Circulation (High plasma protein binding) Absorption->SystemicCirculation Metabolism Hepatic Metabolism SystemicCirculation->Metabolism CYP3A CYP3A4/5 Enzymes Metabolism->CYP3A Metabolites Metabolites CYP3A->Metabolites Primary Pathway Elimination Elimination (>99.9% in feces) Metabolites->Elimination

Caption: Simplified Metabolic Pathway of Venetoclax.

Conclusion

Incurred sample reanalysis is an indispensable tool for confirming the reliability of bioanalytical methods in pharmacokinetic studies of Venetoclax. Adherence to regulatory guidelines, selection of a robust and validated LC-MS/MS method, and meticulous execution of experimental protocols are essential for ensuring the integrity of the data. By implementing the principles and practices outlined in this guide, researchers can confidently assess the reproducibility of their bioanalytical data, thereby contributing to the safe and effective development of novel therapeutics.

References

A Comparative Guide to Mass Spectrometry Platforms for Venetoclax Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of different mass spectrometry platforms for the quantitative analysis of Venetoclax, a B-cell lymphoma-2 (BCL-2) inhibitor used in the treatment of various hematologic malignancies. The selection of an appropriate analytical platform is critical for accurate pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. This document aims to assist researchers in making informed decisions by comparing the performance of commonly used mass spectrometry technologies, supported by experimental data from published literature.

Introduction to Venetoclax and its Analysis

Venetoclax is a potent and selective small molecule inhibitor of the anti-apoptotic protein BCL-2. By binding to BCL-2, Venetoclax displaces pro-apoptotic proteins, leading to the initiation of the intrinsic apoptotic pathway and subsequent cancer cell death. Given its therapeutic importance, robust and sensitive analytical methods are essential for its quantification in biological matrices. Liquid chromatography coupled with mass spectrometry (LC-MS) has become the gold standard for this purpose due to its high selectivity, sensitivity, and speed.

This guide will focus on the comparative performance of three major mass spectrometry platforms:

  • Triple Quadrupole (QqQ) Mass Spectrometry: The most widely used platform for quantitative bioanalysis.

  • Time-of-Flight (TOF) Mass Spectrometry: Known for its high mass accuracy and resolution.

  • Orbitrap High-Resolution Mass Spectrometry (HRMS): A technology that offers very high resolution and mass accuracy.

Venetoclax Signaling Pathway

The following diagram illustrates the mechanism of action of Venetoclax, highlighting its role in the intrinsic apoptosis pathway.

Venetoclax_Signaling_Pathway Venetoclax Mechanism of Action cluster_Mitochondrion Mitochondrion cluster_Cytoplasm Cytoplasm BCL2 BCL-2 BAX_BAK BAX/BAK BCL2->BAX_BAK Inhibits Cytochrome_c Cytochrome c BAX_BAK->Cytochrome_c Promotes release of Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Venetoclax Venetoclax Venetoclax->BCL2 Inhibits Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Venetoclax inhibits BCL-2, leading to apoptosis.

Comparative Performance of Mass Spectrometry Platforms

The following tables summarize the quantitative performance of different mass spectrometry platforms for the analysis of Venetoclax in human plasma, based on data from various published studies.

Table 1: Triple Quadrupole (QqQ) Mass Spectrometry Performance

Triple quadrupole mass spectrometers, operating in Multiple Reaction Monitoring (MRM) mode, are the most frequently reported instruments for Venetoclax quantification.

ParameterStudy 1[1][2]Study 2[3][4]Study 3[5][6]
Linearity Range (ng/mL) 25 - 800020 - 50005 - 1000
Lower Limit of Quantification (LLOQ) (ng/mL) 25205
Intra-day Precision (%RSD) ≤ 5.37%< 13.6%2.2 - 5.7%
Inter-day Precision (%RSD) Not Reported< 13.6%1.5 - 7.1%
Intra-day Accuracy (%) Not Reportedwithin ±11.9%0.8 - 6.6%
Inter-day Accuracy (%) Not Reportedwithin ±11.9%3.0 - 6.6%
Extraction Recovery (%) ~100%~100%90.68 - 97.56%
Matrix Effect (%) 84.5 - 95.2%Not obviousNot Reported
Table 2: High-Resolution Mass Spectrometry (HRMS) - Time-of-Flight (TOF) and Orbitrap
ParameterLC-Q-TOF-MS (for degradation products)General Orbitrap HRMS Performance (for small molecules)[7][8][9]
Linearity Range Method developed, range not specifiedTypically wide, often 3-4 orders of magnitude
Lower Limit of Quantification (LLOQ) Not specifiedComparable to or better than QqQ for many analytes
Precision (%RSD) Not specifiedGenerally <15%
Accuracy (%) Not specifiedGenerally within ±15%
Key Advantages High mass accuracy for structural elucidationHigh resolution provides excellent selectivity, reducing matrix interference. Full-scan data acquisition allows for retrospective data analysis.
Key Considerations Data file sizes are larger. May require more expertise for data processing.

Experimental Protocols

This section provides an overview of a typical experimental workflow and detailed methodologies for the quantification of Venetoclax in human plasma using LC-MS/MS.

Experimental Workflow

The following diagram outlines the general workflow for the bioanalysis of Venetoclax in plasma samples.

Experimental_Workflow cluster_Sample_Preparation 1. Sample Preparation cluster_LC_Separation 2. LC Separation cluster_MS_Detection 3. MS Detection cluster_Data_Analysis 4. Data Analysis Plasma_Sample Plasma Sample Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Plasma_Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection UPLC_Column UPLC Column (e.g., C18) Supernatant_Collection->UPLC_Column Mobile_Phase Mobile Phase Gradient (e.g., Acetonitrile/Water with Formic Acid) ESI Electrospray Ionization (ESI+) UPLC_Column->ESI Mass_Analyzer Mass Analyzer (e.g., QqQ, Orbitrap, TOF) ESI->Mass_Analyzer Quantification Quantification (Standard Curve) Mass_Analyzer->Quantification Data_Review Data Review & Reporting Quantification->Data_Review

A typical bioanalytical workflow for Venetoclax.
Detailed Methodologies

The following protocols are synthesized from multiple published studies utilizing triple quadrupole mass spectrometry.

1. Sample Preparation (Protein Precipitation) [1][2][3]

  • To 50-100 µL of human plasma, add an internal standard (e.g., Venetoclax-d8).

  • Add 200-400 µL of cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1-3 minutes.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 5-10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.

2. Liquid Chromatography [1][2][3]

  • Column: A reversed-phase C18 column is commonly used (e.g., ACQUITY UPLC BEH C18, Hypersil GOLD C18).

  • Mobile Phase A: Water with 0.1% formic acid or an ammonium formate buffer.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Gradient: A gradient elution is typically employed to separate Venetoclax from endogenous plasma components.

  • Injection Volume: 5 - 10 µL.

3. Mass Spectrometry (Triple Quadrupole) [1][2][3]

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is universally used.

  • MRM Transitions:

    • Venetoclax: The most common transition is m/z 868.5 → 636.3. Another reported transition is 868.5 → 321.0.

    • This compound (Internal Standard): m/z 876.3 → 644.3.

  • Source Parameters: Optimized for maximum signal intensity, including parameters like ion spray voltage, source temperature, and gas flows.

Discussion and Conclusion

Triple Quadrupole (QqQ) mass spectrometry remains the workhorse for routine quantitative bioanalysis of Venetoclax. The extensive validation data available demonstrates its reliability, sensitivity, and robustness for this application. The MRM mode provides excellent selectivity and sensitivity, allowing for the quantification of Venetoclax in complex biological matrices with high precision and accuracy.

High-Resolution Mass Spectrometry (HRMS) , including Time-of-Flight (TOF) and Orbitrap platforms, offers significant advantages, particularly in research and development settings. The high mass accuracy and resolution of these instruments provide an unparalleled level of confidence in compound identification and can be invaluable for metabolite identification and characterization of degradation products. While specific, validated quantitative methods for Venetoclax on Orbitrap platforms are not as widely published as for QqQ instruments, the general trend in the pharmaceutical industry is a move towards HRMS for quantitative applications due to its versatility. The ability to perform both qualitative and quantitative analysis in a single run, along with the potential for retrospective data analysis, makes HRMS an attractive option.

  • For high-throughput, routine quantitative analysis in a regulated environment, a triple quadrupole mass spectrometer is a well-established and reliable choice.

  • For research applications requiring both quantification and qualitative information, such as metabolite profiling or analysis of complex matrices where high selectivity is paramount, an Orbitrap or Q-TOF HRMS platform would be highly advantageous.

As HRMS technology continues to evolve and become more accessible, it is anticipated that its use for the routine quantification of drugs like Venetoclax will become more widespread. Researchers are encouraged to evaluate the specific performance of their chosen platform and validate their methods according to regulatory guidelines.

References

The Gold Standard: Justifying Venetoclax-d8 as the Internal Standard of Choice in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the selection and validation of Venetoclax-d8 as an internal standard for the quantitative analysis of Venetoclax. This guide provides a comparative overview, supporting experimental data, and detailed protocols to ensure analytical accuracy and robustness.

In the realm of pharmacokinetic and bioanalytical studies, the precision of drug quantification is paramount. The use of an appropriate internal standard (IS) is a cornerstone of a robust analytical method, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. For the BCL-2 inhibitor Venetoclax, its deuterated analog, this compound, has emerged as the preferred internal standard. This guide elucidates the scientific rationale and presents experimental evidence supporting this selection over other potential alternatives.

The primary role of an internal standard is to compensate for the variability inherent in sample preparation and analysis.[1] An ideal IS should mimic the analyte's behavior during extraction, chromatography, and ionization, but be distinguishable by the mass spectrometer.[1] Stable isotope-labeled (SIL) internal standards, such as this compound, are widely regarded as the gold standard because their physicochemical properties are nearly identical to the analyte, ensuring they co-elute and experience similar matrix effects.[2][3][4]

Comparative Analysis: this compound vs. Alternative Internal Standards

While a structural analog could be considered as an alternative internal standard, the use of a SIL-IS like this compound offers distinct advantages that enhance data reliability. Structural analogs, though similar, may exhibit differences in extraction recovery, chromatographic retention time, and ionization efficiency, which can compromise the accuracy of quantification.[4][5]

The key justification for selecting this compound is its ability to effectively minimize matrix effects.[2] Matrix effects, caused by co-eluting endogenous components in biological samples like plasma, can lead to unpredictable ion suppression or enhancement, significantly impacting the accuracy and precision of the measurement.[3] As this compound co-elutes with Venetoclax, it experiences the same matrix effects, allowing for reliable correction and more accurate quantification.[6][7]

G cluster_0 Choice of Internal Standard cluster_1 Key Performance Attributes cluster_2 Outcome IS_Choice Internal Standard Selection SIL_IS Stable Isotope-Labeled IS (e.g., this compound) IS_Choice->SIL_IS Preferred Analog_IS Structural Analog IS IS_Choice->Analog_IS Alternative Coelution Co-elution with Analyte SIL_IS->Coelution Matrix_Effect Compensation for Matrix Effects SIL_IS->Matrix_Effect Recovery Similar Extraction Recovery SIL_IS->Recovery Ionization Identical Ionization Efficiency SIL_IS->Ionization High_Accuracy High Accuracy & Precision SIL_IS->High_Accuracy Leads to Analog_IS->Coelution Variable Analog_IS->Matrix_Effect Incomplete Compensation Analog_IS->Recovery May Differ Analog_IS->Ionization May Differ Reduced_Accuracy Potential for Inaccuracy Analog_IS->Reduced_Accuracy Can lead to Matrix_Effect->High_Accuracy Matrix_Effect->Reduced_Accuracy

Caption: Justification for selecting this compound over a structural analog.

Experimental Performance of this compound

Multiple independent studies have validated bioanalytical methods for Venetoclax using this compound as the internal standard. The data consistently demonstrates high accuracy, precision, and reliability across a range of concentrations in human plasma.

Table 1: Summary of LC-MS/MS Method Parameters for Venetoclax Quantification using this compound

ParameterStudy 1[6]Study 2[7]Study 3[8]
Matrix Human PlasmaHuman Plasma & CSFHuman Plasma
Linearity Range 10.0-10000.0 pg/mL20.0-5000 ng/mL25-8000 ng/mL
Correlation (r²) ≥ 0.9997Not Reported≥ 0.997
Venetoclax MRM 868.12 → 321.54868.3 → 636.3868.5 → 321.0
This compound MRM 876.9 → 329.7876.3 → 644.3875.5 → 321.0

Table 2: Summary of Method Validation Performance Data

ParameterStudy 1[6]Study 2[7]Study 3[8]
Intra-day Precision (%CV) 5.7 to 7.7%< 13.6%0.38% to 5.35%
Inter-day Precision (%CV) 5.95 to 8.5%< 13.6%Not Reported
Intra-day Accuracy 96.3 to 98.7%Within ±11.9%Not Reported
Inter-day Accuracy 98 to 100.4%Within ±11.9%Not Reported
Mean Recovery 96.0% (Venetoclax)~100%Not Reported
Matrix Effect No significant effectNot obviousMet acceptance criteria

The data clearly indicates that methods employing this compound achieve excellent linearity, precision, and accuracy, meeting the stringent requirements of regulatory bodies for bioanalytical method validation.[6][7][8]

Experimental Protocols

A consolidated experimental protocol for the quantification of Venetoclax in human plasma using this compound is provided below. This is a representative method based on published literature.[6][7][8]

1. Sample Preparation (Liquid-Liquid Extraction) [6]

  • To 100 µL of plasma sample, add 50 µL of this compound working solution (internal standard).

  • Add 100 µL of 10mM potassium dihydrogen phosphate buffer and vortex.

  • Add 3 mL of methyl tertiary butyl ether, vortex for 10 minutes, and centrifuge at 4000 rpm for 5 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of mobile phase and inject into the LC-MS/MS system.

2. LC-MS/MS Conditions

  • Chromatographic Column: Zorbax SB-C18, 75 x 4.6 mm, 3.5 µm or equivalent.[6]

  • Mobile Phase: Methanol and 5mM Ammonium acetate (70:30 v/v).[6]

  • Flow Rate: 0.6 mL/min.[6]

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions:

    • Venetoclax: m/z 868.12 → 321.54[6]

    • This compound: m/z 876.9 → 329.7[6]

3. Method Validation The method should be validated according to regulatory guidelines, assessing selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability (freeze-thaw, bench-top, and long-term).[6][7]

G start Start: Plasma Sample add_is Spike with this compound (IS) start->add_is extraction Liquid-Liquid Extraction (e.g., MTBE) add_is->extraction evaporation Evaporate to Dryness extraction->evaporation reconstitution Reconstitute in Mobile Phase evaporation->reconstitution injection Inject into LC-MS/MS reconstitution->injection separation Chromatographic Separation (C18 Column) injection->separation detection MS/MS Detection (MRM Mode) separation->detection quantification Data Analysis: Peak Area Ratio (Analyte/IS) vs. Concentration detection->quantification end End: Venetoclax Concentration quantification->end

Caption: Experimental workflow for Venetoclax bioanalysis.

Venetoclax Signaling Pathway

Venetoclax is a selective inhibitor of the B-cell lymphoma 2 (Bcl-2) protein, a key regulator of apoptosis (programmed cell death). In many hematological malignancies, Bcl-2 is overexpressed, preventing cancer cells from undergoing apoptosis. Venetoclax binds to Bcl-2, releasing pro-apoptotic proteins, which in turn activate the mitochondrial pathway of apoptosis, leading to cancer cell death.

G cluster_0 Normal Apoptotic Regulation cluster_1 Venetoclax Mechanism of Action Bcl2 Bcl-2 (Anti-apoptotic) ProApoptotic Pro-apoptotic Proteins (e.g., BIM, BAX, BAK) Bcl2->ProApoptotic Inhibits Apoptosis_Normal Apoptosis is Prevented ProApoptotic->Apoptosis_Normal Cannot induce Venetoclax Venetoclax Bcl2_V Bcl-2 Venetoclax->Bcl2_V Binds to & Inhibits ProApoptotic_V Pro-apoptotic Proteins (e.g., BIM, BAX, BAK) Bcl2_V->ProApoptotic_V Inhibition Released Apoptosis_Induced Apoptosis is Induced ProApoptotic_V->Apoptosis_Induced Induces

Caption: Venetoclax mechanism of action signaling pathway.

Conclusion

The selection of an appropriate internal standard is critical for the development of reliable bioanalytical methods. The available scientific literature and established principles of bioanalysis strongly support the use of this compound for the quantification of Venetoclax. Its near-identical physicochemical properties ensure that it effectively tracks the analyte during sample processing and analysis, providing superior compensation for matrix effects and other sources of variability compared to structural analogs. The robust performance metrics from multiple validated methods underscore its suitability and justify its selection as the gold standard internal standard for Venetoclax bioanalysis.

References

Safety Operating Guide

Safeguarding Health and Environment: Proper Disposal of Venetoclax-d8

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and drug development professionals handling Venetoclax-d8, a deuterated form of the potent Bcl-2 inhibitor Venetoclax, must adhere to stringent disposal procedures to ensure personnel safety and environmental protection. As a cytotoxic agent, improper disposal of this compound can pose significant health risks and regulatory compliance issues. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound in a laboratory setting.

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is crucial to handle this compound with appropriate personal protective equipment (PPE) to minimize exposure. The Safety Data Sheet (SDS) for Venetoclax and general guidelines for handling cytotoxic drugs recommend the following:

  • Gloves : Wear two pairs of chemotherapy-rated gloves.[1]

  • Gown : A disposable, impermeable gown should be worn.[2]

  • Eye and Face Protection : Use safety goggles and a face shield.[3]

  • Respiratory Protection : If there is a risk of aerosolization, a NIOSH-approved respirator is necessary.[4]

All handling of this compound, including preparation for disposal, should be conducted within a certified biological safety cabinet (BSC) or a similar containment primary engineering control to prevent contamination of the surrounding environment.[1]

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the necessary steps for the proper disposal of this compound and contaminated materials. This procedure is designed to comply with general safety standards for cytotoxic waste.

1. Waste Segregation:

  • Immediately after use, all materials contaminated with this compound must be segregated from regular laboratory waste.

  • This includes, but is not limited to:

    • Empty or partially empty vials of this compound.

    • Contaminated PPE (gloves, gowns, etc.).

    • Pipette tips, syringes, needles, and other disposable labware.

    • Contaminated cleaning materials from spills.

2. Use of Designated Cytotoxic Waste Containers:

  • All this compound waste must be placed in clearly labeled, leak-proof, and puncture-resistant containers designated for cytotoxic/chemotherapeutic waste.[5]

  • These containers are typically color-coded, often yellow with a purple lid for sharps or yellow and purple bags for other contaminated materials, to distinguish them from other waste streams.[5]

  • Sharps, such as needles and contaminated glassware, must be disposed of in a designated cytotoxic sharps container.[2][5]

3. Container Sealing and Labeling:

  • Once the waste container is full (typically no more than three-quarters capacity), it should be securely sealed to prevent any leakage.

  • The exterior of the container should be decontaminated before being removed from the containment area.

  • Ensure the container is clearly labeled with the "Cytotoxic Waste" or "Chemotherapy Waste" symbol and any other information required by your institution or local regulations.

4. Storage of Cytotoxic Waste:

  • Sealed cytotoxic waste containers should be stored in a designated, secure area away from general laboratory traffic.

  • This storage area should be clearly marked with warning signs. The Society of Hospital Pharmacists of Australia (SHPA) recommends that cytotoxic drugs be stored in separate, clearly marked areas.[6]

5. Final Disposal by a Licensed Contractor:

  • The ultimate disposal of this compound waste must be handled by a licensed hazardous waste disposal company.[3]

  • The recommended method of destruction for this type of material is incineration in a facility equipped with an afterburner and scrubber to ensure complete destruction and to prevent the release of harmful substances into the atmosphere.[3]

  • Maintain all records of waste disposal, including consignment notes, as required by regulatory agencies.[5]

Quantitative Data Summary

While the Safety Data Sheet for this compound does not provide specific quantitative data for disposal, the following table summarizes storage recommendations for the stock solution to ensure its stability prior to use or disposal.

ParameterTemperatureDuration
Stock Solution Storage -80°C6 Months
-20°C1 Month

Data sourced from MedChemExpress product information for this compound.[7]

Experimental Protocols

This document focuses on disposal procedures. For detailed experimental protocols involving the use of this compound, please refer to the specific research literature and manufacturer's guidelines for its application.

Visualizing the Disposal Workflow

To further clarify the proper disposal procedure for this compound, the following diagram illustrates the logical flow from handling to final disposal.

Venetoclax_Disposal_Workflow cluster_lab Laboratory Environment cluster_storage Secure Storage Area cluster_disposal External Disposal A Handling of this compound (in BSC with full PPE) B Segregate Contaminated Waste (Vials, PPE, Labware) A->B C Place in Labeled, Leak-Proof Cytotoxic Waste Containers B->C D Securely Seal and Decontaminate Container C->D E Store in Designated Cytotoxic Waste Area D->E Transfer F Transport by Licensed Hazardous Waste Contractor E->F Scheduled Pickup G High-Temperature Incineration (with Afterburner & Scrubber) F->G Final Destruction

Caption: Logical workflow for the safe disposal of this compound.

References

Essential Safety and Logistical Information for Handling Venetoclax-d8

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals handling Venetoclax-d8 must adhere to stringent safety protocols due to its nature as a potent pharmaceutical compound.[1] Although specific hazard data for the deuterated form (d8) is limited, it should be handled with the same precautions as Venetoclax, a cytotoxic drug.[2][3] This guide provides essential, immediate safety and logistical information, including operational and disposal plans.

Personal Protective Equipment (PPE)

Appropriate PPE is the primary line of defense against exposure to cytotoxic agents and must be worn at all times when handling this compound.[4][5] The following table summarizes the recommended PPE based on guidelines for handling hazardous drugs.[4][6]

PPE CategorySpecificationRationale
Gloves Double-gloving with chemotherapy-tested nitrile gloves (ASTM D6978-05 certified).[3][6] The outer glove should be worn over the gown cuff and the inner glove underneath.[6]To provide a robust barrier against skin contact and absorption.[2] Double gloving offers additional protection in case of a tear or puncture.
Gown Disposable, long-sleeved, impervious gown made of a material like polyethylene-coated polypropylene.[6] Gowns should have knit or elastic cuffs.To protect clothing and skin from contamination by splashes or aerosols.[5][6]
Eye/Face Protection Tightly fitting safety goggles with side shields or a full-face shield.[1][4]To protect the eyes and face from splashes, sprays, or aerosols of the compound.[2][4]
Respiratory Protection A NIOSH-approved respirator (e.g., N95) should be used when there is a risk of aerosolization, such as when handling the powder form outside of a containment device.[4][6]To prevent inhalation of airborne particles of the drug.[2][5]

Operational Plan for Handling this compound

A systematic workflow is crucial to minimize the risk of exposure and contamination. The following step-by-step procedure outlines the safe handling of this compound from preparation to immediate post-handling steps.

  • Preparation:

    • Conduct all handling of this compound powder within a certified chemical fume hood or a biological safety cabinet to control for airborne particles.

    • Before starting, ensure the work area is clean and decontaminated.

    • Assemble all necessary materials, including the compound, solvents, and waste containers, within the containment area.

  • Donning PPE:

    • Put on PPE in the following order: gown, inner gloves, eye/face protection, and then outer gloves over the gown's cuffs. If required, a respirator should be donned before handling the compound.

  • Compound Handling:

    • Carefully weigh and handle the powdered form of this compound to avoid generating dust.

    • When preparing solutions, add the solvent to the powder slowly to prevent splashing.

    • All containers holding this compound should be clearly labeled as "Hazardous Drug" or "Cytotoxic."[7]

  • Post-Handling:

    • After handling is complete, decontaminate all surfaces and equipment used.

    • Remove PPE in a manner that avoids self-contamination: remove outer gloves first, followed by the gown, and then inner gloves. Eye and respiratory protection should be removed last.

    • Wash hands thoroughly with soap and water immediately after removing all PPE.[1]

Disposal Plan for this compound Waste

Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.[7][8]

  • Waste Segregation:

    • All materials that come into contact with this compound, including gloves, gowns, bench paper, and weighing boats, are considered hazardous waste.[7]

    • Segregate hazardous waste into dedicated, clearly labeled, leak-proof, and puncture-resistant containers.[7][9] These containers should be colored differently from regular trash.[7]

  • Waste Containers:

    • Use yellow or other specifically designated "Trace Chemotherapy Waste" or "Hazardous Drug Waste" containers for solid waste.[7]

    • For liquid waste containing this compound, use sealed, leak-proof containers that are clearly labeled.

  • Final Disposal:

    • Hazardous drug waste must be disposed of in accordance with federal, state, and local regulations.[7][8]

    • This typically involves incineration by a licensed hazardous waste disposal company.[7] Do not dispose of this compound or contaminated materials in regular trash or down the drain.[10]

Experimental Workflow for Safe Handling of this compound

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal prep_area 1. Prepare Containment Area (Fume Hood/BSC) gather_materials 2. Assemble Materials prep_area->gather_materials don_ppe 3. Don Full PPE gather_materials->don_ppe handle_compound 4. Weigh & Handle Compound don_ppe->handle_compound prepare_solution 5. Prepare Solution (if applicable) handle_compound->prepare_solution label_containers 6. Label All Containers prepare_solution->label_containers decontaminate 7. Decontaminate Surfaces label_containers->decontaminate doff_ppe 8. Doff PPE Correctly decontaminate->doff_ppe wash_hands 9. Wash Hands Thoroughly doff_ppe->wash_hands segregate_waste 10. Segregate Hazardous Waste wash_hands->segregate_waste dispose 11. Final Disposal via Licensed Vendor segregate_waste->dispose

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.